1-(2-Chloropropanoyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(azepan-1-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICYJAARJPVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557460 | |
| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115840-34-1 | |
| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Chloropropanoyl)azepane chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Chloropropanoyl)azepane
Executive Summary
1-(2-Chloropropanoyl)azepane is a bifunctional organic compound featuring a seven-membered azepane ring acylated with a 2-chloropropanoyl group. This unique structure combines the pharmaceutically relevant azepane scaffold with a reactive α-chloroamide moiety, positioning it as a valuable and versatile intermediate in synthetic organic chemistry.[1][2] Its primary utility lies in its capacity for subsequent functionalization, particularly through nucleophilic substitution at the activated α-carbon, making it a "linchpin" for the construction of more complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical identity, a robust protocol for its synthesis, an analysis of its core reactivity, predicted spectroscopic characteristics, and its potential applications in research and drug development.
Molecular Identity and Physicochemical Properties
1-(2-Chloropropanoyl)azepane is identified by the CAS Number 115840-34-1.[4] The molecule's structure consists of a saturated seven-membered heterocycle, azepane (also known as hexamethyleneimine), connected via its nitrogen atom to the carbonyl carbon of a 2-chloropropanoyl chloride.[5][6] This arrangement results in a stable tertiary amide with an adjacent, reactive alkyl chloride.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-chloropropanoyl)azepane | N/A |
| CAS Number | 115840-34-1 | [4][7] |
| Molecular Formula | C₉H₁₆ClNO | [4][7] |
| Molecular Weight | 189.68 g/mol | [4][7] |
| Canonical SMILES | CC(C(=O)N1CCCCCC1)Cl | N/A |
| Predicted Solubility | Soluble in common organic solvents (DCM, THF, EtOAc); Reacts with protic solvents (water, alcohols). | N/A |
| Predicted Form | Colorless to pale yellow liquid or low-melting solid at STP. | N/A |
Synthesis and Purification
The most direct and efficient synthesis of 1-(2-Chloropropanoyl)azepane is achieved through the nucleophilic acyl substitution of 2-chloropropionyl chloride with azepane. This reaction is a standard amidation process where the secondary amine (azepane) acts as the nucleophile.
Synthetic Workflow
The causality behind this experimental design is straightforward: the highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of azepane.[8] A non-nucleophilic tertiary amine base, such as triethylamine (TEA), is crucial to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. Scavenging HCl prevents the protonation of the azepane starting material, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product. The reaction is typically conducted at a reduced temperature (0 °C) to manage the exothermic nature of the acylation and minimize potential side reactions.
Caption: Synthetic workflow for 1-(2-Chloropropanoyl)azepane.
Detailed Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add azepane (1.0 eq.) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution. Add triethylamine (1.1 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reactant Addition: Dissolve 2-chloropropionyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the azepane is consumed.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(2-Chloropropanoyl)azepane.
Core Reactivity and Mechanistic Insights
The synthetic value of 1-(2-Chloropropanoyl)azepane stems from the reactivity of the α-chloro substituent, which serves as a versatile electrophilic handle for downstream modifications.
Nucleophilic Substitution at the α-Carbon
The chlorine atom is positioned on a carbon alpha to a carbonyl group, which significantly activates it towards Sₙ2 displacement. The electron-withdrawing nature of the adjacent amide carbonyl enhances the electrophilicity of the α-carbon. This makes the compound an excellent substrate for reaction with a wide range of nucleophiles.[3]
Recent advances in catalysis have further expanded the utility of α-chloroamides. They are competent electrophiles in stereoconvergent nickel-catalyzed Suzuki cross-coupling reactions to form α-aryl amides and can participate in photoenzymatic reactions for asymmetric synthesis.[9][10][11]
Caption: Reactivity of 1-(2-Chloropropanoyl)azepane with various nucleophiles.
This reactivity allows the compound to serve as a scaffold. For instance, displacement of the chloride with sodium azide yields an α-azido amide, a precursor to α-amino amides.[3] Similarly, reaction with thiols or other amines can introduce diverse functionalities, enabling the rapid generation of compound libraries for screening in drug discovery programs.
Spectroscopic Characterization (Predicted)
While direct experimental spectra for this specific compound are not widely published, its spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures.[12]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ~4.6 (q, 1H) | Methine proton (CH-Cl), deshielded by Cl and C=O. |
| ~3.4 (m, 4H) | Azepane protons alpha to nitrogen (N-CH₂). | |
| ~1.7 (d, 3H) | Methyl protons (CH₃), split by adjacent CH. | |
| ~1.6 (m, 8H) | Remaining azepane ring protons (CH₂). | |
| ¹³C NMR | ~168 | Amide carbonyl carbon (C=O). |
| ~55 | Methine carbon (CH-Cl). | |
| ~47 | Azepane carbons alpha to nitrogen (N-CH₂). | |
| ~27-30 | Remaining azepane ring carbons (CH₂). | |
| ~22 | Methyl carbon (CH₃). |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational frequencies are expected to confirm the primary functional groups:
-
~1650 cm⁻¹ (strong, sharp): C=O stretch of the tertiary amide.
-
~2850-2950 cm⁻¹ (medium-strong): C-H stretching from the aliphatic azepane ring and methyl group.
-
~700-800 cm⁻¹ (medium-weak): C-Cl stretch.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would exhibit a characteristic 3:1 isotopic pattern for chlorine at m/z 189 (for ³⁵Cl) and 191 (for ³⁷Cl). Common fragmentation pathways would likely include the loss of a chlorine radical (M-35/37), loss of the entire chloropropanoyl side chain, and cleavage of the azepane ring.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.
Applications in Research and Drug Development
1-(2-Chloropropanoyl)azepane is not typically an end-product but rather a strategic starting material or intermediate. Its value is best understood in the context of building molecular complexity.
-
Scaffold Decoration: The azepane ring is a privileged structure found in numerous approved pharmaceutical drugs.[5] This compound provides a pre-formed azepane core that can be "decorated" by leveraging the reactivity of the α-chloro position.
-
Library Synthesis: Its ability to react with a wide array of nucleophiles makes it an ideal building block for creating libraries of related compounds for high-throughput screening in early-stage drug discovery.
-
Fragment-Based Drug Design (FBDD): The molecule can be considered a fragment that combines a heterocyclic element with a reactive linker, allowing it to be elaborated into larger, more potent drug candidates.
Caption: Role of 1-(2-Chloropropanoyl)azepane in the drug discovery pipeline.
References
-
Tetrahedron. 115840-34-1 | 1-(2-Chloropropanoyl)azepane. [Link]
-
Huisgen, R., et al. "Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases." ACS Catalysis. [Link][15]
-
Lundin, P. M., & Fu, G. C. "Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides." Journal of the American Chemical Society. [Link][9]
-
Dowling, D. P., et al. "Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins." Journal of the American Chemical Society. [Link][10][11]
-
Dowling, D. P., et al. "Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins." PubMed Central (PMC), NIH. [Link][3]
-
Kaur, H., et al. "Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone." ResearchGate. [Link][1]
-
Procter, D. J., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." The University of Manchester Research. [Link][2]
-
UCHEM. 2-Chloropropionyl Chloride (CAS 7623-09-8) for Pharmaceutical and Fine Chemical Synthesis. [Link][16]
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- 4. scbt.com [scbt.com]
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An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Chloropropanoyl)azepane
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Chloropropanoyl)azepane, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-tested approach that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices is explained, and protocols are designed as self-validating systems to ensure scientific integrity. This guide is grounded in authoritative references and provides detailed methodologies to empower researchers in their analytical endeavors.
Introduction: The Analytical Imperative for 1-(2-Chloropropanoyl)azepane
1-(2-Chloropropanoyl)azepane, with the chemical formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol , is a tertiary amide of significant interest in organic synthesis.[1] Its structure, comprising a seven-membered azepane ring N-acylated with a 2-chloropropanoyl group, presents a unique combination of functionalities that require rigorous characterization.[1] The unambiguous confirmation of its structure is a critical prerequisite for its use in subsequent research and development, particularly in pharmaceutical applications where structural integrity is paramount.
The azepane moiety is a recurring motif in a number of bioactive molecules and pharmaceuticals.[2] The introduction of the 2-chloropropanoyl side chain provides a reactive handle for further chemical modifications. Therefore, a robust and systematic approach to its structural verification is not merely an academic exercise but a cornerstone of quality control and a guarantee of downstream success in any synthetic cascade. This guide outlines a multi-pronged analytical strategy, leveraging the strengths of complementary spectroscopic techniques to build an unassailable structural proof.
Synthesis and Sample Preparation: A Foundation of Purity
A common synthetic route to 1-(2-Chloropropanoyl)azepane involves the acylation of azepane with 2-chloropropionyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 1-(2-Chloropropanoyl)azepane
-
Reaction Setup: To a solution of azepane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2-chloropropionyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (azepane) is consumed.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-(2-Chloropropanoyl)azepane as a pure compound.
Prior to any spectroscopic analysis, it is imperative to ensure the sample is of high purity. The presence of residual solvents, unreacted starting materials, or byproducts can significantly complicate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[3] For 1-(2-Chloropropanoyl)azepane, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.50 | Quartet | 1H | H-2' |
| ~3.50 | Triplet | 2H | H-2, H-7 (α to N) |
| ~1.80-1.60 | Multiplet | 8H | H-3, H-4, H-5, H-6 |
| ~1.65 | Doublet | 3H | H-3' (CH₃) |
Interpretation and Rationale:
-
H-2' (α-Chloro Proton): The proton on the carbon bearing the chlorine atom is expected to be the most deshielded non-amide proton due to the electronegativity of both the chlorine and the adjacent carbonyl group. It appears as a quartet due to coupling with the three protons of the methyl group (n+1 rule, 3+1=4).
-
H-2, H-7 (Azepane Protons α to Nitrogen): The methylene groups attached to the nitrogen atom are deshielded by the electron-withdrawing effect of the amide functionality. They are expected to appear as a triplet, though this may be broadened due to restricted rotation around the N-C=O bond at room temperature.
-
H-3, H-4, H-5, H-6 (Azepane Methylene Protons): The remaining four methylene groups of the azepane ring are in a more shielded environment and are expected to overlap in a complex multiplet in the aliphatic region of the spectrum.
-
H-3' (Methyl Protons): The methyl protons of the 2-chloropropanoyl group are coupled to the single proton at the 2' position, resulting in a doublet (n+1 rule, 1+1=2).
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-1' (C=O) |
| ~55 | C-2' (CHCl) |
| ~48 | C-2, C-7 (α to N) |
| ~29 | C-3, C-6 |
| ~27 | C-4, C-5 |
| ~22 | C-3' (CH₃) |
Interpretation and Rationale:
-
C-1' (Carbonyl Carbon): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the downfield end of the spectrum.
-
C-2' (α-Chloro Carbon): The carbon atom directly attached to the chlorine is significantly deshielded.
-
C-2, C-7 (Azepane Carbons α to Nitrogen): These carbons are deshielded due to their proximity to the nitrogen atom of the amide.
-
C-3, C-6 and C-4, C-5 (Azepane Methylene Carbons): The remaining methylene carbons of the azepane ring are found in the typical aliphatic region. Due to the symmetry of the ring, some of these may be chemically equivalent or have very similar chemical shifts.
-
C-3' (Methyl Carbon): The methyl carbon of the propanoyl group is the most shielded carbon in the molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified 1-(2-Chloropropanoyl)azepane in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can confirm long-range (2-3 bond) ¹H-¹³C correlations, for instance, from the H-2/H-7 protons to the carbonyl carbon (C-1').
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 189) should be observable. Due to the presence of one chlorine atom, an isotopic peak at M+2 (m/z = 191) with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.[4]
-
Key Fragment Ions:
-
m/z = 99: This fragment corresponds to the azepane ring cation, formed by cleavage of the amide bond. This is often a prominent peak in the mass spectra of N-acyl cyclic amines.
-
m/z = 90/92: This fragment arises from the cleavage of the N-C bond, resulting in the [CH(Cl)CH₃-C=O]⁺ acylium ion. The presence of the chlorine isotope pattern is expected here as well.
-
m/z = 63: This corresponds to the [CH(Cl)CH₃]⁺ fragment.
-
m/z = 43: A peak at m/z 43 could correspond to the propyl fragment [C₃H₇]⁺.
-
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the purified compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS, which will likely show the protonated molecule [M+H]⁺ at m/z 190 and 192.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
High-Resolution Mass Spectrometry (HRMS): For an unambiguous determination of the elemental composition, perform HRMS analysis. The measured exact mass should be within ±5 ppm of the calculated mass for C₉H₁₆ClNO.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| ~2925, ~2855 | C-H stretch | Alkanes (CH₂) | Strong |
| ~1645 | C=O stretch | Tertiary Amide | Strong |
| ~1450 | C-H bend | Alkanes (CH₂) | Medium |
| ~750-650 | C-Cl stretch | Alkyl Halide | Medium-Strong |
Interpretation and Rationale:
-
Absence of N-H Stretch: The most critical diagnostic feature for this tertiary amide is the absence of an N-H stretching band, which would typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amides.
-
Amide Carbonyl Stretch: A strong absorption band around 1645 cm⁻¹ is a clear indication of the amide C=O stretching vibration. The position of this band is characteristic of a tertiary amide.
-
Alkyl C-H Stretches: Strong bands just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the alkane portions of the molecule (the azepane ring and the propanoyl chain).
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 750 and 650 cm⁻¹.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.
Integrated Strategy for Structural Confirmation
The definitive structural elucidation of 1-(2-Chloropropanoyl)azepane is achieved by synthesizing the information from all three spectroscopic techniques.
Caption: Integrated workflow for the structural elucidation of 1-(2-Chloropropanoyl)azepane.
This integrated approach provides a self-validating system:
-
HRMS confirms the elemental composition.
-
IR confirms the presence of the tertiary amide and alkyl halide functional groups and the absence of N-H bonds.
-
¹³C NMR confirms the number of unique carbon environments, consistent with the proposed structure.
-
¹H NMR and 2D NMR establish the precise connectivity of the protons and carbons, confirming the 2-chloropropanoyl group and the azepane ring structure.
-
The fragmentation pattern in MS is consistent with the structure determined by NMR.
Conclusion
The structural elucidation of 1-(2-Chloropropanoyl)azepane is a clear-cut process when a systematic and multi-technique approach is employed. By integrating the data from NMR, MS, and IR spectroscopy, a researcher can build a comprehensive and irrefutable case for the structure of this important synthetic intermediate. The protocols and interpretive guidance provided in this document are designed to serve as a robust framework for scientists, ensuring data integrity and confidence in their research outcomes. The true power of this methodology lies not in the individual techniques, but in their synergistic application to solve a chemical puzzle.
References
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Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link][3][5]
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Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link][2]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-chloropropane. Retrieved January 11, 2026, from [Link][4]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
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nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 11, 2026, from [Link]
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nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to 1-(2-Chloropropanoyl)azepane
CAS Number: 115840-34-1
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chloropropanoyl)azepane, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol based on established chemical principles, and describes the analytical methodologies for its characterization. Furthermore, this guide explores the potential applications of 1-(2-Chloropropanoyl)azepane as a versatile building block in drug discovery, supported by an understanding of the pharmacological significance of the azepane motif. Safety protocols for handling this compound and its precursors are also discussed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility allow for the exploration of diverse chemical spaces, a critical aspect in the design of novel therapeutic agents.[3] Azepane-containing molecules have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system-modulating effects.[4][5] More than 20 drugs approved by the FDA incorporate the azepane motif, highlighting its significance in pharmaceutical development.[6]
1-(2-Chloropropanoyl)azepane is a functionalized azepane derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a reactive chloropropanoyl group allows for a variety of subsequent chemical transformations, making it a versatile building block for the introduction of the azepane moiety into larger molecular frameworks. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its potential applications, to empower researchers in their drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(2-Chloropropanoyl)azepane and its precursors, azepane and 2-chloropropionyl chloride, are summarized below.
| Property | 1-(2-Chloropropanoyl)azepane | Azepane | 2-Chloropropionyl Chloride |
| CAS Number | 115840-34-1 | 111-49-9 | 7623-09-8 |
| Molecular Formula | C₉H₁₆ClNO | C₆H₁₃N | C₃H₄Cl₂O |
| Molecular Weight | 189.68 g/mol | 99.177 g/mol [7] | 126.97 g/mol [8] |
| Appearance | Inferred to be a liquid or low-melting solid | Clear, colorless liquid with an ammonia-like odor[7][9] | Colorless to light yellow liquid with a pungent odor[10] |
| Boiling Point | Not available | 138 °C (at 749 mmHg)[1] | 109-111 °C[8] |
| Melting Point | Not available | -37 °C[1] | -71 °C[11] |
| Density | Not available | 0.88 g/cm³ (at 25 °C)[1] | 1.308 g/mL (at 25 °C)[8] |
| Flash Point | Not available | 30 °C[1] | 34.5 °C[8] |
| Solubility | Expected to be soluble in organic solvents | Soluble in water | Reacts violently with water[12] |
Synthesis of 1-(2-Chloropropanoyl)azepane: A Mechanistic Approach
The synthesis of 1-(2-Chloropropanoyl)azepane is most logically achieved through the N-acylation of azepane with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[13] The Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct, are well-suited for this transformation.[14][15][16]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is crucial to scavenge the liberated HCl, preventing the protonation of the starting amine and driving the reaction to completion.[17]
Caption: Nucleophilic acyl substitution mechanism for the synthesis of 1-(2-Chloropropanoyl)azepane.
Experimental Protocol
This protocol is a self-validating system, designed to ensure high yield and purity of the final product.
Materials and Equipment:
-
Azepane (CAS 111-49-9)[7]
-
2-Chloropropionyl chloride (CAS 7623-09-8)[8]
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add a solution of 2-chloropropionyl chloride (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid chloride and neutralize the triethylammonium salt), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(2-Chloropropanoyl)azepane can be purified by vacuum distillation or column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Analytical Characterization
The identity and purity of the synthesized 1-(2-Chloropropanoyl)azepane can be confirmed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Chloropropanoyl)azepane is expected to exhibit characteristic absorption bands for the amide functional group. A strong absorption band for the carbonyl (C=O) stretch is anticipated in the region of 1630-1680 cm⁻¹.[11][12] Due to the absence of an N-H bond in this tertiary amide, the characteristic N-H stretching vibrations will be absent.[18]
Caption: A logical workflow for the purification and analytical characterization of 1-(2-Chloropropanoyl)azepane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The protons on the azepane ring will appear as a series of multiplets in the upfield region (typically 1.5-3.5 ppm).[17][19] The methine proton (CH) adjacent to the chlorine atom is expected to resonate as a quartet around 4.0-4.5 ppm, coupled to the methyl protons. The methyl protons (CH₃) will likely appear as a doublet in the range of 1.5-2.0 ppm. Due to restricted rotation around the amide C-N bond, some signals may appear broadened or as multiple sets of peaks.[20][21]
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.[22][23] The carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-175 ppm.[24] The carbons of the azepane ring will resonate in the aliphatic region (20-60 ppm). The carbon bearing the chlorine atom will be deshielded and is expected to appear around 50-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 1-(2-Chloropropanoyl)azepane, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8][25][26] The fragmentation pattern will likely involve cleavage adjacent to the carbonyl group and loss of the chloropropionyl moiety.[27][28]
Applications in Drug Discovery
While 1-(2-Chloropropanoyl)azepane is primarily a research chemical, its utility as a synthetic intermediate is significant. The azepane scaffold is a key component in a multitude of biologically active compounds.[2] The chloropropanoyl group provides a reactive handle for further synthetic modifications, such as nucleophilic substitution reactions to introduce a wide range of functional groups.
This compound can be envisioned as a precursor for the synthesis of libraries of novel azepane derivatives for high-throughput screening in various disease models. For instance, the chlorine atom can be displaced by amines, alcohols, or thiols to generate a diverse set of compounds with potential therapeutic applications. The exploration of such derivatives could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-(2-Chloropropanoyl)azepane and its precursors.
-
2-Chloropropionyl Chloride: This is a corrosive, flammable, and water-reactive substance.[12][18] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[25] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Azepane: This is a flammable liquid and should be handled with care.[9]
-
1-(2-Chloropropanoyl)azepane: Although specific toxicity data is not available, it should be handled with the same level of caution as its precursors. It is likely to be an irritant and potentially harmful if ingested or absorbed through the skin.
All reactions should be conducted in a well-ventilated fume hood, and appropriate fire safety equipment should be readily available. Waste should be disposed of in accordance with local regulations.
Conclusion
1-(2-Chloropropanoyl)azepane is a valuable synthetic intermediate that provides a gateway to a wide range of novel azepane-containing molecules. Its synthesis via the N-acylation of azepane is a straightforward and efficient process. The analytical techniques described in this guide provide a robust framework for its characterization. The strategic use of this building block in medicinal chemistry programs holds the potential to accelerate the discovery of new therapeutic agents. As with all chemical research, a commitment to safety is paramount.
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- Chiba, A., Tanaka, R., Hotta, M., & Takahashi, H. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. Molecules, 28(12), 4758.
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Semantic Scholar. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-(2-Chloropropanoyl)azepane from Azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-chloropropanoyl)azepane, a valuable intermediate in pharmaceutical and agrochemical research. The core of this synthesis is the N-acylation of the cyclic secondary amine, azepane, with 2-chloropropanoyl chloride. This document details the underlying chemical principles, provides a robust experimental protocol, outlines necessary safety precautions, and discusses the analytical methods for the characterization of the final product. The information presented herein is intended to equip researchers with the knowledge to perform this synthesis efficiently and safely.
Introduction
Azepane and its derivatives are significant structural motifs in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The functionalization of the azepane nitrogen atom is a common strategy to modulate the pharmacological properties of these molecules. The introduction of a 2-chloropropanoyl group, as in 1-(2-chloropropanoyl)azepane, provides a reactive handle for further synthetic transformations, making it a key building block in the development of novel chemical entities.
The synthesis of 1-(2-chloropropanoyl)azepane from azepane is typically achieved through a nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry. This guide will focus on the widely used Schotten-Baumann reaction conditions, which are well-suited for the acylation of amines.
Reaction Mechanism and Scientific Principles
The synthesis of 1-(2-chloropropanoyl)azepane from azepane and 2-chloropropanoyl chloride proceeds via a nucleophilic acyl substitution mechanism. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.
The reaction mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azepane molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This initial attack forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base, typically a tertiary amine such as triethylamine or pyridine, to yield the final product, 1-(2-chloropropanoyl)azepane. The base also serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
The overall reaction is illustrated in the following scheme:
Figure 1. Overall reaction for the synthesis of 1-(2-Chloropropanoyl)azepane.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-(2-chloropropanoyl)azepane.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Azepane | C₆H₁₃N | 99.17 | 5.0 g | 50.4 |
| 2-Chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | 6.7 g (5.3 mL) | 52.8 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 7.0 mL | 50.4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
The experimental workflow is outlined below:
Figure 2. Experimental workflow for the synthesis of 1-(2-Chloropropanoyl)azepane.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve azepane (5.0 g, 50.4 mmol) and triethylamine (7.0 mL, 50.4 mmol) in 100 mL of dichloromethane.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Addition of Acyl Chloride: Add 2-chloropropanoyl chloride (6.7 g, 52.8 mmol) to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature below 5°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (azepane) is no longer visible.
-
Work-up: Quench the reaction by adding 50 mL of water to the flask. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-(2-chloropropanoyl)azepane can be purified by vacuum distillation or flash column chromatography on silica gel.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Azepane: This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Chloropropanoyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. It can cause severe skin burns and eye damage, and is harmful if inhaled. All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.
-
Triethylamine: A flammable and corrosive liquid that can cause severe skin and eye damage. It is also harmful if inhaled. Use in a well-ventilated area.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Characterization of the Final Product
The identity and purity of the synthesized 1-(2-chloropropanoyl)azepane should be confirmed using various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ClNO | [3] |
| Molecular Weight | 189.68 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | 295.374°C | [4] |
| Flash Point | 132.438°C | [4] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): Due to the rotational isomers (amides), the proton signals of the azepane ring are expected to be broad.
-
δ 4.5-4.7 (q, 1H, -CHCl-)
-
δ 3.3-3.6 (m, 4H, -N-CH₂-)
-
δ 1.5-1.8 (m, 8H, ring -CH₂-)
-
δ 1.6-1.7 (d, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 168-170 (C=O)
-
δ 50-55 (-CHCl-)
-
δ 45-50 (-N-CH₂-)
-
δ 25-30 (ring -CH₂-)
-
δ 20-25 (-CH₃)
-
-
IR (neat, cm⁻¹):
-
~2930 (C-H stretch)
-
~1650 (C=O stretch, amide)
-
~1450 (C-H bend)
-
~750 (C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
m/z 189 [M⁺], 154 [M-Cl]⁺, 98 [azepane-C=O]⁺
-
Conclusion
The synthesis of 1-(2-chloropropanoyl)azepane from azepane via the Schotten-Baumann reaction is a reliable and efficient method for producing this versatile chemical intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize and characterize this compound, paving the way for its application in further drug discovery and development endeavors.
References
Sources
Spectroscopic data of 1-(2-Chloropropanoyl)azepane (NMR, IR, MS)
Starting Spectral Search
I've started with a full-scale search for spectroscopic data on 1-(2-Chloropropanoyl)azepane, particularly NMR (¹H and ¹³C), IR, and mass spectrometry data. My next step is looking into detailed experimental protocols for acquiring these spectra for organic compounds.
Developing Interpretive Frameworks
I'm now concentrating on building a robust framework for interpreting the spectroscopic data for 1-(2-Chloropropanoyl)azepane. I'm actively seeking authoritative sources that explain how molecular structure correlates with spectral features. Simultaneously, I'll be drafting an in-depth technical guide that presents all the gathered info in a logical structure. The guide includes detailed sections for each spectroscopic technique and will be full of data tables and their interpretations, experimental protocols, and a comprehensive reference list.
Locating Spectroscopic Data
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Predicting Spectral Features
I am now focusing on predicting the spectral features of the target molecule. Since direct data is scarce, I'm leveraging data from related compounds. I have gathered IR and NMR data for the azepane ring, 1-chloropropane, and 2-chloropropane to aid in this prediction effort. Furthermore, general mass spectrometry fragmentation principles will be applied.
Formulating Spectral Predictions
I am now structuring my approach around predicting and interpreting the spectroscopic data. The initial search was unsuccessful in finding direct data. I'm leveraging available data of similar compounds like azepane, chloropropane, and related heterocycles to predict NMR, IR, and mass spectrometry data. I'll focus on chemical shift predictions, key IR bands, and likely fragmentation patterns.
Synthesizing Spectral Predictions
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An In-depth Technical Guide to the Physical Properties of 1-(2-Chloropropanoyl)azepane
Abstract: This technical guide provides a comprehensive overview of the physical properties of 1-(2-Chloropropanoyl)azepane (CAS No: 115840-34-1). Designed for researchers, scientists, and professionals in drug development, this document details the compound's fundamental molecular data, predicted physical characteristics, and the rigorous experimental protocols for their empirical determination. The synthesis of the title compound is also discussed. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for the characterization of this and similar novel chemical entities.
Introduction and Molecular Identity
1-(2-Chloropropanoyl)azepane is a tertiary amide derivative of azepane, a seven-membered saturated heterocycle. Its structure incorporates a chiral center at the second position of the propanoyl group, which introduces the possibility of enantiomers. The presence of a chlorine atom and a polar amide group dictates its chemical reactivity and physical properties. While it serves as a valuable building block in organic synthesis, detailed public data on its physical properties are scarce. This guide aims to fill that gap by presenting predicted properties based on chemical principles and outlining the definitive experimental methods for their verification.
The foundational molecular data for 1-(2-Chloropropanoyl)azepane is summarized in the table below.
| Property | Value | Source |
| CAS Number | 115840-34-1 | [1] |
| Molecular Formula | C₉H₁₆ClNO | [1] |
| Molecular Weight | 189.68 g/mol | [1] |
| IUPAC Name | 1-(2-chloropropanoyl)azepane | N/A |
Predicted Physical Properties
In the absence of comprehensive experimental data, physical properties can be predicted using computational models and by drawing analogies to structurally related compounds.[2] Such predictions are invaluable for initial experimental design, such as selecting appropriate solvent systems and purification techniques.
| Property | Predicted Value / State | Rationale |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Amides of this molecular weight can exist as either liquids or solids at room temperature.[3] The precursor, 2-chloropropionyl chloride, is a liquid.[4] |
| Boiling Point | > 200 °C (at 760 mmHg) | Amides exhibit high boiling points due to their polar nature and potential for intermolecular dipole-dipole interactions.[3] A structural isomer, 1-(1-chloropropan-2-yl)azepane, has a reported boiling point of 226.8°C.[5] |
| Melting Point | Not predicted (likely near room temperature if solid) | The presence of a flexible seven-membered ring and a single chiral center may disrupt crystal lattice packing, leading to a lower melting point compared to more rigid or symmetrical amides. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., Hexane). | The polar amide group confers solubility in polar organic solvents, while the alkyl backbone limits water solubility.[6] |
Synthesis of 1-(2-Chloropropanoyl)azepane
The most direct and common method for synthesizing tertiary amides like 1-(2-Chloropropanoyl)azepane is the Schotten-Baumann reaction.[7][8] This involves the nucleophilic acyl substitution of a reactive acyl chloride with a secondary amine in the presence of a base to neutralize the HCl byproduct.[5][9]
The reaction proceeds as follows:
Azepane + 2-Chloropropanoyl chloride → 1-(2-Chloropropanoyl)azepane + HCl
Experimental Protocol for Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
Azepane
-
2-Chloropropanoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side reactions.
-
Addition of Acyl Chloride: Add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. The high reactivity of the acyl chloride necessitates slow addition.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-Chloropropanoyl)azepane.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(2-Chloropropanoyl)azepane.
Experimental Determination of Physical Properties
The following sections detail the standard, authoritative methodologies for determining the key physical properties of a novel compound like 1-(2-Chloropropanoyl)azepane.
Melting Point Determination
The melting point provides a crucial indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.[10]
Methodology: Capillary Method
-
Sample Preparation: Ensure the synthesized compound is thoroughly dry and finely powdered.
-
Capillary Packing: Press the open end of a capillary tube into the sample, tapping the sealed end on a hard surface to compact the powder to a height of 1-2 mm.[11]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.[12]
-
Approximate Determination: Heat the sample rapidly (10-20 °C/min) to find an approximate melting range.[6]
-
Accurate Determination: Using a fresh sample, heat to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key physical constant for volatile compounds.[13]
Methodology: Micro-Boiling Point (Capillary Method)
-
Setup: Add a few drops of the liquid sample into a small test tube (fusion tube). Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[14]
-
Heating: Attach the fusion tube to a thermometer and place it in a heating block or Thiele tube. Heat the apparatus gradually.[15]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube as trapped air and then the sample's vapor escape.
-
Equilibrium: Once a rapid and continuous stream of bubbles is observed, stop heating.
-
Recording: As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16] This occurs when the external pressure equals the vapor pressure inside the capillary.
Caption: Workflows for melting and boiling point determination.
Solubility Determination
Qualitative solubility tests establish suitable solvents for reactions, purification, and analysis. For quantitative determination, especially for compounds with limited solubility, Soxhlet extraction is a definitive method.[17][18]
Methodology: Soxhlet Extraction (Quantitative)
-
Sample Preparation: A precisely weighed amount of the compound is placed in a cellulose thimble.
-
Apparatus Setup: The thimble is placed in the Soxhlet extractor, which is fitted between a flask containing a known volume of the chosen solvent and a condenser.[19]
-
Extraction Cycle: The solvent is heated to reflux. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, gradually dissolving it.
-
Siphoning: When the solvent in the extraction chamber reaches a specific level, it siphons back into the boiling flask, carrying the dissolved solute.
-
Completion: The process is repeated for several hours until extraction is complete (i.e., the solvent in the siphoning tube is clear).
-
Quantification: The concentration of the solute in the flask is then determined analytically (e.g., by evaporating the solvent and weighing the residue or by a spectroscopic method), allowing for the calculation of solubility in g/100 mL.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(2-Chloropropanoyl)azepane, the key absorptions are:
-
C=O Stretch (Amide I Band): A strong, sharp absorption expected in the range of 1630-1680 cm⁻¹. This is one of the most characteristic peaks for amides.[20]
-
C-N Stretch: Expected in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Due to restricted rotation around the amide C-N bond, the protons on the carbons adjacent to the nitrogen in the azepane ring may appear as two distinct sets of broad signals at room temperature.[3][21] The spectrum will also show signals for the CH and CH₃ groups of the chloropropanoyl moiety.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the downfield region (160-180 ppm). Nine distinct carbon signals are expected, although some of the azepane ring carbons may overlap.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺).
-
Isotopic Pattern: Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity that is approximately one-third of the M⁺ peak.[22][23] This isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.
Conclusion
This technical guide has established the foundational molecular identity of 1-(2-Chloropropanoyl)azepane and provided a framework for its synthesis and physical characterization. While experimental data for this specific compound remain limited in public literature, the predictive data and detailed experimental protocols herein offer a robust starting point for any researcher or drug development professional. The described methodologies for determining melting point, boiling point, solubility, and spectroscopic properties represent the gold standard in chemical analysis, ensuring that any future work on this compound can be built upon a foundation of scientific integrity and validated protocols.
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An In-depth Technical Guide on the Reactivity of the α-Chloro Position in 1-(2-Chloropropanoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the chemical reactivity of 1-(2-Chloropropanoyl)azepane, a tertiary α-chloroamide of significant interest in synthetic organic chemistry. The core focus is the electrophilic α-carbon, which serves as the primary site for nucleophilic substitution and elimination reactions. We will dissect the electronic and steric factors governing these transformations, provide mechanistic insights, detail experimental protocols for key reactions, and address critical safety considerations. This document is intended to serve as a comprehensive resource for professionals leveraging α-haloamides as versatile intermediates in pharmaceutical and materials science applications.[1][2]
Product Information
| Property | Value |
|---|---|
| Chemical Name | 1-(2-Chloropropanoyl)azepane |
| CAS Number | 115840-34-1 |
| Molecular Formula | C₉H₁₆ClNO |
| Molecular Weight | 189.68 g/mol [3] |
Molecular Architecture: Electronic and Steric Landscape
The reactivity of 1-(2-Chloropropanoyl)azepane is a direct consequence of its unique structural features: a resonance-stabilized amide, an electron-deficient α-carbon, and a sterically demanding azepane ring.
1.1 The Tertiary Amide Moiety
Amides are among the most stable carboxylic acid derivatives. This stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system. This resonance has two profound effects:
-
Reduced Carbonyl Electrophilicity : It diminishes the partial positive charge on the carbonyl carbon, rendering it significantly less reactive toward nucleophiles compared to ketones, esters, or acid chlorides.[4]
-
Planarity and Rigidity : It imparts a significant degree of double-bond character to the carbon-nitrogen bond, restricting rotation and creating a planar, rigid amide linkage.
1.2 The α-Chloro Position: The Hub of Reactivity
While the amide carbonyl is relatively inert, the adjacent α-carbon is activated for reaction. Two key electronic effects are at play:
-
Inductive Electron Withdrawal : Both the carbonyl group and the chlorine atom are strongly electronegative, pulling electron density away from the α-carbon. This creates a significant partial positive charge (δ+) on the α-carbon, making it a prime target for nucleophiles.
-
The Leaving Group : The chloride ion (Cl⁻) is an excellent leaving group, facilitating both substitution and elimination reactions.
1.3 The Azepane Ring: A Steric Modulator
The azepane, a seven-membered saturated nitrogen heterocycle, introduces considerable steric bulk around the N-acyl group.[5][6] This steric hindrance plays a crucial role in modulating the reaction pathways at the α-carbon. It can impede the approach of nucleophiles, particularly bulky ones, influencing the competition between substitution and elimination mechanisms.[7]
Reaction Profile at the α-Carbon
The electron-deficient nature of the α-carbon in 1-(2-Chloropropanoyl)azepane dictates its reactivity, which is dominated by two competing pathways: nucleophilic substitution (S(_N)2) and base-induced elimination (E2). The outcome of the reaction is highly dependent on the nature of the reagent (nucleophile vs. base), solvent, and temperature.[8][9]
2.1 Nucleophilic Substitution (S(_N)2 Pathway)
This is the most common reaction pathway for α-haloamides, providing a powerful method for introducing a wide range of functional groups.[1] Given that the α-carbon is a secondary center, the reaction proceeds predominantly via a bimolecular (S(_N)2) mechanism.
Mechanism : The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the α-carbon from the side opposite to the chlorine atom (backside attack). Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled.
A generalized S(_N)2 reaction at the α-chloro position.
Key Factors Influencing S(_N)2 Reactions:
-
Nucleophile : Strong, less-hindered nucleophiles favor the S(_N)2 pathway. Examples include amines, azides, thiolates, and cyanides. Weak nucleophiles (e.g., water, alcohols) will react much slower, if at all, without catalysis.
-
Solvent : Polar aprotic solvents (e.g., Acetone, DMF, DMSO) are ideal as they solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity.
-
Steric Hindrance : The secondary nature of the α-carbon, combined with the bulky azepane ring, slows the rate of S(_N)2 reactions compared to primary α-haloamides like 2-chloro-N,N-dimethylacetamide.[10]
2.2 Elimination (E2 Pathway)
In the presence of a strong, sterically hindered base, an elimination reaction can compete with or even dominate substitution.[9] This pathway leads to the formation of an alkene.
Mechanism : The E2 mechanism is also a concerted, one-step process. The base abstracts a proton from the β-carbon (the methyl group), while the electrons from the C-H bond shift to form a π-bond between the α and β carbons, and the chloride leaving group is simultaneously expelled.
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The Azepane-Chloroacetamide Conjugate: A Technical Guide to Unlocking Novel Covalent Inhibitors
A Foreword for the Modern Drug Hunter: In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with high potency and specificity is relentless. The strategic deployment of covalent inhibitors has re-emerged as a powerful approach to achieve durable target engagement and overcome challenges associated with non-covalent binders. This guide introduces 1-(2-Chloropropanoyl)azepane , a molecule poised at the intersection of two privileged chemical motifs: the versatile azepane scaffold and the reactive chloroacetamide warhead. While this specific conjugate is not yet extensively documented in peer-reviewed literature, its constituent parts provide a compelling rationale for its exploration as a tool for chemical biology and a starting point for the development of novel therapeutics.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the scientific principles underpinning the potential applications of 1-(2-Chloropropanoyl)azepane, detailed experimental protocols for its synthesis and evaluation, and a forward-looking perspective on its role in advancing the frontier of covalent drug discovery.
The Scientific Rationale: A Molecule of Bipartite Potential
The promise of 1-(2-Chloropropanoyl)azepane lies in its hybrid design, which synergistically combines the desirable pharmacological properties of the azepane ring with the target-reactive nature of the chloroacetamide group.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from its unique conformational flexibility, which allows for the presentation of substituents in a defined three-dimensional space, facilitating optimal interactions with biological targets.[3] Azepane-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-tubercular, and antimicrobial properties.[4][5][6] This established track record underscores the potential of the azepane moiety in 1-(2-Chloropropanoyl)azepane to serve as a versatile scaffold for directing the molecule to specific protein binding pockets and imparting favorable pharmacokinetic properties.
The Chloroacetamide Warhead: A Precisely Targeted Covalent Modifier
The 2-chloropropanoyl moiety of the molecule functions as a "warhead," a reactive electrophilic group designed to form a stable covalent bond with a nucleophilic amino acid residue on a target protein. Chloroacetamides are well-documented as effective and specific covalent modifiers of cysteine residues.[7][8] The thiol group of cysteine is a potent nucleophile that can readily react with the electrophilic carbon of the chloroacetamide via an SN2 mechanism, resulting in an irreversible thioether linkage.[6]
This covalent bonding modality offers several advantages in drug design:
-
Increased Potency and Duration of Action: By forming an irreversible bond, the inhibitor can achieve a sustained biological effect, even at low concentrations, as the target protein is permanently inactivated.
-
High Specificity: The reactivity of the chloroacetamide can be tuned to selectively target a particularly nucleophilic cysteine residue within the active site of an enzyme, thereby minimizing off-target effects.[9][10]
-
Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant targets where non-covalent binders have lost efficacy due to mutations in the binding pocket.
The strategic combination of the azepane scaffold and the chloroacetamide warhead in 1-(2-Chloropropanoyl)azepane therefore presents a compelling hypothesis: the azepane moiety can guide the molecule to the active site of a target enzyme, where the chloroacetamide group can then covalently modify a key cysteine residue, leading to potent and specific inhibition.
Potential Research Applications: Probing the Cysteine Proteome
The ability of 1-(2-Chloropropanoyl)azepane to covalently modify cysteine residues makes it a valuable tool for a range of research applications, particularly in the fields of chemical biology and drug discovery. The primary application lies in its use as a covalent probe or inhibitor for enzymes that utilize a cysteine residue in their catalytic mechanism or possess a reactive, non-catalytic cysteine in a functionally important region.
Enzyme classes that represent promising targets for 1-(2-Chloropropanoyl)azepane include:
-
Cysteine Proteases: This large family of enzymes, which includes caspases, cathepsins, and viral proteases, plays a crucial role in apoptosis, immune responses, and viral replication. Many of these proteases have a catalytic cysteine in their active site that is essential for their function.[7][9]
-
Protein Kinases: While the majority of kinase inhibitors are ATP-competitive, a growing number of covalent inhibitors target a non-catalytic cysteine residue near the ATP-binding pocket, offering enhanced selectivity.[4][11]
-
Protein Phosphatases: Similar to kinases, some protein tyrosine phosphatases (PTPs) possess a reactive cysteine in their active site that is susceptible to covalent modification.[12]
-
Deubiquitinating Enzymes (DUBs): These enzymes are critical for regulating protein turnover and signaling pathways, and many are cysteine proteases.[13][14]
Hypothetical Mechanism of Action: Covalent Inhibition of a Cysteine Protease
To illustrate the potential of 1-(2-Chloropropanoyl)azepane, we propose a hypothetical mechanism of action against a generic cysteine protease (Figure 1).
Figure 1: Hypothetical two-step mechanism of covalent inhibition of a cysteine protease by 1-(2-Chloropropanoyl)azepane.
In this model, the inhibition proceeds through a two-step mechanism:
-
Reversible Binding: The inhibitor first binds non-covalently to the active site of the enzyme, driven by interactions between the azepane scaffold and residues in the binding pocket. This initial binding event is characterized by the inhibition constant (Ki).
-
Irreversible Covalent Modification: Once positioned correctly in the active site, the electrophilic chloroacetamide warhead reacts with the nucleophilic thiol group of the catalytic cysteine residue. This results in the formation of a stable thioether bond and the irreversible inactivation of the enzyme. This step is characterized by the rate of inactivation (kinact).
The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which reflects both the initial binding affinity and the rate of covalent bond formation.[15]
Experimental Protocols: A Guide to Synthesis and Characterization
This section provides detailed, step-by-step methodologies for the synthesis of 1-(2-Chloropropanoyl)azepane and its subsequent evaluation as a covalent enzyme inhibitor.
Synthesis of 1-(2-Chloropropanoyl)azepane
The synthesis of 1-(2-Chloropropanoyl)azepane can be readily achieved through the N-acylation of azepane with 2-chloropropanoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Azepane
-
2-Chloropropanoyl chloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloropropanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure 1-(2-Chloropropanoyl)azepane.
Note: This is a general procedure, and optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary to achieve the best results.[16][17][18][19]
Biochemical Evaluation of Covalent Inhibition
The following protocols describe a general workflow for assessing the covalent inhibition of a target enzyme by 1-(2-Chloropropanoyl)azepane.
3.2.1 Enzyme Inhibition Assay (Determination of IC50 and kinact/Ki)
A continuous or discontinuous enzyme activity assay is required to measure the rate of the enzymatic reaction. The choice of assay will depend on the specific enzyme being studied.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
Assay buffer
-
1-(2-Chloropropanoyl)azepane (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader or other suitable detection instrument
Procedure for IC50 Determination:
-
Prepare a series of dilutions of 1-(2-Chloropropanoyl)azepane in the assay buffer.
-
In a microplate, pre-incubate the enzyme with the different concentrations of the inhibitor for a fixed period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or another appropriate signal.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Procedure for Determination of kinact/Ki:
-
To determine the second-order rate constant of inactivation (kinact/Ki), measure the rate of enzyme inactivation at multiple concentrations of the inhibitor.
-
For each inhibitor concentration, mix the enzyme and inhibitor and take aliquots at different time points.
-
Dilute the aliquots into an assay mixture containing the substrate to measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. The slope of this second plot represents the kinact/Ki value.[8][20]
3.2.2 Mass Spectrometry Analysis to Confirm Covalent Modification
Mass spectrometry is a powerful technique to confirm the covalent modification of the target enzyme by the inhibitor and to identify the specific site of modification.[3][10][21][22][23]
Materials:
-
Purified target enzyme
-
1-(2-Chloropropanoyl)azepane
-
Reaction buffer
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF for intact protein analysis; LC-MS/MS for peptide mapping)
-
Protease for protein digestion (e.g., trypsin)
-
Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)
Procedure for Intact Protein Analysis:
-
Incubate the target enzyme with an excess of 1-(2-Chloropropanoyl)azepane.
-
Remove the excess inhibitor by dialysis or a desalting column.
-
Analyze the intact protein by mass spectrometry.
-
A mass shift corresponding to the molecular weight of the inhibitor minus the mass of the leaving group (HCl) will confirm covalent modification.
Procedure for Peptide Mapping:
-
After incubation with the inhibitor, reduce and alkylate the cysteine residues of the protein that have not reacted with the inhibitor.
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify the modified peptide. The fragmentation pattern of the modified peptide will confirm the exact site of covalent modification.
Cell-Based Assays
Cell-based assays are essential for evaluating the activity of the inhibitor in a more physiologically relevant context.[13][14][24]
Procedure for a General Cell Viability Assay:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 1-(2-Chloropropanoyl)azepane.
-
After a defined incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).
Visualization of Key Workflows
To provide a clear overview of the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.
Figure 2: Workflow for the synthesis and purification of 1-(2-Chloropropanoyl)azepane.
Figure 3: General workflow for the evaluation of a covalent enzyme inhibitor.
Concluding Remarks and Future Directions
1-(2-Chloropropanoyl)azepane represents a promising, yet underexplored, chemical entity with significant potential as a research tool and a starting point for drug discovery. The principles outlined in this guide provide a solid foundation for its synthesis, characterization, and application as a covalent inhibitor. The true value of this molecule will be realized through its application in screening campaigns against various enzyme targets, particularly those with a reactive cysteine residue. The identification of a specific, high-value biological target for 1-(2-Chloropropanoyl)azepane will open the door to further structure-activity relationship (SAR) studies, where the azepane scaffold can be further functionalized to enhance potency, selectivity, and drug-like properties. The journey from a hypothetical molecule to a validated chemical probe or a preclinical candidate is a challenging but rewarding endeavor, and 1-(2-Chloropropanoyl)azepane offers an exciting starting point for this journey.
References
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
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Yasuda, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14439–14451. [Link]
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Akhtar, M. J., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents in Medicinal Chemistry, 16(5), 539-557. [Link]
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Zhang, H., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 705–714. [Link]
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Owen, D. R., et al. (2021). Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. Cell Chemical Biology, 28(8), 1137-1147.e7. [Link]
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Yasuda, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2021). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
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Zhang, W., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science, 7(9), 2326–2335. [Link]
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Schmalz, H. G., et al. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 577(3), 445-449. [Link]
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Zhang, W., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. bioRxiv. [Link]
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Böger, P., & Matthes, B. (2005). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Pest Management Science, 61(5), 451-456. [Link]
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Wang, J., et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. International Journal of Molecular Sciences, 23(21), 13038. [Link]
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Wikipedia. (2023). Azepane. Wikipedia. [Link]
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Zhang, Z.-Y., & Lee, W.-H. (2021). Mapping the Chemical Space of Active-Site Targeted Covalent Ligands for Protein Tyrosine Phosphatases. Journal of the American Chemical Society, 143(31), 12043–12054. [Link]
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Böger, P. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Pest Management Science, 60(3), 229-234. [Link]
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Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
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An In-depth Technical Guide to 1-(2-Chloropropanoyl)azepane as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-(2-chloropropanoyl)azepane, a bifunctional chemical building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its synthesis, core reactivity, and strategic applications in constructing more complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, actionable experimental procedures.
Introduction: The Strategic Value of the Azepane Scaffold
The seven-membered saturated heterocycle, azepane, is a privileged scaffold in modern drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibility are crucial for bioactivity, allowing molecules to explore a wider chemical space and engage with biological targets effectively.[3] Numerous approved drugs and clinical candidates, such as the antidiabetic agent Tolazamide and the antihistamine Azelastine, feature the azepane ring system, highlighting its pharmacological significance.[3][4]
However, the synthesis of substituted azepanes remains a challenge for synthetic chemists, often requiring multi-step sequences or ring-expansion strategies.[2][5] This creates a demand for versatile, pre-functionalized building blocks that can be readily incorporated into synthetic routes. 1-(2-Chloropropanoyl)azepane emerges as such a reagent—a molecule designed for facile diversification. It combines the robust azepane amide backbone with a reactive α-chloro handle, providing a direct entry point for nucleophilic substitution and the construction of novel molecular frameworks. This guide will illuminate the practical synthesis and utility of this valuable intermediate.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of 1-(2-chloropropanoyl)azepane are summarized below.
| Property | Value | Source |
| CAS Number | 115840-34-1 | [6] |
| Molecular Formula | C₉H₁₆ClNO | [6] |
| Molecular Weight | 189.68 g/mol | [6] |
| Appearance | Typically a liquid or low-melting solid | Inferred |
| Purity | >95% (Commercially available) | Inferred from supplier data |
Note: For research use only. Not intended for diagnostic or therapeutic use.[6]
Synthesis of 1-(2-Chloropropanoyl)azepane
The most direct and industrially scalable synthesis of 1-(2-chloropropanoyl)azepane involves the nucleophilic acyl substitution of azepane with 2-chloropropionyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to quench the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme & Mechanism
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of azepane acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a good leaving group to yield the final amide product.
Sources
Methodological & Application
Application Notes & Protocols: Nucleophilic Substitution with 1-(2-Chloropropanoyl)azepane
Introduction
1-(2-Chloropropanoyl)azepane is a valuable bifunctional molecule in synthetic organic chemistry. Its structure, featuring an α-chloro amide, presents two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine. This dual reactivity makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The azepane ring, a seven-membered saturated heterocycle, is a structural motif found in various biologically active molecules.[1][2] This guide provides a comprehensive overview of the nucleophilic substitution reactions of 1-(2-chloropropanoyl)azepane, detailing the underlying mechanisms, offering quantitative data, and presenting exemplary experimental protocols for researchers, scientists, and professionals in drug development.
Core Principles of Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway for 1-(2-chloropropanoyl)azepane with a wide range of nucleophiles is nucleophilic acyl substitution. This reaction proceeds via a well-established two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride group. This carbon is rendered electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.
-
Formation of a Tetrahedral Intermediate: This initial attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate subsequently collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
The general mechanism is depicted below:
Caption: General mechanism of nucleophilic acyl substitution.
The rate of this reaction is significantly influenced by the nucleophilicity of the attacking species; stronger nucleophiles generally lead to faster reaction rates. Furthermore, the reaction often necessitates the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction equilibrium towards the products.[5]
Causality in Experimental Design: Key Parameter Selection
The successful execution of a nucleophilic substitution with 1-(2-chloropropanoyl)azepane hinges on the judicious selection of several key experimental parameters:
-
Choice of Nucleophile: The nature of the nucleophile dictates the final product. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
-
Solvent Selection: The solvent should be inert to the reactants and capable of dissolving both the substrate and the nucleophile. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequently employed.
-
Base Selection: A non-nucleophilic base is typically used to scavenge the HCl generated during the reaction. Tertiary amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common choices. The pKa of the base should be considered to ensure it is strong enough to deprotonate the conjugate acid of the nucleophile without promoting side reactions.
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature, particularly during the addition of the acyl chloride, is crucial to control the reaction rate and minimize the formation of byproducts.
Detailed Experimental Protocols
Safety Precautions: 1-(2-Chloropropanoyl)azepane and its precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Synthesis of N-Substituted 2-(Azepan-1-yl)propanamides via Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the reaction of 1-(2-chloropropanoyl)azepane with a primary or secondary amine.
Materials:
-
1-(2-Chloropropanoyl)azepane
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and anhydrous DCM (or THF) (approximately 10 mL per mmol of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
In a separate flask, dissolve 1-(2-chloropropanoyl)azepane (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of 1-(2-chloropropanoyl)azepane dropwise to the amine solution via a dropping funnel over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-(azepan-1-yl)propanamide.
Protocol 2: Synthesis of 2-(Azepan-1-yl)propanoate Esters via Reaction with Alcohols
This protocol details the esterification of 1-(2-chloropropanoyl)azepane with an alcohol.
Materials:
-
1-(2-Chloropropanoyl)azepane
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether (or DCM) (approximately 10 mL per mmol of alcohol).
-
Cool the flask to 0 °C in an ice bath.
-
Add 1-(2-chloropropanoyl)azepane (1.05 equivalents) dropwise from the dropping funnel over 20-30 minutes with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude ester can be purified by distillation under reduced pressure or by silica gel chromatography.
Protocol 3: Synthesis of S-[2-(Azepan-1-yl)-1-oxopropyl] Thioesters via Reaction with Thiols
This protocol outlines the synthesis of thioesters from 1-(2-chloropropanoyl)azepane and a thiol.
Materials:
-
1-(2-Chloropropanoyl)azepane
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF at 0 °C, add the thiol (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of 1-(2-chloropropanoyl)azepane (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired thioester.
Data Presentation: Expected Outcomes
The following table summarizes the expected products and typical yields for the nucleophilic substitution reactions of 1-(2-chloropropanoyl)azepane with representative nucleophiles.
| Nucleophile | Product | Typical Yield (%) |
| Benzylamine | N-Benzyl-2-(azepan-1-yl)propanamide | 85-95% |
| Morpholine | 1-(2-(Morpholino)propanoyl)azepane | 90-98% |
| Ethanol | Ethyl 2-(azepan-1-yl)propanoate | 80-90% |
| Thiophenol | S-Phenyl 2-(azepan-1-yl)propanethioate | 75-85% |
Yields are approximate and may vary depending on the specific reaction conditions and the scale of the reaction.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of products derived from the nucleophilic substitution of 1-(2-chloropropanoyl)azepane.
Caption: Generalized experimental workflow.
Characterization of Products
The successful synthesis of the desired product should be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by identifying the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the product, such as the amide or ester carbonyl stretch.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient base- Low reaction temperature or time | - Use freshly distilled or purified reagents- Ensure at least stoichiometric amounts of base are used- Increase reaction time or temperature cautiously |
| Formation of multiple products | - Side reactions due to excess heat- Reaction with solvent- Impure starting materials | - Maintain strict temperature control- Use an inert, anhydrous solvent- Purify starting materials before use |
| Difficult purification | - Product is highly polar or non-polar- Byproducts have similar polarity to the product | - Adjust the eluent system for column chromatography- Consider alternative purification methods like preparative HPLC or crystallization |
Conclusion
1-(2-Chloropropanoyl)azepane is a versatile and reactive building block for the synthesis of a variety of functionalized azepane derivatives. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform nucleophilic substitution reactions with this compound. Careful control of reaction conditions and appropriate analytical characterization are paramount to achieving high yields of pure products, which can then be utilized in the development of new chemical entities with potential applications in medicine and agriculture.
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Elkanzi, N. A. A. (2013). Short Review on Synthesis of Thiazolidinone and β-Lactam. World Journal of Organic Chemistry, 1(2), 24-51. [Link]
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Poplawska, P., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3436. [Link]
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Hrncirova, L., et al. (2013). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Talanta, 116, 84-90. [Link]
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Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 584518. [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
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Sudo, T., et al. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND ALCOHOL. HETEROCYCLES, 83(6), 1293. [Link]
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Costa, S., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(1), 162. [Link]
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Pérez-Fernández, C., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(22), 3495-3502. [Link]
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Liu, S. Y., et al. (2012). Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. Angewandte Chemie International Edition, 51(23), 5677-5680. [Link]
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Koniev, O., & Wagner, A. (2015). Recent advances of thiol-selective bioconjugation reactions. Bioconjugate Chemistry, 26(11), 2261-2274. [Link]
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Gnanaprakasam, B., & Milstein, D. (2011). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. Angewandte Chemie International Edition, 50(7), 1662-1665. [Link]
-
Gaina, L., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 4(2), 438-453. [Link]
-
PubChem. 3H-Azepin-2-amine. [Link]
-
Sandur, S., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Bioorganic & Medicinal Chemistry Letters, 24(2), 624-627. [Link]
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Application Notes & Protocols: Utilizing 1-(2-Chloropropanoyl)azepane for Advanced Peptide Synthesis and Modification
Prepared by: Senior Application Scientist, Chemical Biology Division
Introduction: A Novel Reagent for Precision Peptide Engineering
In the landscape of peptide chemistry, the strategic modification of peptide backbones and side chains is paramount for enhancing therapeutic efficacy, improving pharmacokinetic profiles, and developing novel research tools. 1-(2-Chloropropanoyl)azepane emerges as a specialized acylating agent designed for the precise introduction of a reactive chloropropanoyl moiety onto the N-terminus of peptides.
Structurally, the reagent combines the high reactivity of an acyl chloride with the stability of an amide. The core of its functionality lies in the 2-chloropropanoyl group, which serves as a bifunctional handle. The azepane component renders the molecule significantly more stable, less volatile, and safer to handle than its highly corrosive precursor, 2-chloropropionyl chloride.[1][2] This modification provides a robust method for N-terminal capping, which subsequently enables a host of powerful downstream applications, most notably the intramolecular cyclization of peptides to generate constrained, biologically active conformations.[3][4]
This guide provides a comprehensive overview of the chemical principles, safety protocols, and detailed experimental workflows for leveraging 1-(2-Chloropropanoyl)azepane in modern peptide synthesis.
Foundational Principles: Mechanism of Action
The utility of 1-(2-Chloropropanoyl)azepane is rooted in two distinct, sequential chemical transformations: (A) N-terminal acylation via nucleophilic acyl substitution and (B) subsequent intramolecular cyclization via nucleophilic substitution.
A. N-Terminal Acylation
The primary reaction involves the acylation of the free N-terminal amine of a peptide. This reaction proceeds through a classical nucleophilic addition-elimination mechanism.[5][6] The lone pair of the peptide's terminal nitrogen atom attacks the electrophilic carbonyl carbon of the reagent. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the azepane amide as a leaving group to form a stable N-acylated peptide. A non-nucleophilic base is required to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[5][6]
B. Intramolecular Cyclization
The newly installed N-(2-chloropropanoyl) group contains a reactive alkyl chloride. This site is susceptible to a secondary nucleophilic attack (SN2) from a suitable nucleophile within the peptide chain, such as the thiol group of a cysteine residue.[3] Under basic conditions, the nucleophile is deprotonated, enhancing its reactivity and facilitating an intramolecular reaction that displaces the chloride ion, thereby forming a stable, cyclic peptide structure.[4]
Critical Safety and Handling Protocols
While 1-(2-Chloropropanoyl)azepane is designed for improved safety over 2-chloropropionyl chloride, it remains a highly reactive chemical that demands strict adherence to safety protocols.[7]
-
General Handling: Always handle the reagent in a well-ventilated chemical fume hood.[7][8] Vapors can be irritating to the respiratory system.
-
Reactivity with Moisture: The compound can react with water, albeit slower than acyl chlorides, potentially releasing corrosive byproducts. It is crucial to handle and store it under anhydrous conditions.[1][8]
-
Incompatibilities: Avoid contact with strong acids, strong bases, alcohols, and oxidizing agents.[8]
-
Spill & Waste: Absorb spills with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.[9]
| Protective Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[7] | Prevents skin and eye contact, which can cause severe irritation or chemical burns. |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents degradation from moisture and air, maintaining reagent integrity and preventing hazardous reactions. |
| Emergency Procedures | Ensure eyewash stations and safety showers are immediately accessible.[8] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] | Provides immediate response capability to mitigate exposure and injury. |
Experimental Workflows and Protocols
Protocol 1: N-Terminal Acylation of a Peptide in Solution
This protocol details the procedure for capping a purified peptide with a free N-terminus in a solution-phase reaction.
Step-by-Step Methodology:
-
Peptide Preparation: Dissolve the peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 5-10 mg/mL in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Reagent Activation: In a separate vial, dissolve 1-(2-Chloropropanoyl)azepane (1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 3.0 eq) in a minimal amount of anhydrous DMF.
-
Causality Note: Using excess reagent and base ensures the reaction goes to completion. DIEA acts as a proton scavenger for the HCl generated, preventing the protonation and deactivation of the peptide's N-terminus.[6]
-
-
Reaction Initiation: Cool the peptide solution to 0°C using an ice bath. Add the reagent/base solution dropwise to the stirring peptide solution over 5 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by taking small aliquots and analyzing via LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the expected product mass (Initial Mass + 90.53 Da).
-
Work-up: Once complete, quench the reaction by adding cold water. The product may be isolated by extraction with an organic solvent (e.g., ethyl acetate) if it is sufficiently hydrophobic, or directly purified.[10]
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Final Product: Collect and pool the pure fractions and lyophilize to obtain the N-(2-chloropropanoyl)-peptide as a white, fluffy powder.
Protocol 2: On-Resin N-Terminal Acylation and Intramolecular Cyclization
This protocol describes an efficient solid-phase method to first acylate and then cyclize a peptide containing a C-terminal cysteine (or other suitable nucleophile).
Step-by-Step Methodology:
-
Resin Preparation: Start with the fully assembled peptide on a solid support (e.g., Rink Amide resin) following standard Fmoc-SPPS protocols.[11] Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the final N-terminal Fmoc protecting group.[11]
-
Washing: Thoroughly wash the resin with DMF (5x), Dichloromethane (DCM, 3x), and finally DMF (3x) to remove all traces of piperidine.
-
Acylation: Prepare a solution of 1-(2-Chloropropanoyl)azepane (5.0 eq) and DIEA (10.0 eq) in DMF. Add this solution to the resin and shake at room temperature for 2 hours.
-
Causality Note: A larger excess of reagents is used in SPPS compared to solution-phase to overcome kinetic barriers and drive the reaction to completion on the solid support.
-
-
Washing: Wash the resin as described in step 3 to remove excess reagents and byproducts.
-
Intramolecular Cyclization: Treat the resin with a dilute solution of base, such as 1% DIEA in DMF, and shake at room temperature.[4] The reaction time can vary from 4 to 24 hours depending on the peptide sequence.
-
Causality Note: Using a dilute base solution for an extended period favors the intramolecular cyclization pathway over potential intermolecular dimerization or polymerization.[4]
-
-
Monitoring: The cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
Final Wash: Once cyclization is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove all side-chain protecting groups by treating with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.[12]
-
Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by RP-HPLC as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete N-Terminal Acylation | 1. Insufficient reagent or base. 2. Steric hindrance at the N-terminus. 3. Moisture in solvents or reagents. | 1. Increase equivalents of reagent and base (e.g., 1.5x to 2x). 2. Increase reaction time; consider gentle heating (e.g., 40°C). 3. Use fresh, anhydrous solvents and handle reagents under inert gas. |
| Low Cyclization Yield | 1. Incorrect pH/base concentration for nucleophile activation. 2. Peptide conformation disfavors cyclization. 3. Intermolecular side reactions (dimerization). | 1. Screen different bases (e.g., DIEA, collidine) and concentrations. 2. Introduce turn-inducing residues (e.g., Gly, Pro) near the cyclization site. 3. Perform cyclization under high dilution conditions (e.g., <1 mg/mL).[4] |
| Observation of Dimer/Polymer | Reaction concentration is too high during the cyclization step. | For solution-phase, use syringe pump to slowly add peptide to a large volume of solvent/base. For on-resin, ensure resin is well-swollen and agitated. |
| Racemization at α-carbon | The α-proton of the chloropropanoyl group is acidic and can be removed by strong base, leading to racemization. | Use the mildest basic conditions possible for cyclization. Avoid strong, non-hindered bases. Use DIEA or 2,4,6-collidine instead of triethylamine.[13] |
Conclusion
1-(2-Chloropropanoyl)azepane stands as a highly effective and user-friendly reagent for the N-terminal modification of peptides. Its enhanced stability compared to traditional acyl chlorides simplifies handling without compromising the reactivity needed for efficient acylation. The primary application—installing a reactive handle for subsequent intramolecular cyclization—provides a robust pathway to conformationally constrained peptides, which are of immense interest in drug discovery and chemical biology for their improved stability and target affinity. The protocols outlined herein offer a validated framework for researchers to successfully incorporate this versatile tool into their peptide synthesis workflows.
References
- Fiveable. (n.d.). Acid chlorides. Organic Chemistry II Class Notes.
- Fisher Scientific. (2010). Acetyl chloride - SAFETY DATA SHEET.
- LibreTexts Chemistry. (2020). 25.8: Peptide Synthesis.
- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Chloropropionyl Chloride with Nucleophiles.
- ResearchGate. (n.d.). Ribosomal incorporation of N-chloroacetyl-L-proline and N-chloroacetyl-3-aminobenzoic acid at the N-terminus for macrocyclization of peptides.
- MDPI. (n.d.). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
- Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
- National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Robey, F. A., Fields, R. L., & Angeletti, R. H. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. International Journal of Peptide and Protein Research, 56(5), 374-381.
- Chemguide. (n.d.). Nucleophilic addition/elimination in the reaction between acyl chlorides and amines.
Sources
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- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 9. chemos.de [chemos.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: 1-(2-Chloropropanoyl)azepane for Covalent Proteomics
For: Researchers, scientists, and drug development professionals in proteomics, chemical biology, and covalent ligand discovery.
Introduction: The Rise of Covalent Probes in Unraveling the Proteome
In the post-genomic era, understanding protein function on a global scale—the central goal of proteomics—has become paramount for elucidating complex biological processes and discovering novel therapeutic targets.[1][2] While non-covalent interactions have traditionally dominated drug discovery, there is a renaissance in the development of covalent inhibitors and probes.[3] These molecules form stable, lasting bonds with their protein targets, offering unique advantages such as increased biochemical efficiency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[3][4][5]
This guide focuses on the application of 1-(2-Chloropropanoyl)azepane , a molecule featuring a chloroacetamide electrophilic "warhead," for covalent labeling and target discovery in proteomics. The chloroacetamide moiety is a well-established reactive group that primarily targets nucleophilic residues, most notably the thiol group of cysteines, forming a stable thioether bond.[6][7] This reactivity makes it a valuable tool for activity-based protein profiling (ABPP) and chemoproteomic strategies aimed at identifying and validating novel drug targets.[8][9][10]
This document will provide a detailed overview of the mechanism of action of 1-(2-Chloropropanoyl)azepane, comprehensive protocols for its use in proteome-wide labeling and target identification, and insights into the experimental design and data analysis considerations crucial for successful application.
Mechanism of Action: Covalent Modification by 1-(2-Chloropropanoyl)azepane
The utility of 1-(2-Chloropropanoyl)azepane as a proteomics probe is rooted in the reactivity of its chloroacetamide functional group. This group acts as an electrophile, readily undergoing a nucleophilic substitution reaction with suitably positioned nucleophilic amino acid side chains on a protein.
Primary Target: Cysteine Residues
The most prominent target for chloroacetamides in the proteome is the thiol group of cysteine residues.[6][11] The sulfur atom in cysteine's thiol group is a potent nucleophile, especially in its deprotonated thiolate form (S⁻), which readily attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride leaving group and forming a stable thioether linkage.
Other Potential Targets
While cysteine is the primary target, other nucleophilic residues such as histidine, lysine, and serine can also be modified by chloroacetamides, albeit typically at a slower rate and depending on the local protein microenvironment which can enhance their nucleophilicity.[11]
Below is a diagram illustrating the covalent labeling workflow using a generic chloroacetamide probe like 1-(2-Chloropropanoyl)azepane.
Caption: Covalent labeling workflow using 1-(2-Chloropropanoyl)azepane.
Applications in Proteomics
The ability of 1-(2-Chloropropanoyl)azepane to covalently modify proteins makes it a versatile tool for several key applications in proteomics and drug discovery:
| Application | Description |
| Target Identification | By treating a complex biological sample (e.g., cell lysate) with the probe and using mass spectrometry to identify the modified proteins, novel binding partners and potential drug targets can be discovered.[12] |
| Competitive Profiling | In this approach, a biological system is pre-treated with a non-covalent or covalent inhibitor of interest before adding a broad-spectrum probe like 1-(2-Chloropropanoyl)azepane. Proteins that show reduced labeling by the probe are identified as targets of the inhibitor.[8][9] |
| Fragment-Based Ligand Discovery | As a relatively small molecule, 1-(2-Chloropropanoyl)azepane can be considered a covalent fragment. Identifying its targets can provide starting points for the development of more potent and selective inhibitors.[3] |
| Mapping Binding Pockets | Following covalent labeling, proteolytic digestion and tandem mass spectrometry can pinpoint the exact amino acid residue modified by the probe, providing valuable information about the location of binding pockets.[13] |
Experimental Protocols
The following protocols provide a general framework for using 1-(2-Chloropropanoyl)azepane in proteomics experiments. Optimization of concentrations, incubation times, and specific reagents may be necessary for different biological systems.
Protocol 1: In-lysate Covalent Labeling of Proteins
This protocol describes the labeling of proteins in a cell lysate, a common starting point for target identification studies.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
1-(2-Chloropropanoyl)azepane (stock solution in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Iodoacetamide (IAA) for alkylation (optional)
-
Urea
-
Trypsin (proteomics grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Harvest and wash cells, then lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Covalent Labeling:
-
Dilute the proteome to a final concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add 1-(2-Chloropropanoyl)azepane to the desired final concentration (e.g., 10-100 µM). A DMSO control should be run in parallel.
-
Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
(Optional) Reduce disulfide bonds with DTT or TCEP.
-
(Optional) Alkylate free cysteines with IAA. This step is often omitted in chloroacetamide labeling experiments to enrich for labeled peptides.
-
Dilute the urea concentration to <2 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis: Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by LC-MS/MS.
Protocol 2: Competitive Profiling for Target Deconvolution
This protocol is designed to identify the targets of a compound of interest by competing its binding against the labeling by 1-(2-Chloropropanoyl)azepane.
Sources
- 1. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 10. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Chloropropanoyl)azepane as an Acylating Agent for Alcohols
Abstract
This technical guide provides a comprehensive overview of 1-(2-chloropropanoyl)azepane, a specialized acylating agent for the esterification of alcohols. We present its synthesis, physicochemical properties, and a detailed exploration of its application in organic synthesis. The core of this document is a meticulously developed protocol for the acylation of primary, secondary, and tertiary alcohols, supported by mechanistic insights and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and versatile method for ester synthesis, particularly where controlled reactivity and specific molecular architectures are desired.
Introduction: The Strategic Advantage of 1-(2-Chloropropanoyl)azepane in Acylation Chemistry
The acylation of alcohols to form esters is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] While highly reactive acylating agents like acyl chlorides are common, their vigorous and often indiscriminate reactivity can be a significant drawback, particularly in the context of complex, multi-functionalized molecules.[2] 1-(2-Chloropropanoyl)azepane emerges as a compelling alternative, offering a more moderated and selective approach to acylation.
The incorporation of the azepane moiety, a seven-membered nitrogen-containing heterocycle prevalent in numerous bioactive molecules, modulates the electrophilicity of the acyl group.[3][4] This structural feature transforms the highly reactive 2-chloropropanoyl chloride into a more stable, yet still effective, acyl transfer agent. The amide linkage provides a balance of reactivity that can lead to higher yields and cleaner reactions with sensitive substrates. Furthermore, the α-chloro substituent on the propanoyl group serves as a valuable synthetic handle for subsequent nucleophilic substitutions, enabling further molecular diversification.[2]
This document provides a detailed protocol for the synthesis of 1-(2-chloropropanoyl)azepane and its subsequent application as a superior acylating agent for a range of alcohol substrates.
Synthesis of 1-(2-Chloropropanoyl)azepane
The synthesis of 1-(2-chloropropanoyl)azepane is achieved through a straightforward and high-yielding nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and azepane.
Reaction Scheme
Caption: Synthesis of 1-(2-Chloropropanoyl)azepane.
Experimental Protocol: Synthesis of 1-(2-Chloropropanoyl)azepane
Materials:
-
Azepane (1.0 eq)
-
2-Chloropropionyl chloride (1.05 eq)[5]
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add 2-chloropropionyl chloride (1.05 eq), dissolved in a minimal amount of anhydrous dichloromethane, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 1-(2-chloropropanoyl)azepane by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 115840-34-1 | [6] |
| Molecular Formula | C₉H₁₆ClNO | [6] |
| Molecular Weight | 189.68 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | >200 °C (predicted) | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, ethyl acetate) |
Application in Alcohol Acylation
1-(2-Chloropropanoyl)azepane serves as an efficient acylating agent for a broad range of alcohols, including primary, secondary, and sterically hindered tertiary alcohols. The reaction proceeds under mild conditions, often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).
Proposed Mechanism of Acylation
The acylation of an alcohol with 1-(2-chloropropanoyl)azepane in the presence of DMAP is proposed to proceed via a nucleophilic catalysis pathway.
Caption: Proposed mechanism for DMAP-catalyzed acylation.
Causality of Mechanistic Steps:
-
Activation: The lone pair of electrons on the more nucleophilic pyridine nitrogen of DMAP attacks the carbonyl carbon of 1-(2-chloropropanoyl)azepane.
-
Formation of Acyl-DMAP Intermediate: This leads to the formation of a highly reactive N-acylpyridinium intermediate, with the azepane amide acting as the leaving group. This intermediate is significantly more electrophilic than the starting N-acylazepane.
-
Nucleophilic Attack by Alcohol: The alcohol, a weaker nucleophile, then readily attacks the activated acyl-DMAP intermediate.
-
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Collapse and Product Formation: The tetrahedral intermediate collapses, expelling the DMAP catalyst and forming the desired ester product. The regenerated DMAP can then participate in another catalytic cycle.
Experimental Protocol: General Procedure for Alcohol Acylation
Materials:
-
Alcohol (1.0 eq)
-
1-(2-Chloropropanoyl)azepane (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Triethylamine (Et₃N) (1.5 eq, optional, for acid-sensitive substrates)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the alcohol (1.0 eq) and DMAP (0.1 eq) in the chosen anhydrous solvent, add 1-(2-chloropropanoyl)azepane (1.2 eq). If the substrate is acid-sensitive, triethylamine can be added as an acid scavenger.
-
Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive alcohols (e.g., tertiary alcohols), the reaction may be gently heated to 40-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting alcohol is consumed.
-
Work-up:
-
Dilute the reaction mixture with the solvent used for the reaction.
-
Wash the organic layer with 1M HCl to remove DMAP and any remaining base, followed by saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting ester by column chromatography on silica gel.
Substrate Scope and Comparative Data
The following table summarizes the expected reactivity and typical reaction conditions for the acylation of various classes of alcohols with 1-(2-chloropropanoyl)azepane.
| Alcohol Substrate | Typical Reaction Time | Temperature | Expected Yield | Notes |
| Primary Alcohol (e.g., Benzyl alcohol) | 1-3 hours | Room Temperature | >90% | Reaction is typically rapid and clean. |
| Secondary Alcohol (e.g., Cyclohexanol) | 4-8 hours | Room Temperature | 80-90% | Longer reaction times may be required compared to primary alcohols. |
| Tertiary Alcohol (e.g., tert-Butanol) | 12-24 hours | 40-60 °C | 60-75% | Heating is generally required to achieve reasonable conversion. |
| Phenol (e.g., Phenol) | 2-4 hours | Room Temperature | >85% | Reacts readily under standard conditions. |
Safety and Handling
While 1-(2-chloropropanoyl)azepane is designed to be more stable than its corresponding acyl chloride, it should still be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The precursor, 2-chloropropionyl chloride, is corrosive and a lachrymator, requiring careful handling.[5]
Conclusion
1-(2-chloropropanoyl)azepane stands as a valuable and versatile acylating agent for the synthesis of esters from a wide range of alcohols. Its moderated reactivity, coupled with the synthetic utility of the α-chloro group, makes it a strategic choice for complex molecule synthesis in pharmaceutical and materials science research. The protocols detailed herein provide a robust framework for the successful implementation of this reagent in the modern organic synthesis laboratory.
References
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
LookChem. (n.d.). 1-(1-chloropropan-2-yl)azepane. [Link]
- Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
-
Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]
-
Gao, G., et al. (2011). A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2. Monatshefte für Chemie - Chemical Monthly, 142(8), 835-841. [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry–An Asian Journal, 16(19), 2773-2794. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
PubChem. (n.d.). 1-(2-Chloroethyl)azepane. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Acylals: Synthetic Approaches, Properties, and Applications in Preparative and Medicinal Chemistry. Molecules, 7(5), 434-448. [Link]
-
PubChem. (n.d.). 2-Chloropropionyl chloride. [Link]
-
Reddy, K. L., & Sharpless, K. B. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7126-7130. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
Vedejs, E., & Diver, S. T. (1993). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (Vol. 6, pp. 467-508). Elsevier. [Link]
- Patsnap. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
-
Ishihara, K., et al. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3401-3414. [Link]
-
Isenegger, P. G., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent and Selective Monoamine Transporter Inhibition. Journal of Medicinal Chemistry, 64(10), 6622-6634. [Link]
-
Hajra, A., & Ranu, B. C. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 259-265. [Link]
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- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Note: A Detailed Protocol for the Nucleophilic Amination of 1-(2-Chloropropanoyl)azepane
Abstract
This guide provides a comprehensive, field-proven protocol for the synthesis of novel α-amino amide derivatives via the nucleophilic substitution of the α-chloro group in 1-(2-Chloropropanoyl)azepane. α-Amino amides are privileged scaffolds in medicinal chemistry and drug development. This document outlines the reaction mechanism, offers a detailed step-by-step experimental procedure, provides expected analytical data for product characterization, and includes a troubleshooting guide to address common experimental challenges. The methodologies described herein are designed for researchers, scientists, and professionals in organic synthesis and drug discovery, ensuring a reproducible and scalable process.
Introduction and Scientific Context
The azepane moiety is a significant seven-membered heterocyclic structure found in numerous bioactive molecules and natural products.[1][2] Functionalizing the azepane core is a key strategy in the development of new chemical entities. The target reaction of this protocol, the nucleophilic substitution on an α-haloamide, is a cornerstone transformation for synthesizing α-amino amides.[3] This reaction class involves the displacement of a halide from the carbon adjacent to the amide carbonyl by a nitrogen nucleophile, typically a primary or secondary amine.
The resulting products, 1-(2-amino-propanoyl)azepane derivatives, are of high interest due to their structural similarity to dipeptides and their potential as building blocks for more complex pharmaceutical agents. This document details a robust procedure for this transformation, focusing on the reaction of 1-(2-Chloropropanoyl)azepane with a model primary amine, benzylamine.
Reaction Principle and Mechanism
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the incoming amine acts as a nucleophile, attacking the electrophilic α-carbon (the carbon bonded to the chlorine atom). This attack occurs from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the α-carbon is a chiral center. The chlorine atom is displaced as a chloride ion.
A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial.[4][5] It serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct when the positively charged amine intermediate is deprotonated. This prevents the formation of an amine salt from the starting amine, which would render it non-nucleophilic and halt the reaction.
Reaction Scheme:
Figure 1: Nucleophilic amination of 1-(2-Chloropropanoyl)azepane with benzylamine using triethylamine as a base.
Health and Safety Precautions
All experimental work must be conducted inside a certified chemical fume hood.[6] Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.[7][8]
-
1-(2-Chloropropanoyl)azepane: α-haloamides are alkylating agents and should be treated as toxic and irritant. Avoid inhalation and skin contact.
-
Amines (e.g., Benzylamine): Many amines are corrosive, toxic, and have strong odors. Handle with care.[9]
-
Triethylamine (TEA): Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe eye and skin irritation.
-
Solvents (e.g., Acetonitrile): Flammable and toxic. Avoid inhalation and contact.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.[7]
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 1-(2-Chloropropanoyl)azepane | 115840-34-1 | 189.68 g/mol | >97% | (e.g., Sigma-Aldrich) |
| Benzylamine | 100-46-9 | 107.15 g/mol | >99% | (e.g., Alfa Aesar) |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | >99.5% (anhydrous) | (e.g., Acros Organics) |
| Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | Anhydrous, >99.8% | (e.g., Fisher Scientific) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | (e.g., VWR) |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | (e.g., VWR) |
| Saturated aq. NaHCO₃ | N/A | N/A | N/A | Prepared in-house |
| Brine (Saturated aq. NaCl) | N/A | N/A | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Granular | (e.g., Sigma-Aldrich) |
| Silica Gel | 7631-86-9 | 60.08 g/mol | 230-400 mesh | (e.g., Sorbent Tech) |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and nitrogen inlet/outlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glassware for column chromatography
-
Standard analytical equipment (NMR, LC-MS)
Detailed Experimental Protocol
This protocol describes the reaction on a 1.0 mmol scale.
Step 1: Reaction Setup
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Chloropropanoyl)azepane (189.7 mg, 1.0 mmol, 1.0 eq.).
-
Seal the flask with a rubber septum and purge with dry nitrogen gas for 5 minutes.
-
Add anhydrous acetonitrile (10 mL) via syringe to dissolve the starting material.
-
Stir the solution at room temperature (20-25 °C).
Step 2: Addition of Reagents
-
Add triethylamine (209 µL, 1.5 mmol, 1.5 eq.) to the stirring solution via syringe.
-
Rationale: The base is added before the nucleophile to ensure that any generated HCl is immediately neutralized.
-
-
Slowly add benzylamine (131 µL, 1.2 mmol, 1.2 eq.) dropwise via syringe over 1 minute.
-
Scientist's Note: A slight excess of the amine nucleophile helps drive the reaction to completion. For highly exothermic reactions, addition at 0 °C is recommended.
-
Step 3: Reaction Monitoring
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Procedure: Spot the starting material and the reaction mixture on a TLC plate. The product should be a new, more polar spot (lower Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Expected Time: 12-24 hours.[4] If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Step 4: Work-up and Extraction
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Dilute the mixture with ethyl acetate (50 mL) and deionized water (30 mL).
-
Shake the funnel and allow the layers to separate. Discard the aqueous layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).
-
Rationale: The NaHCO₃ wash removes any remaining acidic byproducts, and the brine wash removes residual water from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the final product, 1-(2-(benzylamino)propanoyl)azepane, as a viscous oil or solid.
Product Characterization
The identity and purity of the product should be confirmed by spectroscopic methods.
| Analysis Technique | Expected Result for 1-(2-(benzylamino)propanoyl)azepane |
| Appearance | Colorless to pale yellow oil/solid |
| Molecular Formula | C₁₆H₂₄N₂O |
| Molecular Weight | 260.38 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3 ppm (m, 5H, Ar-H), ~3.8 ppm (s, 2H, Ar-CH₂-N), ~3.5-3.2 ppm (m, 5H, azepane N-CH₂ & propanoyl α-CH), ~1.8-1.5 ppm (m, 8H, azepane CH₂), ~1.3 ppm (d, 3H, propanoyl CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~174 ppm (C=O), ~140 ppm (Ar-C), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~58 ppm (α-CH), ~54 ppm (Ar-CH₂), ~48, 46 ppm (azepane N-CH₂), ~29, 28, 27 ppm (azepane CH₂), ~19 ppm (CH₃) |
| LC-MS (ESI+) | m/z calculated for C₁₆H₂₅N₂O [M+H]⁺: 261.20; found: 261.2 |
Note: Exact chemical shifts (δ) are predictive and may vary based on solvent and concentration. The disappearance of the starting material's α-CH signal (expected around δ ~4.5-4.8 ppm) is a key indicator of reaction completion.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product analysis.
Caption: Workflow for the amination of 1-(2-Chloropropanoyl)azepane.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive amine (e.g., protonated).2. Insufficient temperature.3. Wet solvent/reagents. | 1. Ensure sufficient base (1.5-2.0 eq.) is used.2. Gently heat the reaction to 40-60 °C and monitor by TLC.[4]3. Use anhydrous solvents and fresh, high-purity reagents. |
| Multiple Products Observed by TLC/LC-MS | 1. Over-alkylation of primary amine.2. Side reactions due to strong base. | 1. Use a larger excess of the primary amine (2-3 eq.) to favor mono-alkylation or switch to a secondary amine if the protocol allows.2. Use a hindered, non-nucleophilic base like DIPEA instead of TEA. |
| Product is Difficult to Purify | 1. Co-elution with excess amine.2. Contamination with triethylammonium chloride salt. | 1. During work-up, perform an acidic wash (e.g., 1M HCl) to protonate and remove excess amines into the aqueous layer. Caution: ensure your product is stable to acid.2. Ensure aqueous washes are thorough to remove all salts before drying and concentration. |
| Product Degradation | Unstable product under reaction or workup conditions. | Consider alternative, milder bases (e.g., K₂CO₃) or running the reaction at a lower temperature for a longer duration. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Fisher Scientific. (n.d.). Amination. Retrieved from [Link]
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link] (Note: While this link is for the Schotten-Baumann reaction, the principles of base usage are relevant.)
-
Trotta, F., & Ghibaudi, E. (2020). The Fascinating Chemistry of α-Haloamides. Molecules, 25(12), 2886. Available at: [Link]
Sources
- 1. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amination [fishersci.co.uk]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 1-(2-Chloropropanoyl)azepane
Introduction: The Significance and Challenges of Azepane Scaffolds
The seven-membered azepane ring is a crucial structural motif in medicinal chemistry, though it remains underrepresented compared to its five- and six-membered counterparts like pyrrolidine and piperidine.[1][2] This scarcity is not due to a lack of potential, but rather the synthetic challenges in accessing these flexible, three-dimensional structures.[1][2] 1-(2-Chloropropanoyl)azepane serves as a valuable intermediate, a versatile building block for introducing a chiral chloropropanoyl group onto the azepane nitrogen, paving the way for the synthesis of more complex pharmaceutical agents and bioactive molecules.[3]
However, transitioning the synthesis of 1-(2-Chloropropanoyl)azepane from a laboratory benchtop to a larger, pilot-plant scale introduces significant challenges. The reaction is a vigorous acylation that is highly exothermic. Key hurdles in the scale-up process include:
-
Exothermicity Management: Controlling the heat generated during the acylation is paramount to prevent runaway reactions and the formation of impurities.
-
Reagent Handling: The protocol involves 2-chloropropionyl chloride, a flammable, corrosive, and moisture-sensitive liquid that requires specialized handling procedures.[4][5][6][7]
-
Solid By-product Management: The reaction generates a salt by-product, which can complicate stirring and downstream processing at larger volumes.
-
Purity and Yield: Ensuring high purity and maintaining yield on a larger scale requires careful optimization of reaction parameters and purification methods.
This document provides a detailed, field-proven guide for researchers and process chemists to navigate the complexities of scaling up the synthesis of 1-(2-Chloropropanoyl)azepane, focusing on safety, process optimization, and robust analytical validation.
Part 1: Reaction Mechanism and Stoichiometry
The synthesis of 1-(2-Chloropropanoyl)azepane is achieved through the nucleophilic acyl substitution of azepane with 2-chloropropionyl chloride. The lone pair of electrons on the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic Schotten-Baumann reaction condition.
A tertiary amine base, such as triethylamine (TEA), is included as an acid scavenger to neutralize the hydrogen chloride (HCl) gas that is formed as a by-product. This prevents the protonation of the azepane starting material, which would render it non-nucleophilic and halt the reaction. The resulting triethylamine hydrochloride salt precipitates from many organic solvents, driving the reaction to completion.
Reaction Scheme:
Caption: Nucleophilic acyl substitution reaction for the synthesis of 1-(2-Chloropropanoyl)azepane.
Part 2: Safety First - Handling Hazardous Reagents
The paramount consideration in any scale-up synthesis is safety. The primary chemical of concern in this protocol is 2-Chloropropionyl chloride .
Properties and Hazards: 2-Chloropropionyl chloride is a flammable, colorless to faint yellow liquid.[4] It is highly corrosive and causes severe burns to the eyes, skin, and respiratory tract upon contact or inhalation.[4][5][7] It reacts violently with water, liberating toxic hydrogen chloride gas.[5] Due to its hazardous nature, all handling must be performed within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard Class | Description | Required PPE & Precautions |
| Flammability | Flammable liquid and vapor (Flash Point: 31°C).[4] | Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. Ground and bond containers during transfer.[4][5][6] |
| Corrosivity | Causes severe skin burns and eye damage.[5][7] | Wear chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber, Viton). Wear appropriate protective clothing to prevent skin exposure.[4][5] |
| Reactivity | Reacts violently with water and is moisture-sensitive.[5] | Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture.[5] |
| Toxicity/Irritation | Causes severe respiratory tract burns upon inhalation.[4] It is also a lachrymator (induces tears).[4][7] | Use only in a well-ventilated area, preferably a chemical fume hood. Use a NIOSH/MSHA-approved respirator if exposure limits may be exceeded.[4][5] |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
-
Spills: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Remove all ignition sources and provide ventilation.[4]
Part 3: Process Optimization and Scale-Up Considerations
Successful scale-up requires careful consideration of several critical parameters that can dramatically affect reaction efficiency, safety, and product quality.
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration & Justification |
| Solvent | Dichloromethane (DCM) | Toluene or MTBE. While DCM is effective, its low boiling point can be problematic for temperature control on a large scale. Toluene offers a higher boiling point for better thermal management. MTBE is another good alternative with easier removal. The solvent must be anhydrous to prevent reaction with the acyl chloride. |
| Temperature | 0°C to Room Temperature | Maintain strict control at 0-5°C during addition. The reaction is highly exothermic. A jacketed reactor with a chiller is essential. Poor temperature control leads to side reactions and impurity formation. |
| Reagent Addition | Manual, dropwise addition via syringe or dropping funnel. | Automated, subsurface addition via pump. For larger volumes, a syringe pump or diaphragm pump ensures a slow, consistent addition rate, preventing localized "hot spots" and improving safety. Subsurface addition minimizes splashing and exposure of the reactive acyl chloride to the headspace. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer with appropriate impeller (e.g., pitched-blade turbine). Efficient mixing is critical to dissipate heat and ensure homogeneity in a large reactor. Magnetic stirring is insufficient for viscous slurries (due to salt formation) at scale. |
| Work-up | Separatory funnel wash. | Reactor-based washing and phase separation. Perform aqueous washes directly in the reactor. Allow adequate time for phase separation, which can be slower at larger volumes. A bottom-outlet valve is required for draining the aqueous layer. |
| Purification | Flash column chromatography. | Distillation or Crystallization. Chromatography is not economically viable for large quantities. The product, 1-(2-Chloropropanoyl)azepane, is an oil, making vacuum distillation a suitable purification method.[8] If a solid derivative is targeted next, crystallization might be an option post-synthesis. |
Part 4: Detailed Scale-Up Synthesis Protocol (100g Scale)
This protocol describes the synthesis of 1-(2-Chloropropanoyl)azepane on a 100-gram scale. All operations must be conducted in a walk-in fume hood or an appropriately ventilated area.
Equipment:
-
2L, 3-neck, round-bottom, jacketed reactor
-
Overhead mechanical stirrer with a PTFE-coated impeller
-
Thermocouple for internal temperature monitoring
-
500mL pressure-equalizing dropping funnel
-
Inert gas (Nitrogen or Argon) inlet
-
Circulating chiller/heater connected to the reactor jacket
-
Vacuum distillation apparatus
Reagents:
-
Azepane (Hexamethyleneimine): 99.0 g (1.0 mol, 1.0 eq)
-
2-Chloropropionyl chloride: 139.6 g (1.1 mol, 1.1 eq)
-
Triethylamine (TEA), anhydrous: 121.4 g (1.2 mol, 1.2 eq)
-
Toluene, anhydrous: 1.0 L
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Experimental Workflow:
Caption: Step-by-step workflow for the scale-up synthesis of 1-(2-Chloropropanoyl)azepane.
Procedure:
-
Reactor Setup: Assemble the 2L jacketed reactor system. Ensure all glassware is oven-dried and assembled under an inert atmosphere. Charge the reactor with azepane (99.0 g), anhydrous triethylamine (121.4 g), and anhydrous toluene (1.0 L).
-
Cooling: Begin stirring and cool the reactor contents to 0-5°C using the circulating chiller.
-
Reagent Addition: Add 2-chloropropionyl chloride (139.6 g) to the pressure-equalizing dropping funnel. Add the 2-chloropropionyl chloride to the reaction mixture dropwise over 2-3 hours. Crucially, maintain the internal temperature below 10°C throughout the addition. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., Hexane:Ethyl Acetate 3:1) or GC-MS until the azepane starting material is consumed.
-
Filtration: Filter the reaction mixture through a Büchner funnel to remove the solid triethylamine hydrochloride. Wash the filter cake with a small amount of fresh toluene (2 x 100 mL) to recover any trapped product.
-
Aqueous Work-up: Combine the filtrates and transfer them to a large separatory funnel (or perform the wash in the reactor if equipped). Wash the organic layer sequentially with:
-
Water (2 x 250 mL)
-
Saturated sodium bicarbonate solution (2 x 250 mL)
-
Brine (1 x 250 mL)
-
-
Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude yellow oil by vacuum distillation to yield the final product.
-
Characterization: The final product, 1-(2-chloropropanoyl)azepane, should be a clear, colorless to pale yellow oil.[9]
Part 5: Analytical Methods for Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized 1-(2-Chloropropanoyl)azepane.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Structural Confirmation | Protons on the azepane ring will appear as complex multiplets. A characteristic quartet for the CH-Cl proton and a doublet for the CH₃ group are expected. |
| ¹³C NMR (CDCl₃, 101 MHz) | Structural Confirmation | A carbonyl peak (~170 ppm) and peaks corresponding to the carbons of the azepane ring and the chloropropanoyl moiety will be present. |
| GC-MS | Purity Assessment & MW Confirmation | A single major peak corresponding to the product. The mass spectrum should show the molecular ion peak [M]+ and/or characteristic fragments. Molecular Formula: C₉H₁₆ClNO; Molecular Weight: 189.68 g/mol .[9] |
| FTIR (Neat) | Functional Group Identification | A strong carbonyl (C=O) stretch for the amide group will be prominent around 1650-1680 cm⁻¹. |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]
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Sdfine. (n.d.). 2-CHLOROPROPIONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloropropionyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry.
- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
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LookChem. (n.d.). 1-(1-chloropropan-2-yl)azepane. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Tetrahedron. (n.d.). 1-(2-Chloropropanoyl)azepane. Retrieved from [Link]
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The University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
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- 9. scbt.com [scbt.com]
Application Notes & Protocols: 1-(2-Chloropropanoyl)azepane as a Versatile Intermediate in Bioactive Molecule Synthesis
Abstract: This technical guide provides a comprehensive overview of 1-(2-chloropropanoyl)azepane, a functionalized chemical intermediate poised for application in the synthesis of novel bioactive molecules. We delve into the foundational chemistry that underscores its utility, focusing on the strategic combination of the medicinally significant azepane scaffold and the synthetically versatile α-chloro amide functional group. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of the title compound and its subsequent elaboration. By drawing parallels with established syntheses of commercial drugs, such as local anesthetics, we validate the chemical principles at play and offer a practical framework for leveraging this building block in discovery chemistry.
Scientific Rationale & Foundational Chemistry
The design of 1-(2-chloropropanoyl)azepane as a synthetic intermediate is rooted in the principles of modular synthesis, where stable, pre-functionalized building blocks are used to construct more complex molecular architectures. Its utility stems from two key structural features: the azepane ring and the 2-chloropropanoyl group.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The azepane ring, a seven-membered saturated nitrogen heterocycle, is a core structural motif in a wide array of natural products and pharmacologically active compounds.[1][2][3][4] Its prevalence in drug discovery is due to its ability to provide a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[3][5] Unlike the more common five- and six-membered rings (pyrrolidine and piperidine), the azepane scaffold offers access to a less explored area of chemical space, presenting new opportunities for developing molecules with novel pharmacological profiles.[3][5] Molecules incorporating the azepane ring have demonstrated a broad range of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][2]
The 2-Chloropropanoyl Moiety: A Reactive Handle for Molecular Elaboration
The 2-chloropropanoyl group serves as a highly effective electrophilic handle. It is typically introduced via N-acylation using 2-chloropropionyl chloride, a reactive acyl chloride.[6][7][8][9] The critical feature of this moiety is the chlorine atom positioned on the carbon alpha to the carbonyl group. This α-chloro atom is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the covalent attachment of a wide variety of nucleophilic fragments. This reactivity provides a straightforward and powerful method for C-N, C-O, or C-S bond formation, enabling the diversification of the core structure and the synthesis of compound libraries for biological screening.
The combination of the stable azepane amide with a reactive α-chloro site makes 1-(2-chloropropanoyl)azepane a bifunctional intermediate, ideal for building complexity in a controlled, stepwise manner.
Synthesis Protocol: 1-(2-Chloropropanoyl)azepane
This section details the standard laboratory procedure for the synthesis of 1-(2-chloropropanoyl)azepane via the N-acylation of azepane. The reaction is a variation of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrogen chloride byproduct generated during the acylation of an amine with an acyl chloride.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Azepane (Hexamethyleneimine) | ≥99% | Standard Supplier | Corrosive, handle with care. |
| 2-Chloropropionyl chloride | ≥98% | Standard Supplier | Corrosive, moisture-sensitive.[7][8] |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Standard Supplier | Base/HCl scavenger. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Reaction solvent. |
| Saturated aq. NaHCO₃ | Reagent Grade | - | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add azepane (1.0 eq.). Dissolve the azepane in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.1 eq.) to the stirred solution.
-
Acylation: In the dropping funnel, prepare a solution of 2-chloropropionyl chloride (1.05 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Insight: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction between the highly reactive acyl chloride and the amine, preventing side reactions and ensuring high yield.[10]
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azepane is consumed.
-
Aqueous Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Trustworthiness Check: The acid wash removes excess triethylamine and any unreacted azepane, while the bicarbonate wash removes any remaining acidic impurities. This ensures a cleaner crude product before purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(2-chloropropanoyl)azepane as a pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-chloropropanoyl)azepane.
Application in Bioactive Molecule Synthesis
The primary application of 1-(2-chloropropanoyl)azepane is as an intermediate for further functionalization via nucleophilic substitution at the α-chloro position. This allows for the introduction of diverse chemical functionalities, leading to novel molecules with potential biological activity.
General Protocol: Nucleophilic Displacement
This protocol outlines a general method for reacting 1-(2-chloropropanoyl)azepane with a primary or secondary amine to form a new C-N bond, a key transformation in the synthesis of many pharmaceuticals.
-
Reaction Setup: In a vial or round-bottom flask, dissolve 1-(2-chloropropanoyl)azepane (1.0 eq.) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Reagent Addition: Add the desired nucleophilic amine (1.2-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Causality Insight: An excess of the amine can sometimes be used to act as both the nucleophile and the base. However, using an inorganic base like K₂CO₃ is often cleaner and simplifies purification.
-
-
Heating: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product via flash chromatography or recrystallization to obtain the final N-substituted azepane amide.
General Application Workflow
Caption: General workflow for elaborating the intermediate.
Analogous Case Study: Synthesis of Local Anesthetics
The synthetic logic described above is not merely theoretical; it is a cornerstone of established pharmaceutical manufacturing. The synthesis of long-acting local anesthetics like Levobupivacaine and Ropivacaine provides an authoritative validation of this chemical strategy.[11][12][13][14] These processes involve the acylation of a chiral piperidine derivative (instead of azepane) with an acyl chloride, followed by alkylation.
Synthesis of Levobupivacaine Intermediate
A key step in synthesizing Levobupivacaine involves the reaction of (S)-pipecolic acid with thionyl chloride to form the acyl chloride in situ, which is then reacted with 2,6-dimethylaniline.[15][16][17] This forms the critical amide bond, creating an intermediate analogous to 1-(2-chloropropanoyl)azepane, which is then elaborated.
Comparative Synthesis Pathway
| Step | Target: Azepane Derivative | Analogy: Levobupivacaine Synthesis | Reference |
| 1. Amine | Azepane | (S)-Pipecolic Acid | - |
| 2. Acylating Agent | 2-Chloropropionyl Chloride | Thionyl Chloride (to make acyl chloride) | [15][16] |
| 3. Amidation | N-acylation of Azepane | Amidation with 2,6-dimethylaniline | [15][17] |
| 4. Intermediate | 1-(2-Chloropropanoyl)azepane | (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | [11] |
| 5. Elaboration | Nucleophilic substitution with R-Nu | N-alkylation with 1-bromobutane | [11][18] |
| Final Product | Novel Azepane-based molecule | Levobupivacaine | [11] |
Analogous Synthesis Pathway Diagram
Caption: Validated synthesis pathway for local anesthetics.
Safety & Handling
Acyl chlorides such as 2-chloropropionyl chloride are corrosive and react vigorously with water, releasing HCl gas.[7][9] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. All glassware should be thoroughly dried before use to prevent hydrolysis of the reagent.
Conclusion
1-(2-Chloropropanoyl)azepane is a valuable and versatile chemical intermediate for the synthesis of novel bioactive molecules. Its design leverages the privileged azepane scaffold and incorporates a reactive α-chloro amide handle for straightforward molecular elaboration. The protocols detailed herein provide a robust foundation for the synthesis and application of this building block. The analogous chemistry validated in the large-scale production of pharmaceuticals underscores the reliability and potential of this synthetic approach for researchers engaged in drug discovery and medicinal chemistry.
References
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Alternative developments in amidations with acyl chlorides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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2 Chloropropionyl Chloride | Manufacturer, Supplier from Anand - Bromchem Laboratories. (n.d.). Bromchem.com. Retrieved January 13, 2026, from [Link]
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2 – Chloro Propionyl Chloride (7623-09-8) - Remedy Labs. (n.d.). Remedylabs.in. Retrieved January 13, 2026, from [Link]
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Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (2017). Green Chemistry. Retrieved January 13, 2026, from [Link]
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Amide Synthesis - Fisher Scientific. (n.d.). Fishersci.se. Retrieved January 13, 2026, from [Link]
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An improved method of amide synthesis using acyl chlorides | Request PDF. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Synthesis, biological evaluation, and molecular docking of ropivacaine analogs as local anesthetic agents. (2018). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. Retrieved January 13, 2026, from [Link]
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An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Request PDF. (2013). ResearchGate. Retrieved January 13, 2026, from [Link]
- Method for preparing ropivacaine. (2013). Google Patents.
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REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION. (2014). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved January 13, 2026, from [Link]
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A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Ovid. Retrieved January 13, 2026, from [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
- Process for preparing levobupivacaine and analogues thereof. (1996). Google Patents.
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). The University of Manchester. Retrieved January 13, 2026, from [Link]
- Process for preparing levobupivacaine and analogues thereof. (2001). Google Patents.
- Process for preparing levobupivacaine and analogues thereof. (1998). Google Patents.
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View of Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). Sysrevpharm.org. Retrieved January 13, 2026, from [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]
- A kind of preparation method of Levobupivacaine HCL. (2019). Google Patents.
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Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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N-Acylation of sulfonamides using N-acylbenzotriazoles. (2002). ResearchGate. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols: Harnessing 1-(2-Chloropropanoyl)azepane Derivatives for Advanced Click Chemistry Applications
Foreword: The Convergence of Scaffolding and Bioorthogonal Ligation
In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently connect molecular fragments under benign conditions is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions for this purpose.[1][2][3] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become indispensable tools.[2][4][5][]
This guide focuses on the untapped potential of 1-(2-Chloropropanoyl)azepane derivatives as versatile precursors for generating novel reagents for click chemistry. The azepane scaffold, a seven-membered nitrogen heterocycle, is a privileged structure found in numerous bioactive natural products and pharmaceuticals.[7][8][9][10] By functionalizing this valuable core with a click-reactive handle, we can unlock new avenues for creating complex molecular architectures, from targeted bioconjugates to novel therapeutic agents.
While chloroacetamide moieties are themselves reactive electrophiles used for covalent modification of proteins, particularly with cysteine and histidine residues, their true potential in the context of click chemistry is realized through their conversion to an azide.[11][12][13] This guide provides the scientific rationale and detailed protocols for transforming 1-(2-Chloropropanoyl)azepane into a click-ready azido derivative and its subsequent application in CuAAC and SPAAC reactions.
From Chloro-Precursor to Click-Ready Reagent: Synthesis of 1-(2-Azidopropanoyl)azepane
The foundational step to enable click chemistry applications is the conversion of the chemically stable and commercially available 1-(2-Chloropropanoyl)azepane into its azido analogue. This is typically achieved through a straightforward nucleophilic substitution reaction where the chloride is displaced by an azide anion.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solubilize both the organic substrate and the inorganic azide salt, facilitating the reaction.
-
Azide Source: Sodium azide (NaN₃) is a common, inexpensive, and effective source of the azide nucleophile.
-
Temperature: Elevated temperature (e.g., 60-80 °C) is often required to overcome the activation energy for the substitution reaction, ensuring a reasonable reaction rate.
-
Work-up: An aqueous work-up is employed to remove the inorganic salts (NaCl and excess NaN₃), followed by extraction with an organic solvent to isolate the desired product.
Experimental Protocol: Synthesis of 1-(2-Azidopropanoyl)azepane
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-Chloropropanoyl)azepane (CAS 115840-34-1) in anhydrous DMF.[14]
-
Addition of Azide: Add 1.5 to 2.0 equivalents of sodium azide (NaN₃) to the solution.
-
Reaction: Stir the mixture at 70 °C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-Azidopropanoyl)azepane.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final product.
Caption: A typical experimental workflow for a CuAAC reaction.
Application Note II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where the cytotoxicity of copper is a concern, SPAAC is the preferred method. [5][15][16]This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. [5][17] Applications in Bioconjugation:
-
Protein Labeling: Label a protein that has been metabolically or enzymatically functionalized with a DBCO group using the azido-azepane derivative.
-
Live Cell Imaging: Introduce the azido-azepane into live cells that have been pre-treated with a DBCO-tagged metabolic precursor to visualize its localization.
Protocol: SPAAC Ligation of 1-(2-Azidopropanoyl)azepane with a DBCO-labeled Protein
This protocol outlines the labeling of a DBCO-functionalized protein in a buffered solution.
| Component | Typical Concentration | Notes |
| DBCO-labeled Protein | 1-10 mg/mL in PBS | Ensure buffer is free of primary amines if DBCO is an NHS ester conjugate. |
| 1-(2-Azidopropanoyl)azepane | 10-20 fold molar excess over protein | Dissolve in a minimal amount of DMSO before adding to the aqueous solution. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | A stable pH is critical for protein integrity. |
Methodology:
-
Reagent Preparation: Prepare a stock solution of 1-(2-Azidopropanoyl)azepane in DMSO.
-
Reaction Setup: In a microcentrifuge tube, add the solution of the DBCO-labeled protein.
-
Initiation: Add the desired molar excess of the azido-azepane stock solution to the protein solution. Ensure the final DMSO concentration is below 5-10% to prevent protein denaturation.
-
Incubation: Incubate the reaction for 4-12 hours at 4°C or room temperature with gentle shaking. The optimal time and temperature may vary depending on the specific protein and cyclooctyne.
-
Purification: Remove the excess unreacted azido-azepane and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.
-
Characterization: Confirm the conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
Caption: Logical flow for the SPAAC-mediated labeling of a target protein.
Trustworthiness and Self-Validation
The protocols described are built upon well-established and extensively validated chemical principles.
-
Reaction Monitoring: Each protocol includes a step for monitoring reaction progress (TLC or LC-MS). This is a critical self-validation step to ensure the reaction is proceeding as expected before moving to purification.
-
Characterization: The final products of both the initial synthesis and the subsequent click reactions must be rigorously characterized (e.g., NMR, Mass Spectrometry, HPLC). This confirms the identity and purity of the desired compound, validating the success of the protocol.
-
Controls: When performing bioconjugation experiments, it is essential to include negative controls, such as a reaction without the azido-azepane or a reaction with a non-DBCO-labeled protein, to demonstrate the specificity of the SPAAC reaction.
By incorporating these validation steps, researchers can have high confidence in the outcomes of their experiments using 1-(2-Chloropropanoyl)azepane derivatives in click chemistry applications.
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- Azide-alkyne Huisgen cycloaddition. Wikipedia.
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- cycloadditions with azides. YouTube.
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- 11. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chloropropanoyl)azepane
Welcome to the comprehensive technical support guide for the synthesis of 1-(2-Chloropropanoyl)azepane. This resource is tailored for researchers, scientists, and drug development professionals to navigate the nuances of this specific N-acylation reaction. Herein, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key analytical data to facilitate the successful and efficient synthesis of your target compound.
Troubleshooting Guide & FAQs
The synthesis of 1-(2-Chloropropanoyl)azepane, a seemingly straightforward N-acylation, can present several challenges that may lead to suboptimal yields, difficult purifications, and inconsistent results. This section is designed to address the most common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
A1: Low to no product formation is a common issue and can stem from several factors:
-
Insufficiently Activated Acylating Agent: 2-Chloropropanoyl chloride is highly reactive, but improper storage can lead to hydrolysis, rendering it inactive. Always use a fresh or properly stored batch of the acyl chloride.
-
Protonation of the Amine: Azepane is a basic secondary amine. The reaction generates hydrochloric acid (HCl) as a byproduct. Without a suitable base to neutralize this acid, the azepane will be protonated to form its non-nucleophilic ammonium salt, effectively halting the reaction.[1]
-
Low Reaction Temperature: While the reaction is often initiated at low temperatures to control its exothermicity, prolonged low temperatures may not provide sufficient activation energy for the reaction to proceed to completion, especially if the amine is sterically hindered to some degree.[2]
Q2: I am observing a significant amount of a water-soluble byproduct. What is it and how can I avoid it?
A2: The most likely water-soluble byproduct is 2-chloropropionic acid, resulting from the hydrolysis of 2-chloropropanoyl chloride.[3] This occurs when the acyl chloride reacts with water present in the reaction mixture. To mitigate this:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control the Rate of Addition: Add the 2-chloropropanoyl chloride slowly to the solution of azepane and base. This ensures that the amine has a better chance to react with the acyl chloride before it comes into contact with any residual water.
Q3: My final product is difficult to purify and appears to contain multiple byproducts. What are the potential side reactions?
A3: Besides the hydrolysis of the acyl chloride, other side reactions can complicate the product profile:
-
Reaction at the α-Chloro Position: While the acyl chloride is the more electrophilic site, under certain conditions, particularly with prolonged reaction times or elevated temperatures in the presence of a base, nucleophilic substitution at the α-chloro position by another molecule of azepane could occur, leading to a diamine-substituted product.
-
Ring-Opening of Azepane: While less common under these conditions, highly reactive intermediates or harsh work-up procedures could potentially lead to the opening of the azepane ring.
-
Over-acylation: This is not a concern for the secondary amine azepane, as the resulting tertiary amide is not susceptible to further acylation.
Q4: What is the best choice of base for this reaction?
A4: The choice of base is critical for the success of the reaction.
-
Tertiary Amines: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. They are soluble in common organic solvents and effectively scavenge the HCl produced. Pyridine can also be used and may act as a nucleophilic catalyst, potentially increasing the reaction rate.[4]
-
Inorganic Bases: An aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used in a biphasic Schotten-Baumann reaction.[4][5] This method is often robust, but vigorous stirring is essential to ensure efficient mixing of the two phases.
Troubleshooting Scenarios & Recommended Actions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Formation | 1. Inactive 2-chloropropanoyl chloride.2. Protonation of azepane.3. Insufficient reaction temperature. | 1. Use fresh or properly stored 2-chloropropanoyl chloride.2. Ensure at least one equivalent of a suitable base is used.3. Allow the reaction to warm to room temperature after the initial addition at low temperature. |
| Significant Formation of 2-Chloropropionic Acid | 1. Presence of water in the reaction.2. Slow reaction of the amine, allowing hydrolysis to compete. | 1. Use anhydrous solvents and an inert atmosphere.2. Add the acyl chloride slowly with efficient stirring. |
| Reaction Stalls Before Completion | 1. Insufficient base.2. The acyl chloride has been consumed by hydrolysis. | 1. Add an additional portion of the base.2. Add a slight excess (e.g., 1.05-1.1 equivalents) of 2-chloropropanoyl chloride. |
| Difficult Purification / Multiple Spots on TLC | 1. Side reactions at the α-chloro position.2. Degradation of product during work-up or purification. | 1. Maintain low reaction temperatures and shorter reaction times.2. Use a mild aqueous work-up and consider purification by column chromatography at neutral pH. |
Experimental Protocols & Data
Optimized Synthesis Protocol for 1-(2-Chloropropanoyl)azepane
This protocol is based on standard Schotten-Baumann conditions and has been optimized for the synthesis of 1-(2-Chloropropanoyl)azepane.
Materials:
-
Azepane
-
2-Chloropropanoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve azepane (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (to make a ~0.5 M solution of azepane).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting azepane is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-Chloropropanoyl)azepane.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Visualization of the Experimental Workflow
Figure 1: Experimental workflow for the synthesis of 1-(2-Chloropropanoyl)azepane.
Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 3:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.
-
Visualization:
-
UV light (254 nm) if the product is UV active.
-
Potassium permanganate (KMnO₄) stain: Azepane will show a yellow spot, while the amide product will be less reactive.
-
Ninhydrin stain can also be used to visualize the secondary amine starting material.
-
A typical TLC plate would have three lanes: the azepane starting material (SM), a co-spot of the starting material and the reaction mixture (Co), and the reaction mixture (RM). The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.
Logical Relationship for Reaction Progression
Figure 2: Idealized TLC progression for the acylation of azepane.
Analytical Characterization
Accurate characterization of the final product is crucial for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 1-(2-Chloropropanoyl)azepane can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.
Expected ¹H NMR Signals:
-
Azepane Ring Protons: A series of complex multiplets in the range of approximately 1.5-1.8 ppm and 3.3-3.6 ppm. The protons alpha to the nitrogen will be deshielded and appear further downfield. Due to the amide bond, the two protons on each of the alpha carbons may become diastereotopic, leading to more complex splitting patterns than in azepane itself.
-
2-Chloropropanoyl Moiety:
-
A doublet at approximately 1.6-1.8 ppm, integrating to 3H, corresponding to the methyl group (CH₃).
-
A quartet at approximately 4.6-4.8 ppm, integrating to 1H, corresponding to the methine proton (CHCl).
-
Expected ¹³C NMR Signals:
-
Azepane Ring Carbons: Several signals in the aliphatic region, typically between 25-50 ppm. The carbons alpha to the nitrogen will be in the lower field part of this range.
-
2-Chloropropanoyl Moiety:
-
A signal around 20-25 ppm for the methyl carbon (CH₃).
-
A signal around 55-60 ppm for the methine carbon (CHCl).
-
A signal in the range of 168-172 ppm for the carbonyl carbon (C=O).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the product and confirming its molecular weight.
-
GC: A suitable GC method would involve a non-polar or medium-polarity column and a temperature gradient to ensure good separation of the product from any residual starting materials or byproducts.
-
MS Fragmentation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 189 and an isotope peak [M+2]⁺ at m/z 191 with an approximate ratio of 3:1, characteristic of a molecule containing one chlorine atom. Common fragmentation patterns for N-acyl amides include cleavage of the amide bond. Key expected fragments for 1-(2-Chloropropanoyl)azepane would include:
-
Loss of the chlorine atom.
-
Cleavage of the N-C=O bond to give fragments corresponding to the azepane ring and the 2-chloropropanoyl group.
-
Fragmentation of the azepane ring.
-
References
-
ResearchGate. (n.d.). The effect of temperature on selectivity of acetylation. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
Chemical Communications (RSC Publishing). (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
-
Zeitschrift für Naturforschung B. (2013). Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
-
Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
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YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
PMC. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. [Link]
-
an eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. [Link]
-
Nature. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
PMC. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. [Link]
-
ResearchGate. (n.d.). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Wikipedia. (n.d.). Azepane. [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
arkat usa. (n.d.). N-Acylation in combinatorial chemistry. [Link]
-
ResearchGate. (n.d.). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]
-
PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
-
doc brown's advanced organic chemistry revision notes. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern. [Link]
-
doc brown's advanced organic chemistry revision notes. (n.d.). C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum. [Link]
-
PubMed. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
ResearchGate. (n.d.). Effect of Acylation on Peptide Synthesis by Immobilized Thermolysin. [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
doc brown's advanced organic chemistry revision notes. (n.d.). C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern. [Link]
Sources
Side reactions of 1-(2-Chloropropanoyl)azepane with nucleophiles
Technical Support Center: 1-(2-Chloropropanoyl)azepane
Welcome to the technical support center for 1-(2-Chloropropanoyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. 1-(2-Chloropropanoyl)azepane is a bifunctional electrophile, presenting two sites for nucleophilic attack: the carbonyl carbon and the α-carbon bearing the chlorine atom. This duality is key to its synthetic utility but also the primary source of potential side reactions. This guide provides direct answers to common issues encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of 1-(2-Chloropropanoyl)azepane?
1-(2-Chloropropanoyl)azepane is an α-haloamide. Its reactivity is dominated by two electrophilic centers. While the carbonyl group can undergo nucleophilic acyl substitution, the more common and synthetically valuable pathway is the SN2 reaction at the α-carbon, where a nucleophile displaces the chloride. This makes it an excellent precursor for α-substituted amides, which are important motifs in pharmaceuticals.[1] The azepane ring itself is generally stable under these conditions.[2][3][4][5]
Q2: What are the most common side reactions I should be aware of?
The primary competing side reactions are:
-
Elimination (Dehydrohalogenation): A base can abstract the α-proton, leading to the elimination of HCl and the formation of the unsaturated byproduct, 1-acryloylazepane. This is especially prevalent with strong or sterically hindered bases and at elevated temperatures.
-
Hydrolysis: The compound is susceptible to hydrolysis, where water acts as a nucleophile, displacing the chloride to form 1-(2-hydroxypropanoyl)azepane.[6] This can be a significant issue if anhydrous conditions are not maintained.
-
Over-alkylation/Di-substitution: With certain potent nucleophiles, particularly primary amines, the product of the initial SN2 reaction can sometimes react further.[7]
-
Nucleophilic Acyl Substitution: While less common under conditions favoring SN2, very strong nucleophiles could potentially attack the carbonyl carbon, leading to cleavage of the amide bond, though amides are the least reactive of the carboxylic acid derivatives.[8][9][10]
Q3: Why is strict temperature control so critical for reactions with this molecule?
Temperature is a crucial parameter for controlling selectivity. The desired SN2 reaction and the undesired E2 elimination pathway have different activation energies. Typically, elimination reactions have a higher activation energy and are more favored at higher temperatures. By maintaining low temperatures (e.g., 0 °C to -20 °C), you can significantly suppress the rate of elimination relative to the substitution pathway, thus maximizing the yield of your desired product.
Troubleshooting Guide by Nucleophile Class
This section addresses specific problems you may encounter with different types of nucleophiles and provides actionable solutions.
Class 1: Amine Nucleophiles (Primary & Secondary)
Amines are common nucleophiles used to generate α-amino amides, a valuable scaffold in medicinal chemistry.
Problem 1: Low or no yield of the desired α-amino amide, with significant starting material unreacted.
-
Underlying Cause: The reaction between an amine and 1-(2-chloropropanoyl)azepane generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the amine nucleophile, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the electrophile, effectively halting the reaction.[11][12]
-
Troubleshooting & Solution:
-
Add a Scavenger Base: The standard solution is to add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction. This base will neutralize the HCl as it forms, keeping your primary or secondary amine in its free, nucleophilic state.
-
Use Excess Amine: Alternatively, you can use two equivalents of the amine nucleophile. The first equivalent acts as the nucleophile, and the second acts as the base to scavenge the HCl. This is only feasible if the amine is inexpensive and the resulting ammonium salt is easily separable during workup.
-
Problem 2: A significant amount of 1-acryloylazepane (elimination byproduct) is observed.
-
Underlying Cause: The amine, especially if it is sterically hindered or the reaction is run at elevated temperatures, can act as a base to promote the E2 elimination of HCl.
-
Troubleshooting & Solution:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or below. This is the most effective way to disfavor elimination.
-
Controlled Addition: Add the amine nucleophile slowly to the solution of 1-(2-chloropropanoyl)azepane at a low temperature to avoid local temperature spikes.
-
Choice of Base: If using a scavenger base, ensure it is not overly strong or hindered. Triethylamine is usually a good first choice.
-
Class 2: Thiol Nucleophiles
Thiols are excellent nucleophiles for SN2 reactions and are used to form α-thioether amides.
Problem: Low yield and the presence of disulfide byproducts in my crude product.
-
Underlying Cause: Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), particularly in the presence of atmospheric oxygen. This depletes the active nucleophile from the reaction. The corresponding thiolate anion (RS⁻), often generated with a base, is even more susceptible to oxidation.
-
Troubleshooting & Solution:
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere of nitrogen or argon. This requires using appropriate glassware and techniques (e.g., Schlenk line).
-
Degas Solvents: Before use, degas all solvents by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Fresh Reagents: Use freshly opened or purified thiols, as prolonged storage can lead to oxidation.
-
Class 3: Water (Unintended Hydrolysis)
Hydrolysis is a common side reaction that consumes the starting material.
Problem: My starting material is consumed, but I isolate 1-(2-hydroxypropanoyl)azepane instead of my desired product.
-
Underlying Cause: 1-(2-Chloropropanoyl)azepane is an activated electrophile and can react with water, which, although a weak nucleophile, can be present in high concentrations in non-anhydrous solvents or from atmospheric moisture.[6] This reaction is often accelerated by bases used in the primary reaction.
-
Troubleshooting & Solution:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., distilled from a suitable drying agent or purchased as "anhydrous grade").
-
Dry Glassware: Ensure all glassware is oven- or flame-dried before use and assembled under an inert atmosphere.
-
Inert Atmosphere: Running the reaction under nitrogen or argon prevents the ingress of atmospheric moisture.
-
Summary Table for Troubleshooting
| Observed Issue | Potential Cause | Primary Solution(s) | Secondary Actions |
| Low Conversion (Amine Nu:) | HCl byproduct protonating the amine. | Add 1 eq. of a non-nucleophilic base (e.g., TEA). | Use 2 eq. of the amine nucleophile. |
| Elimination Product Formed | High temperature; strong/hindered base. | Lower reaction temperature to 0 °C or below. | Use a milder base; slow addition of reagents. |
| Disulfide Byproducts (Thiol Nu:) | Oxidation of the thiol/thiolate. | Run the reaction under an inert (N₂/Ar) atmosphere. | Degas solvents; use fresh reagents. |
| Hydrolysis Product Formed | Presence of water in reagents or atmosphere. | Use anhydrous solvents and dry glassware. | Run under an inert atmosphere. |
Visualized Workflows and Logic
Visual aids can help clarify the relationships between reaction pathways and troubleshooting steps.
Caption: Competing reaction pathways for 1-(2-Chloropropanoyl)azepane.
Caption: Troubleshooting logic for amine-based substitutions.
Validated Experimental Protocols
Protocol 1: General Procedure for SN2 with an Amine Nucleophile
This protocol is optimized to favor substitution over elimination.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(2-chloropropanoyl)azepane (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the cooled solution.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq.) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Caption: Standard experimental workflow for minimizing side reactions.
References
-
Cernasov, C., & Calin, M. (2020). The Fascinating Chemistry of α‐Haloamides. PMC - NIH. Retrieved from [Link]
-
A-Level Chemistry. (2024). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
Harrowven, D. C., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC - NIH. Retrieved from [Link]
-
Hayrapetyan, D., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved from [Link]
-
Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]
-
Fallon, T., et al. (2021). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC - NIH. Retrieved from [Link]
-
Ruffoni, A., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved from [Link]
-
Save My Exams. (2025). Addition-Elimination Reactions of Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
ChemTube3D. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Al-Hourani, B. J. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. PMC - NIH. Retrieved from [Link]
-
Matsuoka, M., & Akitsu, T. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Tokyo University of Science. Retrieved from [Link]
-
OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry. Retrieved from [Link]
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- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. savemyexams.com [savemyexams.com]
Preventing polymerization of 1-(2-Chloropropanoyl)azepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(2-Chloropropanoyl)azepane. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. Unintended polymerization is a common challenge that can lead to failed reactions, low yields, and purification difficulties. This document provides in-depth troubleshooting advice and preventative protocols to ensure the stability and successful application of this compound in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the instability of 1-(2-Chloropropanoyl)azepane.
Q1: I've just synthesized or am using 1-(2-Chloropropanoyl)azepane, and my solution is turning viscous or solidifying into a glassy polymer. What is happening?
This is a classic sign of unwanted polymerization. 1-(2-Chloropropanoyl)azepane is a bifunctional molecule containing a highly reactive acyl chloride group.[1][2][3] This functional group is susceptible to reaction with various nucleophiles, including residual starting materials, water, or even another molecule of itself under certain conditions, leading to the formation of oligomers and polymers.
Q2: What is the most probable cause and mechanism of this polymerization?
The primary driver of polymerization is the high reactivity of the acyl chloride functional group.[2] While several pathways exist, the most common cause in a laboratory setting is the presence of residual azepane (the amine starting material) in the product. Azepane is a strong nucleophile and will readily attack the electrophilic carbonyl carbon of the acyl chloride on another molecule. This reaction forms a new amide bond and releases HCl, initiating a chain reaction that results in a polyamide. The HCl generated can further catalyze other side reactions.
Q3: How critical are trace impurities for initiating polymerization?
Extremely critical. Beyond residual azepane, other impurities can initiate or catalyze polymerization:
-
Water/Moisture: Hydrolysis of the acyl chloride generates 2-chloropropanoic acid and azepane hydrochloride.[4][5][6][7] The resulting acidic environment can catalyze further degradation and polymerization pathways.
-
Basic Impurities: Non-nucleophilic bases used during synthesis (if not fully removed) can deprotonate the carbon alpha to the carbonyl, creating a nucleophilic enolate that can initiate polymerization.
-
Metallic Impurities: Trace metals can act as Lewis acids, activating the acyl chloride and promoting side reactions.[6]
Q4: How do storage and handling conditions affect the stability of 1-(2-Chloropropanoyl)azepane?
Improper storage is a frequent cause of product degradation and polymerization. As a reactive acyl chloride, the compound is sensitive to:
-
Atmosphere: It reacts readily with atmospheric moisture.[6][7] Storage under an inert atmosphere (e.g., Nitrogen or Argon) is mandatory.
-
Temperature: Elevated temperatures accelerate the rate of all degradation and polymerization reactions.[8] Storage at low temperatures (-20°C is recommended for long-term) is crucial.
-
Container: The material should be stored in a clean, dry, glass container with a tightly sealing cap, preferably with a PTFE liner. Acyl chlorides can attack some plastics and rubber seals.[5]
Part 2: Troubleshooting Guide
This guide provides structured solutions for issues encountered at different stages of your workflow.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for polymerization issues.
Part 3: Preventative Protocols & Best Practices
Proactive measures are the most effective way to prevent polymerization.
Protocol 1: Recommended Synthesis of 1-(2-Chloropropanoyl)azepane
This procedure is designed to minimize the risk of polymerization by controlling stoichiometry and temperature.
Materials:
-
Azepane
-
2-Chloropropionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Flame-dried, three-neck round-bottom flask with stir bar
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice/salt bath
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve azepane (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to -10°C to 0°C using an ice/salt bath. Causality: Using a slight excess of a non-nucleophilic base like TEA scavenges the HCl byproduct without competing in the primary reaction, preventing the formation of azepane hydrochloride salt which would reduce yield.[9]
-
Acylation: Dissolve 2-chloropropionyl chloride (1.05 eq) in a minimal amount of anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5°C at all times. Causality: Slow, dropwise addition prevents localized high concentrations of the reactive acyl chloride, minimizing self-reaction.[10] Low temperatures reduce the rates of all potential side reactions.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting azepane.
-
Workup: Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess TEA) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo at low temperature (<30°C). The resulting crude oil should be used immediately or stored under inert gas at -20°C.
Diagram: Proposed Polymerization Mechanism
Caption: Polymerization initiated by residual nucleophile.
Protocol 2: Recommended Storage and Handling
-
Immediate Use: For best results, use the material immediately after synthesis and purification.
-
Short-Term Storage (Days): Store as a neat oil or solid in a sealed vial under argon or nitrogen at ≤ 4°C. Ensure the vial cap has a PTFE liner.
-
Long-Term Storage (Weeks/Months): Store neat at -20°C under an inert atmosphere. For solutions, use anhydrous, non-protic solvents (e.g., DCM, Toluene) and store in sealed ampoules or vials with PTFE-lined caps at -20°C.
-
Handling: Always handle in a fume hood or glovebox. Use clean, dry glassware and syringes. Never leave the container open to the air.[4][7]
Table 1: Summary of Key Stability Factors for 1-(2-Chloropropanoyl)azepane
| Factor | Condition to Avoid | Recommended Practice | Rationale |
| Temperature | > 30°C during workup; > 4°C for storage | Maintain < 5°C during reaction; Store at -20°C | Reduces reaction rates of polymerization and degradation.[8] |
| Moisture/Water | Exposure to humid air; use of wet solvents | Handle under inert gas (Ar, N₂); use anhydrous solvents | Prevents hydrolysis to carboxylic acid, which can catalyze side reactions.[4][6] |
| Impurities | Residual azepane; acidic/basic residues | Ensure full conversion; perform aqueous washes; use purified reagents | Nucleophilic (azepane) and catalytic (acid/base) impurities are primary initiators.[11] |
| Atmosphere | Air (Oxygen and Moisture) | Store and handle under a dry, inert atmosphere | Prevents both hydrolysis and potential oxidative side reactions. |
| pH | Strongly acidic or basic conditions | Maintain near-neutral conditions post-synthesis | Both extremes can catalyze degradation or polymerization. |
| Light | Prolonged exposure to UV or strong light | Store in amber vials or protect from light | Prevents potential photochemical decomposition pathways. |
References
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- Chemistry LibreTexts. (2023).
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- ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Benchchem. (n.d.). Technical Support Center: Controlling Polymerization in Reactions Involving 4-(Chloromethyl)benzoyl Chloride.
- Santa Cruz Biotechnology. (n.d.). 1-(2-chloropropanoyl)azepane | CAS 115840-34-1.
- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- ResearchGate. (n.d.). Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products.
- Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
- Osipov, S. N., et al. (n.d.). Synthesis of Functionalized Azepines via Cu(I)
- LookChem. (n.d.). Cas 7500-35-8, 1-(1-chloropropan-2-yl)azepane.
- ResearchGate. (2007).
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- Wikipedia. (n.d.). β-Lactam.
- Wang, Y., et al. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- MDPI. (n.d.). Mechanism Studies of LCP Synthesis.
- Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.
- Guney, T. (2015). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Chemical Science Blog.
- Wikipedia. (n.d.). Acyl chloride.
- ResearchGate. (n.d.). Synthesis of beta-lactams with pi electron-withdrawing substituents.
- Khan Academy. (n.d.). Beta-lactam antibiotics (video).
- Santa Cruz Biotechnology. (n.d.). 1-(2-chloropropanoyl)azepane | CAS 115840-34-1 [Spanish].
- Okayama University. (n.d.). Synthesis and characterization of 2H-, 3H- and 4H-azepine: The first observation of the thermal distribution equilibrium of azepines.
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Byproduct analysis in the synthesis of 1-(2-Chloropropanoyl)azepane
An Expert's Guide to Byproduct Analysis in the Synthesis of 1-(2-Chloropropanoyl)azepane
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires not only procedural knowledge but also a deep understanding of the reaction landscape. This guide is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting advice for the synthesis of 1-(2-chloropropanoyl)azepane, focusing specifically on the identification and mitigation of common byproducts.
Frequently Asked Questions (FAQs): Core Synthesis Principles
Question: What is the fundamental reaction for synthesizing 1-(2-Chloropropanoyl)azepane?
Answer: The synthesis is a classic nucleophilic acyl substitution.[1] Azepane, a cyclic secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.[2][3] The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][]
Visualizing the Synthetic Landscape
The following diagram illustrates the primary synthetic route and the potential side reactions that can lead to common impurities. Understanding these pathways is the first step in effective troubleshooting.
Caption: Reaction scheme for the synthesis of 1-(2-Chloropropanoyl)azepane and major byproduct pathways.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses the most common impurities encountered during synthesis.
Question: My final product is contaminated with a lower molecular weight, acidic impurity. What is it and how can I prevent it?
Answer: This impurity is almost certainly 2-chloropropionic acid , the hydrolysis product of your starting material, 2-chloropropanoyl chloride.[5][6]
-
Mechanism of Formation: Acyl chlorides are highly reactive and susceptible to hydrolysis, even by trace amounts of moisture in the solvent, glassware, or atmosphere.[1][5][6] The reaction is a rapid nucleophilic attack by water on the carbonyl carbon.
-
Detection:
-
GC-MS: 2-Chloropropionic acid will appear as a distinct peak, often broader than the main product peak due to its polarity. Its mass spectrum will show a characteristic fragmentation pattern.
-
¹H NMR: The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).
-
-
Prevention & Mitigation:
-
Anhydrous Conditions: This is paramount. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., >100°C for several hours) and cool under a stream of inert gas (N₂ or Ar). Handle the highly reactive 2-chloropropanoyl chloride under an inert atmosphere.[5]
-
Workup: A basic wash (e.g., with saturated aqueous NaHCO₃) during the workup will deprotonate the acidic byproduct, transferring it to the aqueous layer for easy removal.[7]
-
Question: I'm observing a high molecular weight byproduct, especially when using excess azepane or prolonged reaction times. What could this be?
Answer: This is likely 1-(2-(azepan-1-yl)propanoyl)azepane . It forms when a second molecule of azepane displaces the chloride on the α-carbon of the desired product.
-
Mechanism of Formation: This is a secondary Sₙ2 reaction. The nitrogen of a second azepane molecule acts as a nucleophile, attacking the carbon bearing the chlorine atom on the already-formed product. This is more likely to occur at elevated temperatures or with a high concentration of unreacted azepane.
-
Detection:
-
LC-MS: This is the preferred method for higher molecular weight, less volatile byproducts. The byproduct will have a molecular weight of 252.41 g/mol (C₁₅H₂₈N₂O), corresponding to the [M+H]⁺ ion at m/z 253.22.
-
GC-MS: May be observable, but its higher boiling point might require a more aggressive temperature program.
-
-
Prevention & Mitigation:
-
Stoichiometry Control: Use a precise 1:1 or slight excess (e.g., 1.05 equivalents) of the acylating agent, not the amine. Add the 2-chloropropanoyl chloride slowly to the solution of azepane and base to maintain a low instantaneous concentration of the acyl chloride.[7]
-
Temperature Control: Run the reaction at a low temperature (e.g., 0°C) to favor the faster N-acylation over the slower Sₙ2 substitution.[7]
-
Purification: This non-polar byproduct can be challenging to separate from the product. Flash column chromatography with a carefully optimized solvent gradient is typically required.
-
Question: My reaction is messy, with several unidentifiable peaks and some polymeric material. I'm using triethylamine as a base. What's going wrong?
Answer: You are likely generating methylchloroketene as a reactive intermediate.
-
Mechanism of Formation: When a sterically hindered, non-nucleophilic base like triethylamine is used with an acyl chloride that has a proton on the α-carbon (like 2-chloropropanoyl chloride), it can promote an elimination (E2) reaction instead of simply acting as an acid scavenger.[8] This forms a highly reactive ketene intermediate, which can then polymerize or react non-selectively with other species in the flask, leading to a complex mixture of byproducts.[8]
-
Detection: Direct detection of the ketene is difficult due to its high reactivity. The presence of a complex mixture of oligomeric or polymeric materials in the crude ¹H NMR or mass spectrum is a strong indicator.
-
Prevention & Mitigation:
-
Choice of Base: While triethylamine is common, a less sterically hindered base like pyridine can sometimes be a better choice, as it is less likely to promote elimination.[8][9] However, pyridine itself can be nucleophilic.
-
Alternative Methods: Consider using Schotten-Baumann conditions, which involve an aqueous base (like NaOH or Na₂CO₃) in a biphasic system (e.g., DCM/water).[2][10] The reaction occurs at the interface, and the HCl byproduct is neutralized in the aqueous phase, avoiding the complications of organic bases.
-
Reverse Addition: Add the amine and base mixture to the acyl chloride solution at low temperature. While counterintuitive for stoichiometry control, it can sometimes minimize ketene formation by ensuring the acyl chloride is not exposed to a high concentration of base in the absence of the primary nucleophile.
-
Quantitative Byproduct Summary
The following table summarizes the key byproducts and their identifying characteristics.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common m/z ([M+H]⁺) | Key Prevention Strategy |
| 2-Chloropropionic Acid | C₃H₅ClO₂ | 108.52 | 109.00 | Strict anhydrous conditions; basic wash. |
| 1-(2-(Azepan-1-yl)propanoyl)azepane | C₁₅H₂₈N₂O | 252.41 | 253.22 | Control stoichiometry (no excess amine); low temperature. |
| Methylchloroketene Adducts | Variable | Variable | Complex Pattern | Avoid sterically hindered bases like triethylamine; use Schotten-Baumann conditions. |
Analytical Protocols
Protocol 1: GC-MS Analysis for Byproduct Profiling
This protocol provides a general method for identifying volatile and semi-volatile impurities in the synthesis of 1-(2-chloropropanoyl)azepane.
-
Sample Preparation:
-
Quench a 0.1 mL aliquot of the crude reaction mixture in 1.0 mL of ethyl acetate.
-
Add 1.0 mL of deionized water and vortex thoroughly.
-
Allow the layers to separate. Carefully transfer the top organic layer to a clean vial.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Dilute the dried organic solution 1:100 with ethyl acetate in a GC vial.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector (e.g., Agilent GC-MSD).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: 250°C, Split mode (50:1).
-
Oven Program:
-
Initial Temp: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak, comparing it against a library (e.g., NIST) and the expected fragmentation patterns of the product and potential byproducts.
-
Analytical Workflow Visualization
The following diagram outlines the logical flow for analyzing a sample from your reaction to identify potential byproducts.
Caption: A typical workflow for the preparation and analysis of a reaction sample for byproduct identification.
References
-
Sciencemadness Discussion Board. (2014). Secondary amine Acylation. Retrieved from [Link]
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Retrieved from [Link]
- Google Patents. (2011). Method for preparing 2-chloropropionyl chloride with high optical activity. (CN102190574A).
-
ResearchGate. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]
- Google Patents. (2013). Synthesis method of high-purity D-2-chloropropionyl chloride. (CN103408416A).
-
ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
-
ResearchGate. (2024). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Azepane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]
-
OUCI. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
- Google Patents. (2015). Synthesis process of levosimendan. (CN104987310A).
-
Nature. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Retrieved from [Link]
-
PubMed. (2006). The simultaneous separation and determination of chloropropanols in soy sauce and other flavoring with gas chromatography-mass spectrometry in negative chemical and electron impact ionization modes. Food Additives & Contaminants, 23(2), 110-9. Retrieved from [Link]
-
Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
-
CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-486. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2-Chloropropanoyl)azepane
Welcome to the technical support center for the synthesis of 1-(2-Chloropropanoyl)azepane (CAS 115840-34-1).[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of 1-(2-Chloropropanoyl)azepane involves the acylation of the secondary amine, azepane, with 2-chloropropanoyl chloride. This is a nucleophilic acyl substitution reaction that, while straightforward in principle, presents several challenges that can impact yield and purity.[2] This guide addresses these challenges in a practical question-and-answer format.
Reaction Overview: The Acylation of Azepane
The core of the synthesis is the reaction between the nucleophilic nitrogen of azepane and the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final amide product.[3][4]
Caption: General mechanism for the acylation of azepane.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is the most common issue in this synthesis. A systematic approach to troubleshooting is essential. We recommend investigating the following factors, starting with the most likely culprits.
Factor 1: Reagent Quality and Handling
2-chloropropanoyl chloride is highly reactive and moisture-sensitive.[5][6] Its degradation is a primary cause of low yield.
-
Hydrolysis: The acyl chloride readily reacts with water (hydrolysis) to form the unreactive 2-chloropropionic acid.[3][6] This consumes your electrophile before it can react with the amine.
-
Solution: Always use a fresh bottle or a recently opened bottle of 2-chloropropanoyl chloride stored under an inert atmosphere (e.g., nitrogen or argon). Handle it in a fume hood with minimal exposure to ambient moisture. Ensure all glassware is thoroughly oven-dried before use.[7]
-
-
Amine Purity: The purity of the azepane is also critical. Impurities can interfere with the reaction.
-
Amine Protonation: The reaction generates hydrochloric acid (HCl) as a byproduct.[8] This acid will protonate the starting azepane, forming an unreactive ammonium salt and effectively removing it from the reaction.
Factor 2: Reaction Conditions
The choice of solvent, base, and temperature profoundly affects the reaction outcome.
-
Solvent Choice: The solvent must be inert to the highly reactive acyl chloride.
-
Recommended Solvents: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are excellent choices for this reaction.[11]
-
Biphasic Systems (Schotten-Baumann): A two-phase system of water and an organic solvent (like DCM) can be effective.[12][13] The base (e.g., NaOH) resides in the aqueous phase to neutralize HCl, while the reactants and product remain in the organic phase.[10] This method is particularly useful for large-scale synthesis but risks hydrolysis of the acyl chloride at the phase interface.
-
-
Temperature Control: The reaction is exothermic.[]
-
Problem: Adding the acyl chloride too quickly or at too high a temperature can lead to uncontrolled side reactions and degradation.
-
Solution: The reaction should be cooled in an ice bath (0 °C) during the dropwise addition of 2-chloropropanoyl chloride.[] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[7]
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing significant side product formation. What are the likely culprits and how can I prevent them?
Side products often arise from the inherent reactivity of the 2-chloropropanoyl chloride starting material.
Primary Side Reaction: Ketene Formation
The most significant side reaction is the elimination of HCl from 2-chloropropanoyl chloride to form a highly reactive ketene intermediate.[15] This is particularly problematic when using strong, non-hindered bases like triethylamine (TEA). The ketene can then polymerize or react with the amine to form undesired byproducts.
-
Cause: The α-proton (the hydrogen on the same carbon as the chlorine) of 2-chloropropanoyl chloride is acidic. A base can abstract this proton, leading to elimination.
-
Prevention:
-
Choice of Base: Use a more sterically hindered or weaker base. Pyridine is often a better choice than triethylamine for acyl chlorides with acidic α-protons as it is less likely to cause elimination. An inorganic base like potassium carbonate in a biphasic system can also be effective.[15]
-
Temperature Control: Keep the reaction temperature low (0 °C or below) to disfavor the elimination pathway.
-
Secondary Side Reaction: Hydrolysis
As mentioned, hydrolysis of the acyl chloride to 2-chloropropionic acid is a major competitive reaction if any moisture is present.[6] The resulting carboxylic acid will not react with the azepane under these conditions.
-
Prevention: Strict adherence to anhydrous conditions is the only effective preventative measure. This includes using anhydrous solvents, oven-dried glassware, and performing the reaction under an inert atmosphere.
Caption: Competing reaction pathways for 2-chloropropanoyl chloride.
Q3: What are the optimal reaction conditions (base, solvent, temperature) for this synthesis?
The "best" conditions depend on your scale, available resources, and desired purity. Below is a comparison to guide your choice.
| Parameter | Option A: Anhydrous Organic | Option B: Schotten-Baumann (Biphasic) | Rationale & Expertise |
| Solvent | Dichloromethane (DCM) or THF (anhydrous) | Dichloromethane (DCM) / Water | Anhydrous: Minimizes hydrolysis of the acyl chloride, often leading to cleaner reactions and higher yields.[11] Biphasic: Excellent for large-scale reactions and uses cheaper inorganic bases. However, the risk of hydrolysis at the interface is higher.[10][12] |
| Base | Pyridine or Diisopropylethylamine (DIPEA) | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Organic: Pyridine is preferred over triethylamine to reduce ketene formation. DIPEA is a good, hindered non-nucleophilic base. Inorganic: NaOH is effective and inexpensive, but a carbonate base is milder and can reduce side reactions.[][15] |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | A low initial temperature (0 °C) during the addition of the acyl chloride is critical for both methods to control the exothermic reaction and minimize side product formation.[] |
| Stoichiometry | Azepane (1.0 eq), Acyl Chloride (1.05-1.1 eq), Base (1.1-1.2 eq) | Azepane (1.0 eq), Acyl Chloride (1.05-1.1 eq), Base (1.5-2.0 eq in water) | A slight excess of the acyl chloride ensures full conversion of the more valuable amine. An excess of base is needed to neutralize all generated HCl. |
| Pros | Higher potential yield, cleaner reaction profile. | Cost-effective, simple workup, good for scale-up. | The choice represents a trade-off between control/purity (Anhydrous) and cost/scalability (Schotten-Baumann). |
| Cons | Requires strict anhydrous technique, more expensive organic bases. | Risk of acyl chloride hydrolysis, potential for emulsions during workup. | For drug discovery and small-scale synthesis, the anhydrous method often provides more reliable and reproducible results. |
Q4: How should I properly handle and store the 2-chloropropanoyl chloride reagent?
Proper handling is non-negotiable for safety and reaction success.
-
Storage: Store 2-chloropropanoyl chloride in a cool, dry, well-ventilated area, away from moisture.[6] The container should be tightly sealed, preferably under an inert atmosphere like argon or nitrogen.
-
Handling:
-
Inert Atmosphere: Use syringe and cannula techniques under a positive pressure of an inert gas to transfer the liquid.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Quenching: Be prepared to quench any spills or residual reagent. A container with a solution of sodium bicarbonate or a mixture of isopropanol and water can be used to safely neutralize the reactive acyl chloride.
-
Q5: What is the most effective method for purifying the final product, 1-(2-Chloropropanoyl)azepane?
Purification aims to remove unreacted starting materials, the base's salt (e.g., pyridinium hydrochloride), and any side products.
-
Aqueous Workup:
-
After the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to remove bulk water.[16]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Silica Gel Chromatography:
-
For high-purity material, column chromatography is recommended.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically a good starting point for elution. The exact ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
This step is effective at separating the desired amide product from nonpolar side products and baseline impurities.
-
Experimental Protocols
Protocol A: Optimized Anhydrous Conditions
This protocol is designed to maximize yield and purity by minimizing side reactions.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add azepane (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.2 eq) to the solution via syringe.
-
Acyl Chloride Addition: Dissolve 2-chloropropanoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup & Purification: Follow the aqueous workup and chromatography steps described in Q5.
Protocol B: Classic Schotten-Baumann Conditions (Biphasic)
This protocol is a robust method suitable for larger-scale synthesis.[17]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add azepane (1.0 eq), dichloromethane (DCM), and a solution of sodium hydroxide (2.0 eq) in water.
-
Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add 2-chloropropanoyl chloride (1.1 eq) dropwise to the mixture over 30-45 minutes, maintaining a temperature below 10 °C.
-
Reaction: Stir the reaction vigorously at room temperature for 2-4 hours. Monitor by TLC.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine all organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel chromatography if necessary.
References
- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
- Benchchem. (n.d.). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Pearson. (2024, October 3). Reactions of Amino Acids: Acylation. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
-
Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of high-purity D-2-chloropropionyl chloride.
-
Sciencemadness Discussion Board. (2014, May 4). Secondary amine Acylation. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
YouTube. (2019, November 12). synthesis of amides from acid chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
Nature Chemistry. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of D-(+)-2-chloropropionyl chloride.
-
LookChem. (n.d.). Cas 7500-35-8,1-(1-chloropropan-2-yl)azepane. Retrieved from [Link]
-
PubMed Central. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Retrieved from [Link]
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Technical Support Center: 1-(2-Chloropropanoyl)azepane
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 1-(2-Chloropropanoyl)azepane was not located during the compilation of this document. The information provided herein is synthesized from data on structurally similar compounds, including acyl chlorides and chlorinated organic molecules. It is imperative to handle this compound with extreme care and to supplement this guide with your institution's safety protocols. This product is for research use only and not intended for diagnostic or therapeutic use.
Introduction
1-(2-Chloropropanoyl)azepane is a reactive chemical intermediate with the molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol . Its structure, featuring a reactive acyl chloride and a chlorinated alkyl chain, necessitates stringent handling and storage procedures to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This technical support center provides a comprehensive guide to its safe handling, storage, and troubleshooting for common experimental issues.
Core Safety and Handling Protocols
Proper handling of 1-(2-Chloropropanoyl)azepane is critical to prevent exposure and ensure experimental success. Adherence to personal protective equipment (PPE) guidelines and safe laboratory practices is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical splash goggles with side shields are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high risk of splashing.[1] | Protects eyes from direct contact with the corrosive liquid and its vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1] Regularly inspect gloves for any signs of degradation or perforation. | Prevents skin contact, which can cause severe irritation or chemical burns. |
| Body Protection | A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned. | Protects against accidental spills and splashes. |
| Respiratory Protection | All handling of 1-(2-Chloropropanoyl)azepane must be conducted in a certified chemical fume hood to avoid inhalation of its vapors.[2] | The vapors are likely to be corrosive and toxic if inhaled. |
Emergency Procedures
Rapid and informed responses to accidental exposure are critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Stability
The stability of 1-(2-Chloropropanoyl)azepane is highly dependent on storage conditions. Improper storage can lead to degradation of the compound and the creation of hazardous byproducts.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture.
Incompatible Materials
To prevent hazardous reactions, store 1-(2-Chloropropanoyl)azepane away from the following:
-
Water and Moisture: Reacts readily with water to produce hydrochloric acid and the corresponding carboxylic acid.[3]
-
Alcohols: Reacts with alcohols to form esters.[4]
-
Amines: Reacts with primary and secondary amines to form amides.[5]
-
Strong Bases: Can promote elimination or other side reactions.
-
Oxidizing Agents: May react violently with strong oxidizing agents.
Troubleshooting Guide
This section addresses common issues that may arise during the use of 1-(2-Chloropropanoyl)azepane in experimental settings.
Caption: A workflow diagram for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with an alcohol to form an ester is sluggish and gives a poor yield. What could be the problem?
-
A1: Several factors could be at play. Firstly, ensure that your alcohol and solvent are completely anhydrous. 1-(2-Chloropropanoyl)azepane readily hydrolyzes with even trace amounts of water, which will consume your starting material.[3] Secondly, the reaction of acyl chlorides with alcohols produces hydrochloric acid (HCl).[4] This acidic byproduct can protonate your alcohol, reducing its nucleophilicity. It is common practice to add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to scavenge the HCl produced.
Q2: I am seeing an unexpected side product in my reaction with a primary amine. What could it be?
-
A2: A common side reaction with primary amines is double acylation, where two molecules of the acyl chloride react with the amine. To minimize this, you can try adding the 1-(2-Chloropropanoyl)azepane slowly to a solution of the amine. Using a slight excess of the amine can also favor the formation of the desired mono-acylated product.[5]
Q3: How should I properly quench a reaction containing unreacted 1-(2-Chloropropanoyl)azepane?
-
A3: Due to its reactivity with water, quenching should be done carefully in a controlled manner. Slowly and cautiously add the reaction mixture to a separate flask containing a stirred, cold solution of a weak base like sodium bicarbonate or an alcohol like isopropanol. This will neutralize any remaining acyl chloride and the HCl byproduct. Perform this procedure in a fume hood, as the quenching process can be exothermic and may release HCl gas.
Q4: What is the best way to dispose of waste containing 1-(2-Chloropropanoyl)azepane?
-
A4: Waste containing this compound should be treated as hazardous. Halogenated organic waste should be disposed of in a designated, labeled container.[2] Do not pour it down the drain. Follow your institution's specific guidelines for the disposal of reactive and halogenated organic waste.
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of a Primary Amine
This protocol outlines a general method for the reaction of 1-(2-Chloropropanoyl)azepane with a primary amine to form the corresponding amide.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add a solution of 1-(2-Chloropropanoyl)azepane (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.
-
Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Caption: A step-by-step workflow for the N-acylation of a primary amine.
References
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
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Removal of unreacted 1-(2-Chloropropanoyl)azepane from product
Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of products contaminated with unreacted 1-(2-Chloropropanoyl)azepane. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction, but I suspect unreacted 1-(2-Chloropropanoyl)azepane remains. What is the most direct and effective method for its removal?
The most robust and chemically efficient method for removing unreacted 1-(2-Chloropropanoyl)azepane is a reactive aqueous workup . This strategy leverages the inherent reactivity of the acyl chloride functional group.
Scientific Rationale:
1-(2-Chloropropanoyl)azepane, like most acyl chlorides, is highly susceptible to nucleophilic attack by water.[1][2][3] This process, known as hydrolysis, is often rapid and effectively converts the organic-soluble starting material into water-soluble byproducts.[4][5] The hydrolysis reaction proceeds as follows:
-
1-(2-Chloropropanoyl)azepane + H₂O → 2-Chloropropanoic Acid + Azepane
The resulting 2-chloropropanoic acid is a carboxylic acid, and azepane is a secondary amine. By performing the wash with a mild aqueous base (e.g., sodium bicarbonate), you can ensure these byproducts are converted into their ionic salt forms, which have vastly greater solubility in the aqueous phase than in the organic phase.[6][7][8]
-
2-Chloropropanoic Acid + NaHCO₃ → Sodium 2-Chloropropanoate (water-soluble) + H₂O + CO₂
-
Azepane + H₂O + CO₂ ⇌ Azepanium Bicarbonate (water-soluble)
Your desired product, likely a more complex and stable amide, will remain in the organic layer, allowing for a clean separation via liquid-liquid extraction.[9]
Q2: What is the detailed protocol for this reactive aqueous workup?
This protocol ensures the complete hydrolysis and removal of the unreacted starting material.
Experimental Protocol: Liquid-Liquid Extraction
-
Transfer: Transfer the entire crude reaction mixture to a separatory funnel of appropriate size.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)). A typical volume is 3-5 times the initial reaction volume.
-
First Wash (Reactive Quench): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution slowly, as CO₂ gas evolution may occur if the reaction mixture is acidic. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Phase Separation: Allow the layers to fully separate. The organic layer contains your product, and the aqueous layer contains the salt byproducts. Drain the lower layer. Note: The organic layer may be the top or bottom layer depending on its density relative to water.
-
Second Wash: Add deionized water to the organic layer remaining in the funnel. Shake and separate as before. This wash removes residual water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Isolation: Filter the mixture to remove the drying agent. The resulting solution can then be concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the crude, purified product.
Q3: My product is sensitive to basic conditions or water. Is there a non-aqueous alternative for purification?
Yes. If your product is unstable in the presence of water or base, flash column chromatography is the recommended alternative.[10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[11]
Scientific Rationale:
The key to a successful chromatographic separation is the difference in polarity between the compounds. We can predict the relative polarities to develop an effective method.
| Compound | Key Functional Groups | Expected Polarity | Elution Order (Normal Phase) |
| 1-(2-Chloropropanoyl)azepane | Amide, Alkyl Halide | Moderately Polar | First |
| Hypothetical Product (Amide) | Amide, other groups (e.g., aromatic ring) | More Polar | Second |
| Hydrolysis Byproducts | Carboxylic Acid, Amine Salt | Very Polar / Ionic | Will not elute or remains at baseline |
The unreacted starting material is generally less polar than a more complex amide product. Therefore, it will travel faster through the silica column and elute first.
Experimental Protocol: Flash Column Chromatography
-
Method Development: First, determine an appropriate solvent system (mobile phase) using Thin-Layer Chromatography (TLC). A good solvent system will show clear separation between the spot for your product and the spot for the starting material. A common starting point is a mixture of Hexanes and Ethyl Acetate.
-
Sample Preparation: Dissolve your crude product in a minimal amount of the reaction solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase. Ensure the silica bed is compact and level.
-
Loading and Elution: Carefully add your dry-loaded sample to the top of the silica bed. Add a thin layer of sand to protect the surface. Begin eluting the mobile phase through the column, using positive pressure (air or nitrogen) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to isolate your purified compound.
Q4: After an aqueous workup, my product is still not perfectly pure. What is the best final polishing step?
For a final purification step, recrystallization is the method of choice if your product is a solid.[12] This technique purifies compounds based on differences in solubility at different temperatures.
Scientific Rationale:
The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of your desired product decreases, and it will begin to form a crystal lattice. The impurities, which are present in a much lower concentration, will remain dissolved in the cold solvent (the "mother liquor").[13][14]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. You may need to screen several solvents or use a co-solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
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Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. Available at: [Link]
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Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide: CIE A level chemistry support. Available at: [Link]
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2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Available at: [Link]
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Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing. Available at: [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available at: [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature. Available at: [Link]
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Stability of 1-(2-Chloropropanoyl)azepane under different conditions
Welcome to the technical support center for 1-(2-Chloropropanoyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound. While specific, peer-reviewed stability studies on 1-(2-Chloropropanoyl)azepane are not extensively available, this document leverages fundamental chemical principles and established knowledge of related compounds to offer a robust framework for your experimental work.
The inherent reactivity of 1-(2-Chloropropanoyl)azepane, owing to its α-chloro amide structure, makes it a valuable synthetic intermediate. However, this reactivity also presents challenges to its stability under various experimental conditions. Understanding these potential liabilities is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-(2-Chloropropanoyl)azepane?
A1: The stability of 1-(2-Chloropropanoyl)azepane is primarily influenced by its two key functional groups: the amide linkage and the α-chloro substituent. Consequently, the main factors affecting its stability are:
-
pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2]
-
Presence of Nucleophiles: The chlorine atom is a good leaving group, making the compound prone to nucleophilic substitution reactions.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light Exposure: As with many complex organic molecules, exposure to UV or visible light may induce photolytic degradation.[3]
Q2: How should I properly store 1-(2-Chloropropanoyl)azepane to ensure its long-term stability?
A2: To minimize degradation, 1-(2-Chloropropanoyl)azepane should be stored in a cool, dark, and dry environment. We recommend storage in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8 °C). For long-term storage, consider temperatures of -20 °C. It is crucial to avoid moisture, as this can lead to hydrolysis.
Q3: What are the likely degradation products of 1-(2-Chloropropanoyl)azepane?
A3: Based on its structure, the most probable degradation products arise from hydrolysis and nucleophilic substitution. The primary degradation pathways likely lead to the formation of:
-
1-(2-Hydroxypropanoyl)azepane: Formed by the hydrolysis of the C-Cl bond.
-
Azepane: Resulting from the complete hydrolysis of the amide bond.
-
2-Chloropropanoic acid: Also a product of amide bond hydrolysis.
-
Substitution Products: If other nucleophiles are present, you may form various derivatives where the chlorine has been displaced.
Q4: What analytical techniques are best suited for monitoring the stability of 1-(2-Chloropropanoyl)azepane and its potential degradants?
A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of 1-(2-Chloropropanoyl)azepane. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[4] When coupled with mass spectrometry (LC-MS), it can also aid in the identification of unknown degradation products.[5] Gas Chromatography (GC) could also be a viable option, potentially with derivatization of the parent compound and its degradants.[6]
Predicted Degradation Pathways
The chemical structure of 1-(2-Chloropropanoyl)azepane suggests two primary degradation pathways under common laboratory conditions. The following diagram illustrates these predicted transformations.
Caption: Predicted degradation pathways of 1-(2-Chloropropanoyl)azepane.
Troubleshooting Guides
Problem 1: Rapid loss of the parent compound in aqueous solutions.
-
Potential Cause: Hydrolysis of the α-chloro group or the amide bond is likely occurring. The rate of hydrolysis is often pH-dependent.[1][2]
-
Troubleshooting Steps:
-
pH Control: Determine the pH of your solution. If possible, adjust the pH to a more neutral range (6-7.5) to minimize both acid and base-catalyzed hydrolysis.
-
Buffer Selection: Be aware that some buffer components can act as nucleophiles and accelerate degradation. Consider using non-nucleophilic buffers.
-
Temperature Control: Perform your experiments at the lowest practical temperature to slow down the degradation rate.
-
Aprotic Solvents: If your experimental design allows, consider using aprotic solvents like acetonitrile or THF to prevent hydrolysis.
-
Problem 2: Appearance of unexpected peaks in my chromatogram during analysis.
-
Potential Cause: This could be due to the formation of degradation products or reaction with components of your mobile phase or formulation.
-
Troubleshooting Steps:
-
Peak Identification: Use LC-MS to determine the mass of the unknown peaks. This can help you identify them as potential degradants (e.g., the hydrolyzed product would have a mass corresponding to the replacement of Cl with OH).
-
Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This will help you confirm the identity of the peaks appearing in your stability samples.[7][8]
-
Mobile Phase Compatibility: Ensure that your mobile phase is not reacting with the compound. For example, highly acidic or basic mobile phases can cause on-column degradation.
-
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[9][10]
Objective: To investigate the degradation of 1-(2-Chloropropanoyl)azepane under various stress conditions (hydrolytic, oxidative, and photolytic).
Materials:
-
1-(2-Chloropropanoyl)azepane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-(2-Chloropropanoyl)azepane in ACN at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C. Analyze at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3] Include a dark control wrapped in aluminum foil.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated HPLC-UV method.
-
Workflow Diagram:
Caption: Workflow for a forced degradation study of 1-(2-Chloropropanoyl)azepane.
Data Presentation
Systematic recording of stability data is crucial. The following table provides a template for summarizing your findings from a forced degradation study.
| Stress Condition | Time Point | % Parent Compound Remaining | % Degradation | Number of Degradants | Area of Major Degradant (%) |
| 0.1 M HCl, 60°C | 2h | ||||
| 4h | |||||
| 8h | |||||
| 24h | |||||
| 0.1 M NaOH, RT | 0.5h | ||||
| 1h | |||||
| 2h | |||||
| 4h | |||||
| 3% H₂O₂, RT | 2h | ||||
| 4h | |||||
| 8h | |||||
| 24h | |||||
| Photostability | 1.2 million lux·h | ||||
| Dark Control | 1.2 million lux·h |
This technical support guide provides a comprehensive starting point for investigating the stability of 1-(2-Chloropropanoyl)azepane. By understanding the potential degradation pathways and employing systematic troubleshooting and experimental design, you can ensure the integrity of your results and the success of your research.
References
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
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ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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Pharmaceuticals. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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National Institutes of Health. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
-
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]
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Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]
-
ACS Publications. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]
-
ACS Publications. (1952). Base-catalyzed Decomposition of Substituted α-(Benzenesulfonamido)-carboxylic Acids and their Acyl Chlorides. [Link]
-
PubMed. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. [Link]
-
PubMed. (2021). Photoinduced C(sp3)-H chlorination of amides with tetrabutyl ammonium chloride. [Link]
-
Chemguide. (n.d.). The hydrolysis of amides. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
National Institutes of Health. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Chemical Synthesis Landscape: The Importance of Acylating Agents. [Link]
-
Wikipedia. (n.d.). Acylation. [Link]
-
YouTube. (2017). Reactivities Of Acylating Agents: Key To Understanding Amide, Carboxylic Acid, and Ester Formation. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. [Link]
-
ACS Publications. (2014). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. [Link]
-
ResearchGate. (2025). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. [Link]
-
YouTube. (2020). Acyl Halides: Reactions Forming and Reactions of. [Link]
-
PubMed. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. [Link]
-
Universidad de Zaragoza. (n.d.). Analytical strategies for the determination of biogenic amines in dairy products. [Link]
-
PubMed. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. [Link]
-
NIOSH - CDC. (2010). amines, aliphatic 2010. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
-
Therapeutic Goods Administration (TGA). (2010). Performing ongoing stability testing for listed and complementary medicines. [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Assessment of 1-(2-Chloropropanoyl)azepane
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
1-(2-Chloropropanoyl)azepane, with the molecular formula C₉H₁₆ClNO, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[2][3] The purity of this intermediate is paramount; the presence of unreacted starting materials, regioisomers (e.g., the 1-chloro isomer), hydrolysis byproducts, or residual solvents can compromise the yield, purity, and safety of the final API. Therefore, robust and validated analytical methods are essential to ensure its quality and consistency.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of 1-(2-Chloropropanoyl)azepane. We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the performance of chromatographic and spectroscopic methods, grounding our discussion in the principles outlined by international regulatory bodies.[4][5]
I. Chromatographic Techniques: The Workhorses of Purity Determination
Chromatographic methods are fundamental for separating and quantifying the main component from its impurities.[6][7] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties, such as volatility, thermal stability, and polarity.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is an exceptionally versatile and widely used technique for the purity testing of pharmaceutical compounds, particularly for non-volatile or thermally labile molecules.[8] Given the amide functionality and relatively high boiling point of 1-(2-Chloropropanoyl)azepane, HPLC is a highly suitable primary method.
Causality of Method Design:
-
Separation Mode: Reversed-Phase (RP-HPLC) is the logical choice. The analyte is moderately polar, making it ideal for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[9] This mode effectively separates the parent compound from more polar (e.g., hydrolysis products) or less polar (e.g., certain organic synthesis byproducts) impurities.
-
Stationary Phase: An end-capped C18 column is selected to minimize peak tailing that can occur from interactions between basic nitrogen in the azepane ring and residual silanols on the silica support. Amide-embedded phases can also offer alternative selectivity and improved peak shape for amide-containing compounds.[10]
-
Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) provides the necessary resolving power to separate a wide range of potential impurities in a single run.[11] A small amount of acid (e.g., formic or trifluoroacetic acid) is often added to protonate the azepane nitrogen, ensuring consistent ionization and sharp, symmetrical peaks.
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) is suitable, as the amide bond exhibits absorbance in this region. For higher sensitivity and the ability to detect impurities lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or, ideally, a Mass Spectrometer (MS) can be employed.[9]
Detailed Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of 1-(2-Chloropropanoyl)azepane and dissolve in a 50:50 mixture of Acetonitrile and Water to a final volume of 25.0 mL to obtain a 1.0 mg/mL stock solution.
-
Further dilute as necessary for linearity and quantitation limit assessments.
-
-
System Suitability: In accordance with USP <621>[12][13], inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor should be between 0.8 and 1.5, and the theoretical plate count should be > 2000.
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B. Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[7] For 1-(2-Chloropropanoyl)azepane, GC is particularly effective for detecting residual solvents and volatile impurities. Its applicability to the main compound depends on its thermal stability in the GC inlet.
Causality of Method Design:
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good general-purpose separation for a wide range of organic molecules.
-
Inlet Conditions: A split injection is used to avoid overloading the column. The inlet temperature must be carefully optimized. It needs to be high enough to ensure complete volatilization of the analyte but low enough to prevent thermal degradation, which is a risk for chlorinated compounds and amides.
-
Detection: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is suitable for determining purity by area percent. For enhanced sensitivity to the chlorinated parent compound and any chlorinated impurities, an Electron Capture Detector (ECD) is an excellent alternative.[14][15] A mass spectrometer (MS) detector provides the highest level of confidence in peak identification.[16]
Detailed Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C (optimization may be required).
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of approximately 1.0 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
System Suitability: As per USP <621>[12][13], perform six replicate injections of a standard solution. The RSD for the peak area should be ≤ 2.0%, and the tailing factor should be between 0.8 and 1.5.
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II. Performance Comparison: HPLC vs. GC
The selection of a primary purity method requires an objective comparison of performance based on validation parameters defined in the ICH Q2(R1) guideline.[5][17] The following table summarizes a representative comparison for the analysis of 1-(2-Chloropropanoyl)azepane.
Table 1: Comparative Performance of HPLC and GC for Purity Assessment
| Parameter | HPLC-UV | GC-FID | Rationale & Commentary |
| Specificity | High | High | Both methods can resolve the main peak from expected impurities. HPLC may offer superior resolution for non-volatile, polar impurities (e.g., hydrolysis products). GC excels at separating volatile isomers and starting materials. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a typical range. |
| Range | 0.05% - 150% of nominal | 0.05% - 150% of nominal | The analytical range is suitable for both assay and impurity determination.[5] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.1% - 101.5% | Both methods show high accuracy, indicating minimal sample matrix effects or analyte loss. |
| Precision (% RSD) | < 1.0% | < 1.5% | HPLC typically offers slightly better injection precision than conventional split GC. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | LOD is comparable, but highly dependent on the detector. An ECD for GC or MS for either would significantly lower this value. |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | Both methods are capable of quantifying impurities at the 0.05% reporting threshold. |
| Suitability | Primary choice. Ideal for assay and non-volatile impurities. Less risk of thermal degradation. | Complementary choice. Excellent for volatile impurities, residual solvents, and alternative selectivity. |
III. Spectroscopic Techniques: Structural Confirmation and Impurity Identification
While chromatography quantifies impurities, spectroscopy identifies them. A comprehensive purity assessment must include spectroscopic analysis to confirm the structure of the main component and elucidate the structure of unknown impurities.[18][19]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for molecular structure elucidation.[20][21] It provides definitive structural information and can be used quantitatively (qNMR) to determine purity without requiring a reference standard for every impurity.[22][23]
-
¹H and ¹³C NMR: Confirm the identity of 1-(2-Chloropropanoyl)azepane by verifying the chemical shifts, coupling patterns, and integration of all protons and the presence of all nine unique carbons.
-
Impurity Identification: NMR can readily identify isomeric impurities (e.g., distinguishing between 2-chloro and 1-chloro isomers by their distinct coupling patterns) and process-related impurities with unique spectral signatures.[21]
-
Quantitative NMR (qNMR): By integrating the signal of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the 1-(2-Chloropropanoyl)azepane can be determined with high precision.
B. Mass Spectrometry (MS)
MS is essential for determining the molecular weight of the analyte and its impurities.[24] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes the most powerful tool for identifying unknown peaks in a chromatogram.[25][26]
-
Molecular Ion Peak: High-resolution MS (HRMS) can confirm the elemental composition (C₉H₁₆ClNO) by providing a highly accurate mass measurement.[27]
-
Fragmentation Analysis: The fragmentation pattern (MS/MS) provides structural information that can help identify the location of the chlorine atom and the structure of the acyl group, aiding in the differentiation of isomers and the identification of degradation products.[28]
IV. An Integrated Strategy for Comprehensive Purity Assessment
No single method can provide a complete picture of a compound's purity. A robust, self-validating system employs an integrated workflow that leverages the strengths of each technique.
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This workflow ensures orthogonality, where different techniques with different separation and detection principles are used to provide a high degree of confidence in the final purity value.
Conclusion
For the comprehensive purity assessment of 1-(2-Chloropropanoyl)azepane, a multi-faceted approach is required. Reversed-Phase HPLC stands out as the primary method of choice for routine quality control, offering robust quantitation of the main component and non-volatile impurities. It should be complemented by a GC method to control for residual solvents and other volatile organic impurities. Finally, NMR and MS are indispensable for the definitive structural confirmation of the bulk material and the identification of any unknown impurities detected during chromatographic analysis. This integrated strategy provides a self-validating system that ensures the quality, safety, and consistency required for pharmaceutical development.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]
-
Chait, B. T., & Kent, S. B. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry. Available at: [Link]
-
USP-NF. <621> CHROMATOGRAPHY. USP-NF. Available at: [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available at: [Link]
-
DSDP Analytics. USP <621> Chromatography. DSDP Analytics. Available at: [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. Available at: [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Available at: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
EPA. Method 612: Chlorinated Hydrocarbons. Environmental Protection Agency. Available at: [Link]
-
EPA. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Environmental Protection Agency. Available at: [Link]
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AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com. Available at: [Link]
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A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis Focused on the N-Acylation of Azepane
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient formation of amide bonds is a cornerstone of molecular synthesis. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its conformational flexibility and presence in numerous therapeutic agents.[1][2][3][4] The introduction of an acyl group, such as the 2-chloropropanoyl moiety, onto the azepane nitrogen results in 1-(2-Chloropropanoyl)azepane, a stable tertiary amide.
This technical guide moves beyond a simple product description to offer a comparative analysis of the synthetic strategies for achieving this N-acylation. The central focus is a comparison between the highly reactive acylating agent, 2-chloropropionyl chloride, and its primary alternative, 2-chloropropionic anhydride. This document provides an in-depth look at the reactivity, selectivity, practical handling considerations, and safety profiles of these reagents, supported by established chemical principles and representative experimental protocols.
The Central Transformation: N-Acylation of Azepane
The target molecule, 1-(2-Chloropropanoyl)azepane, is the product of a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.
dot graph "Acylation_of_Azepane" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Diagram 1: General workflow for the synthesis of 1-(2-Chloropropanoyl)azepane.
The choice of the acylating agent is the most critical parameter in this synthesis, directly influencing reaction kinetics, yield, purity of the final product, and the safety and practicality of the procedure.
Comparative Analysis of Acylating Agents
The primary candidates for introducing the 2-chloropropanoyl group are acyl chlorides and acid anhydrides. Their performance is dictated by the principles of chemical reactivity, where the electrophilicity of the carbonyl carbon and the stability of the leaving group are paramount.[5][6]
Reactivity Hierarchy
The established order of reactivity for common acylating agents is:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [5]
This hierarchy is a direct consequence of the leaving group's ability. The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl). The carboxylate anion (RCOO⁻) from an anhydride is a good leaving group, but it is more basic than the chloride ion, rendering acid anhydrides less reactive than their acyl chloride counterparts.[7][8]
dot graph "Reactivity_Hierarchy" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} dot Diagram 2: Comparative reactivity of common acylating agents.
Head-to-Head Comparison: 2-Chloropropionyl Chloride vs. 2-Chloropropionic Anhydride
For the specific task of synthesizing 1-(2-Chloropropanoyl)azepane, the choice boils down to using the highly reactive chloride or the more moderate anhydride.
| Feature | 2-Chloropropionyl Chloride | 2-Chloropropionic Anhydride |
| Reactivity | Very High[6] | High[7] |
| Reaction Rate | Very Fast, often complete at 0 °C to room temperature.[9] | Slower, may require gentle heating to achieve comparable rates.[8] |
| Byproduct | Hydrogen Chloride (HCl)[7] | 2-Chloropropionic Acid |
| Byproduct Nature | Corrosive, toxic gas. Requires a base (scavenger) for neutralization.[7] | Less corrosive, liquid/solid. Can often be removed by aqueous workup. |
| Selectivity | Lower. High reactivity can lead to side reactions with multifunctional substrates. | Higher. Generally offers better chemoselectivity. |
| Handling | Highly moisture-sensitive, corrosive, and flammable. Requires anhydrous conditions and careful handling in a fume hood.[10] | Less sensitive to moisture than the acyl chloride, though anhydrous conditions are still recommended for best results. |
| Atom Economy | Higher. The entire acyl group is transferred. | Lower. Only one of the two acyl groups is transferred to the amine. |
| Cost & Availability | Often readily prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂).[7] | Typically prepared from the acyl chloride or by dehydration of the carboxylic acid, which can make it more expensive. |
Experimental Protocols
The following protocols are representative procedures for the N-acylation of azepane. They are based on established methodologies for reactions with acyl chlorides (Schotten-Baumann conditions) and acid anhydrides.
Protocol 1: Synthesis of 1-(2-Chloropropanoyl)azepane using 2-Chloropropionyl Chloride
This method leverages the high reactivity of the acyl chloride for a rapid and typically high-yielding transformation.
dot graph "Protocol_Acyl_Chloride" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Diagram 3: Workflow for acylation using 2-chloropropionyl chloride.
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve azepane (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add 2-chloropropionyl chloride (1.1 eq.) dropwise to the cooled solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-(2-Chloropropanoyl)azepane by flash column chromatography on silica gel.
Protocol 2: Synthesis of 1-(2-Chloropropanoyl)azepane using 2-Chloropropionic Anhydride
This approach offers advantages in terms of handling and byproduct management, though it may require slightly more forcing conditions.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve azepane (1.0 eq.) in a suitable anhydrous solvent like dichloromethane or THF.
-
Addition of Anhydride: Add 2-chloropropionic anhydride (1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish as determined by TLC, gently heat the mixture to 40-50 °C for several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove the 2-chloropropionic acid byproduct, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify the product by column chromatography as described in Protocol 1.
Causality Behind Experimental Choices
-
Choice of Base: A non-nucleophilic base like triethylamine or pyridine is crucial in acyl chloride reactions.[7] Its purpose is to neutralize the HCl generated. Without a base, the HCl would form a salt with the unreacted azepane, rendering it non-nucleophilic and halting the reaction.
-
Anhydrous Conditions: Acyl chlorides and, to a lesser extent, anhydrides react readily with water.[7] Any moisture present will hydrolyze the acylating agent back to the carboxylic acid, reducing the yield and complicating purification.
-
Low-Temperature Addition: The reaction between an amine and an acyl chloride is highly exothermic. Adding the acyl chloride slowly at 0 °C prevents a rapid temperature increase, which could lead to side reactions and the formation of impurities.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices as they are relatively inert and effectively dissolve the reactants.
Conclusion and Recommendations
The selection of an acylating agent for the N-acylation of azepane is a decision guided by a trade-off between reactivity, safety, and practicality.
-
2-Chloropropionyl Chloride is the reagent of choice when speed and high reactivity are paramount. Its use leads to rapid reaction times and often excellent yields, even with less nucleophilic amines. However, its use demands stringent anhydrous conditions and careful handling due to its corrosive and moisture-sensitive nature. The corrosive HCl byproduct necessitates the use of a stoichiometric amount of a base scavenger.
-
2-Chloropropionic Anhydride represents a safer and more manageable alternative .[7] It is less volatile and less violently reactive with water. The carboxylic acid byproduct is less hazardous than HCl and is typically easier to remove during workup. This reagent is particularly advantageous when working with substrates that are sensitive to the harsh conditions generated by HCl, or when higher selectivity is required. The primary drawbacks are its potentially slower reaction rate and lower atom economy.
For most standard laboratory applications involving the synthesis of 1-(2-Chloropropanoyl)azepane, 2-chloropropionyl chloride remains the more common and direct acylating agent, provided the appropriate safety and handling procedures are strictly followed. However, for large-scale synthesis or with sensitive, complex substrates, the benefits of using 2-chloropropionic anhydride in terms of process safety and selectivity may outweigh the potential decrease in reaction rate.
References
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Structural Verification of 1-(2-Chloropropanoyl)azepane Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of credible research. In the synthesis of novel compounds such as 1-(2-chloropropanoyl)azepane derivatives, which hold potential in various therapeutic areas, rigorous structural verification is not merely a procedural step but a prerequisite for advancing a compound through the development pipeline. These molecules are typically formed via the acylation of the azepane nitrogen with 2-chloropropanoyl chloride, a common synthetic transformation.[1][] This guide provides an in-depth comparison of the primary analytical techniques used to verify this specific covalent modification, grounded in experimental rationale and practical workflows.
The core analytical challenge is twofold: first, to confirm the successful formation of the amide bond between the azepane ring and the acyl group, and second, to verify the complete structural integrity of the final molecule. We will explore a multi-technique approach, demonstrating how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can be synergistically employed. Furthermore, we will discuss the role of Single-Crystal X-ray Crystallography as the definitive method for absolute structure elucidation.
The Cornerstone of Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and informative single technique for the structural elucidation of organic molecules in solution.[3] Its strength lies in its ability to map the complete carbon-hydrogen framework, providing not only evidence of the presence of the constituent parts (the azepane ring and the 2-chloropropanoyl moiety) but, crucially, their exact connectivity.
Expertise & Rationale
For 1-(2-chloropropanoyl)azepane, a suite of NMR experiments is essential. A simple one-dimensional (1D) ¹H NMR spectrum provides the initial overview, showing the characteristic signals of the acyl group—a doublet for the methyl protons and a quartet for the methine proton—and the more complex, often overlapping signals of the seven-membered azepane ring.[4][5] The ¹³C NMR spectrum complements this by identifying all unique carbon environments, most notably the new amide carbonyl carbon.
However, the true power of NMR for verification comes from two-dimensional (2D) experiments. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to proving the N-acyl linkage. It detects correlations between protons and carbons that are separated by two or three bonds. The definitive correlation to observe is between the protons on the carbons adjacent to the nitrogen in the azepane ring (the α-protons) and the carbonyl carbon of the 2-chloropropanoyl group.[3] This observation is irrefutable evidence that the acyl group is attached to the azepane nitrogen.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This initial scan confirms the presence of the expected proton environments and helps to set the spectral width for subsequent experiments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment identifies all carbon signals, including the critical carbonyl peak.
-
2D COSY Acquisition: A Correlation Spectroscopy (COSY) experiment is run to establish proton-proton coupling networks within the azepane ring and the 2-chloropropanoyl group, helping to assign adjacent protons.
-
2D HSQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to, simplifying the assignment of the complex azepane signals.
-
2D HMBC Acquisition: Acquire an HMBC spectrum optimized for 2-3 bond correlations. This is the critical experiment for confirming long-range connectivity, specifically the N-acyl bond.
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for the key nuclei in 1-(2-chloropropanoyl)azepane. Actual values may vary based on solvent and other factors.
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Rationale / Expected Splitting |
| Azepane α-CH₂ | ¹H | 3.4 - 3.7 | Triplet/Multiplet; Deshielded by adjacent amide nitrogen. |
| Azepane β, γ, δ-CH₂ | ¹H | 1.5 - 1.9 | Multiplets; Complex overlapping signals typical of a 7-membered ring. |
| Acyl-CH | ¹H | 4.5 - 4.8 | Quartet; Coupled to 3 methyl protons, deshielded by Cl and C=O. |
| Acyl-CH₃ | ¹H | 1.6 - 1.8 | Doublet; Coupled to one methine proton. |
| Amide Carbonyl | ¹³C | 168 - 172 | Carbonyl in an amide environment. |
| Acyl-CH | ¹³C | 50 - 55 | Methine carbon attached to electronegative chlorine. |
| Azepane α-CH₂ | ¹³C | 45 - 50 | Alpha-carbon adjacent to amide nitrogen. |
| Acyl-CH₃ | ¹³C | 20 - 25 | Standard methyl carbon chemical shift. |
Visualization: Key NMR Correlation
Caption: Key HMBC correlation confirming the N-C bond.
Confirming Mass and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is an indispensable complementary technique. Its primary role is to confirm the molecular weight of the synthesized compound, providing a rapid check that the target molecule has been formed. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, adding another layer of certainty.
Expertise & Rationale
For a chlorinated compound, MS offers a unique diagnostic feature: the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) with an intensity ratio of approximately 3:1.[6][7] Observing this pattern for the molecular ion of 1-(2-chloropropanoyl)azepane (m/z 189 and 191) is strong evidence for the successful incorporation of the chloro-acyl group.
Furthermore, the fragmentation pattern observed in techniques like electron ionization (EI-MS) can provide structural clues that corroborate the NMR data. Expected fragmentation includes the loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the azepane ring.[8]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Look for ions corresponding to [C₉H₁₆ClNO + H]⁺. The expected m/z values would be 190 (for ³⁵Cl) and 192 (for ³⁷Cl) in a ~3:1 ratio.
-
Fragmentation (MS/MS): If desired, select the parent ion (e.g., m/z 190) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum that can be used for more detailed structural analysis.
Data Presentation: Expected Mass Spectrometry Ions
| Ion | Formula | Expected m/z (³⁵Cl / ³⁷Cl) | Comment |
| [M+H]⁺ | [C₉H₁₇ClNO]⁺ | 190 / 192 | Protonated molecular ion; key for MW confirmation. |
| [M]⁺ | [C₉H₁₆ClNO]⁺ | 189 / 191 | Molecular ion (observed in EI-MS). |
| [M-Cl]⁺ | [C₉H₁₆NO]⁺ | 154 | Loss of chlorine radical. |
| [Azepane+H]⁺ | [C₆H₁₄N]⁺ | 100 | Cleavage of the N-acyl bond. |
| [Acyl]⁺ | [C₃H₄ClO]⁺ | 91 / 93 | Acylium ion from N-acyl bond cleavage. |
Visualization: Proposed MS Fragmentation Pathway
Caption: Simplified fragmentation of 1-(2-chloropropanoyl)azepane.
Ancillary Techniques: IR Spectroscopy and X-ray Crystallography
While NMR and MS provide the bulk of the evidence, IR spectroscopy and X-ray crystallography serve important supporting and definitive roles, respectively.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a fast and simple method to confirm the presence of key functional groups. In this case, the most important observation is the appearance of a strong amide carbonyl (C=O) stretching band, which is absent in the azepane starting material.[9] This provides immediate, albeit non-specific, evidence of a successful acylation reaction.
-
Protocol: A spectrum can be acquired in seconds using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid or liquid sample.
-
Data: Expect a strong absorption band around 1640-1680 cm⁻¹ , characteristic of a tertiary amide carbonyl. A C-Cl stretch is also expected around 600-800 cm⁻¹ .[10]
Single-Crystal X-ray Crystallography
-
Rationale: This is the undisputed "gold standard" for structural determination.[11][12] It provides an exact three-dimensional map of the atoms in a molecule, confirming connectivity, configuration, and conformation with no ambiguity. If the starting 2-chloropropanoyl chloride was chiral, crystallography would be the ideal method to determine the absolute stereochemistry of the final product.
-
Protocol: This technique is contingent on the ability to grow a suitable single crystal of the compound, which can be a significant challenge. The workflow involves crystal growth (e.g., by slow evaporation), mounting the crystal, and collecting diffraction data using an X-ray diffractometer.
-
Data: The output is a refined crystal structure model with precise bond lengths, bond angles, and atomic coordinates. This has been successfully used to confirm the structures of various azepane derivatives.[11][13]
Integrated Workflow and Comparative Summary
A senior scientist approaches structural verification with an efficient, tiered strategy. The goal is to build a self-validating dataset where each piece of information corroborates the others.
Visualization: Integrated Verification Workflow
Caption: A logical workflow for structural verification.
Comparative Summary of Techniques
| Technique | Information Provided | Primary Use Case | Destructive? | Notes |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, stereochemical relationships. | Primary structure elucidation. | No | The single most informative technique. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns, isotopic ratios. | Confirmation of MW and elemental composition. | Yes (trace amounts) | Isotopic pattern for Cl is a key diagnostic feature. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Cl). | Rapid, initial check for successful reaction. | No | Lacks detailed structural information. |
| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles. | Definitive proof of structure; required for stereochemical assignment. | No (crystal needed) | Contingent on successful crystal growth. |
By strategically combining these powerful analytical techniques, researchers can build an unassailable case for the structure of 1-(2-chloropropanoyl)azepane derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
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- Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research.
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Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed. Available at: [Link]
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mass spectrum of 2-chloropropane. Doc Brown's Chemistry. Available at: [Link]
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Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. Available at: [Link]
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Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate. Available at: [Link]
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Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship.org. Available at: [Link]
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A Comparative Guide to the Synthesis and Characterization of 1-(2-Chloropropanoyl)azepane and Its Analogs
This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-chloropropanoyl)azepane, a valuable intermediate in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this document delves into detailed synthetic methodologies, comparative analyses with alternative approaches, and thorough characterization techniques. The insights provided are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Azepane Moiety
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility make it an attractive core for designing molecules with diverse biological activities.[2] Azepane-based compounds have shown a wide range of pharmacological properties and are found in numerous FDA-approved drugs and clinical candidates.[1] The introduction of an N-acyl group, particularly one bearing a reactive handle like an α-chloro substituent, transforms the azepane ring into a versatile building block for further molecular elaboration, opening avenues for the synthesis of novel drug candidates.[1][3]
Synthesis of 1-(2-Chloropropanoyl)azepane: A Comparative Analysis
The synthesis of 1-(2-chloropropanoyl)azepane is typically achieved through the N-acylation of azepane with 2-chloropropionyl chloride. This section compares two common methodologies for this transformation: the classical Schotten-Baumann reaction and a modern microwave-assisted approach.
Method 1: Conventional Synthesis via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the acylation of amines and alcohols using an acid chloride in the presence of an aqueous base.[4] This biphasic reaction condition is effective in trapping the hydrogen chloride byproduct generated during the acylation, thus driving the reaction to completion.
-
Reaction Setup: To a solution of azepane (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer, add an aqueous solution of a base (e.g., 2 M sodium hydroxide) (2.0 eq.).
-
Acylation: Cool the biphasic mixture to 0 °C in an ice bath. Add 2-chloropropionyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(2-chloropropanoyl)azepane.
-
Biphasic System: The use of an organic solvent and an aqueous base allows for the efficient reaction between the organic-soluble reactants and the immediate neutralization of the HCl byproduct in the aqueous phase, preventing the protonation and deactivation of the starting amine.
-
Low Temperature: The dropwise addition of the highly reactive acyl chloride at low temperatures helps to control the exothermic reaction and minimize potential side reactions.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields.[5] For the N-acylation of azepane, this method offers a significant reduction in reaction time compared to conventional heating.[5]
-
Reaction Setup: In a microwave-safe vial, combine azepane (1.0 eq.), 2-chloropropionyl chloride (1.1 eq.), and a solid-supported base (e.g., basic alumina) in a minimal amount of a high-boiling point solvent (e.g., N,N-dimethylformamide) or under solvent-free conditions.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with a suitable organic solvent and filter to remove the solid support. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Microwave Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate.[5]
-
Solid-Supported Base: The use of a solid-supported base simplifies the work-up procedure, as it can be easily removed by filtration.
Performance Comparison
| Parameter | Conventional Schotten-Baumann | Microwave-Assisted |
| Reaction Time | 2-4 hours | 5-15 minutes[5] |
| Yield | Good to Excellent | Often higher than conventional methods[5] |
| Scalability | Readily scalable | Can be challenging for large-scale synthesis |
| Energy Consumption | Higher | Lower[5] |
| Waste Generation | Higher due to larger solvent volumes | Lower, especially in solvent-free conditions |
Characterization of 1-(2-Chloropropanoyl)azepane
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azepane ring protons and the 2-chloropropanoyl moiety. The protons on the carbon adjacent to the nitrogen will be deshielded and appear as multiplets. The methine proton of the 2-chloropropanoyl group will appear as a quartet, coupled to the methyl protons, which will appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and the carbons of the azepane ring. The carbonyl carbon will be the most downfield signal.
Table of Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (based on analogs):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Azepane CH₂ (adjacent to N) | 3.4 - 3.6 (m) | ~45-50 |
| Azepane CH₂ | 1.5 - 1.8 (m) | ~25-30 |
| -CH(Cl)- | 4.5 - 4.7 (q) | ~55-60 |
| -CH₃ | 1.6 - 1.8 (d) | ~20-25 |
| C=O | - | ~168-172 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. The most prominent absorption band will be the strong C=O stretch of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other characteristic absorptions include the C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹ and the C-Cl stretching vibration, which is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 1-(2-chloropropanoyl)azepane (C₉H₁₆ClNO), the expected molecular ion peak [M]⁺ would be at m/z 189.10 (for ³⁵Cl) and a smaller peak at m/z 191.10 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation pathways would involve the loss of the chlorine atom, the cleavage of the acyl group, and fragmentation of the azepane ring.
Logical Relationships and Workflows
The synthesis and characterization of 1-(2-chloropropanoyl)azepane follow a logical workflow, from the selection of starting materials to the final analytical confirmation of the product.
Caption: A workflow diagram illustrating the synthesis, purification, and characterization of 1-(2-Chloropropanoyl)azepane.
Conclusion and Future Perspectives
This guide has provided a detailed comparison of synthetic methods and a comprehensive overview of the characterization of 1-(2-chloropropanoyl)azepane. The choice between conventional and microwave-assisted synthesis will depend on the specific requirements of the researcher, including scale, time constraints, and available equipment. The α-chloro amide functionality of the target molecule serves as a versatile handle for further chemical modifications, such as nucleophilic substitution reactions, enabling the synthesis of a diverse library of azepane-based compounds for drug discovery programs.[1][3] Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies and the exploration of the pharmacological potential of novel derivatives.
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A Comparative Guide to Acylation Kinetics: The Case of 1-(2-Chloropropanoyl)azepane
This guide provides an in-depth analysis of the reaction kinetics for the synthesis of 1-(2-Chloropropanoyl)azepane, a functionalized amide featuring the medicinally significant azepane scaffold.[1][2][3] The azepane ring is a core structural motif in numerous bioactive molecules, making the study of its derivatization crucial for drug discovery and development.[1][3] We will explore the fundamental principles governing the N-acylation of azepane, compare the reactivity of the precursor, 2-chloropropionyl chloride, with alternative acylating agents, and provide a robust experimental framework for conducting kinetic studies.
The Mechanistic Foundation: Nucleophilic Acyl Substitution
The formation of 1-(2-Chloropropanoyl)azepane proceeds via a classical nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the secondary amine (azepane) on the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride.[4] This leads to a transient tetrahedral intermediate, which subsequently collapses by expelling the chloride ion, the most stable leaving group. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[4]
The overall reaction is as follows:
Azepane + 2-Chloropropionyl Chloride → 1-(2-Chloropropanoyl)azepane + HCl
The mechanism involves two primary stages: addition followed by elimination.[5]
Caption: Experimental workflow for the kinetic study.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of azepane, 2-chloropropionyl chloride, and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride. [6]A non-nucleophilic base is used to neutralize the HCl byproduct without competing with the azepane nucleophile.
-
-
Experimental Setup:
-
Assemble a jacketed reaction vessel equipped with an overhead stirrer, an in-situ IR probe, a temperature probe, and a septum for injections.
-
Circulate a coolant/heating fluid through the jacket to maintain a constant temperature (e.g., 25.0 °C).
-
-
Reaction Execution (Pseudo-First-Order Conditions):
-
Charge the reactor with the azepane and triethylamine solutions (using a large excess, e.g., >10 equivalents, of azepane relative to the acyl chloride).
-
Allow the system to thermally equilibrate for 15-20 minutes.
-
Collect a background IR spectrum.
-
Initiate the reaction by rapidly injecting the 2-chloropropionyl chloride stock solution.
-
Begin recording IR spectra at fixed intervals (e.g., every 15 seconds).
-
-
Data Analysis:
-
Convert the absorbance of the acyl chloride carbonyl peak to concentration using a pre-established calibration curve.
-
Plot ln[Acyl Chloride] versus time. If the plot is linear, the reaction is first-order with respect to the acyl chloride. The pseudo-first-order rate constant (k') is the negative of the slope.
-
Repeat the experiment with varying initial concentrations of azepane to determine the reaction order with respect to the amine and calculate the true second-order rate constant (k = k'/[Azepane]).
-
-
Determination of Activation Parameters:
-
Repeat steps 2-4 at several different temperatures (e.g., 30, 35, 40 °C).
-
Construct an Arrhenius plot of ln(k) versus 1/T (in Kelvin).
-
The activation energy (Ea) can be calculated from the slope (Slope = -Ea/R), where R is the gas constant.
-
Trustworthiness through Self-Validation: This protocol is self-validating. The linearity of the kinetic plots confirms the assumed reaction order. The consistency of the calculated rate constant across multiple runs at the same conditions ensures reproducibility. A control experiment, running the reaction without the amine, should show minimal decay of the acyl chloride peak, confirming that background hydrolysis is negligible.
Conclusion
The synthesis of 1-(2-Chloropropanoyl)azepane is governed by the principles of nucleophilic acyl substitution. The reaction kinetics are highly sensitive to the electrophilicity of the acylating agent and the steric/electronic properties of the amine. 2-Chloropropionyl chloride stands out as a highly efficient reagent for this transformation, promising rapid reaction rates. However, its reactivity necessitates carefully controlled experimental conditions to ensure high yield and purity. The proposed kinetic analysis protocol provides a robust framework for researchers to quantify the reactivity of this system, enabling data-driven decisions in process development, reaction optimization, and the synthesis of novel azepane-based compounds for pharmaceutical applications.
References
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- Santa Cruz Biotechnology. 1-(2-chloropropanoyl)azepane.
- PubMed Central (PMC). Synthesis of Functionalized Azepines via Cu(I)
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- The University of Manchester.
- UCHEM. 2-Chloropropionyl Chloride (CAS 7623-09-8) for Pharmaceutical and Fine Chemical Synthesis.
- CymitQuimica. CAS 7623-09-8: 2-Chloropropanoyl chloride.
- Benchchem. An In-depth Technical Guide to 2-Chloropropionyl Chloride.
- Chemguide.
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A Spectroscopic Guide to the Characterization of 1-(2-Chloropropanoyl)azepane and its Azido-Substituted Product
Abstract
This technical guide provides an in-depth spectroscopic comparison of 1-(2-Chloropropanoyl)azepane, a valuable synthetic intermediate, and its nucleophilic substitution product, 1-(2-azidopropanoyl)azepane. As researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structure is paramount. This document details the synthesis of these compounds and leverages Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to create a comprehensive analytical framework. By explaining the causal relationships behind the observed spectral data, this guide serves as a practical reference for identifying these and structurally similar molecules, ensuring the integrity of synthetic pathways.
Introduction: The Chemical Context
1-(2-Chloropropanoyl)azepane is a tertiary amide featuring two key reactive sites: the amide carbonyl group and the α-carbon bearing a chlorine atom. While the amide bond is generally stable, the α-chloro group makes the molecule an excellent substrate for Sₙ2 reactions. This dual functionality allows for its use as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical agents.[1][2]
The successful synthesis and subsequent reaction of this compound hinge on the ability to distinguish the starting material from its products accurately. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will focus on the reaction of 1-(2-Chloropropanoyl)azepane with sodium azide, a common nucleophile, to yield 1-(2-azidopropanoyl)azepane. We will dissect the characteristic spectral signatures of the chloro- and azido- functionalities, providing clear, data-driven benchmarks for comparison.
Synthetic Pathways and Rationale
The synthesis of the target compounds is a two-step process. First, the parent amide is formed, followed by the nucleophilic substitution of the α-chloro group.
Synthesis of 1-(2-Chloropropanoyl)azepane
The most direct route involves the nucleophilic acyl substitution of 2-chloropropionyl chloride with azepane (hexamethyleneimine).[3] Acyl chlorides are highly electrophilic at the carbonyl carbon, leading to a rapid and often violent reaction with primary and secondary amines.[1][3]
Causality of Experimental Choices:
-
Base: A tertiary amine like triethylamine (TEA) is used as a base to neutralize the hydrogen chloride (HCl) byproduct. This is crucial because the formation of azepane hydrochloride would render the azepane nucleophile unreactive, halting the reaction.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) is chosen to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.[3]
Caption: Synthesis of 1-(2-Chloropropanoyl)azepane.
Synthesis of 1-(2-azidopropanoyl)azepane
This step involves a classic nucleophilic substitution (Sₙ2) reaction, where the azide ion (N₃⁻) displaces the chloride ion at the α-carbon.[4]
Causality of Experimental Choices:
-
Nucleophile: Sodium azide (NaN₃) is an excellent source of the highly nucleophilic azide ion.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for Sₙ2 reactions. It effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly reactive, accelerating the substitution.
Caption: Synthesis of 1-(2-azidopropanoyl)azepane.
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, with purification steps included to ensure sample integrity for spectroscopic analysis.
Overall Experimental Workflow
Caption: General experimental and analytical workflow.
Protocol: Synthesis of 1-(2-Chloropropanoyl)azepane
-
Reaction Setup: To a round-bottom flask charged with azepane (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM), add a solution of 2-chloropropionyl chloride (1.1 eq.) in DCM dropwise at 0°C under a nitrogen atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure amide.
Protocol: Synthesis of 1-(2-azidopropanoyl)azepane
-
Reaction Setup: Dissolve 1-(2-Chloropropanoyl)azepane (1.0 eq.) in DMF in a round-bottom flask. Add sodium azide (1.5 eq.).
-
Reaction: Heat the mixture to 60°C and stir for 12 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azido product.
Spectroscopic Comparison
The following sections detail the expected spectral data for the parent compound and its azido-substituted product. The key is to focus on the signals that directly report on the chemical transformation.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying specific functional groups. The tertiary amide C=O stretch (Amide I band) is a strong, sharp absorption that will be present in both compounds.[5] The critical difference lies in the C-Cl and N₃ vibrations.
| Functional Group | 1-(2-Chloropropanoyl)azepane (cm⁻¹) | 1-(2-azidopropanoyl)azepane (cm⁻¹) | Rationale for Change |
| C=O Stretch (Amide I) | ~1640 - 1660 | ~1640 - 1660 | The carbonyl environment is largely unchanged, so this peak should remain in a similar position.[5] |
| C-H Stretch (aliphatic) | ~2850 - 2960 | ~2850 - 2960 | Both molecules are rich in sp³ C-H bonds. |
| C-Cl Stretch | ~650 - 750 | Absent | This peak is characteristic of the C-Cl bond and its disappearance is a key indicator of successful substitution. |
| N₃ Asymmetric Stretch | Absent | ~2100 | The azide group gives rise to a very strong, sharp, and highly diagnostic absorption.[6] Its appearance is definitive proof of product formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the electronic environment and connectivity of atoms. The most significant changes will be observed for the proton and carbon at the α-position of the propanoyl chain.
¹H NMR Spectroscopy: The azepane ring protons will appear as complex multiplets, likely in the δ 1.5-1.8 ppm and δ 3.3-3.6 ppm regions.[7][8] The key diagnostic signals are from the propanoyl moiety.
| Proton | 1-(2-Chloropropanoyl)azepane (δ, ppm) | 1-(2-azidopropanoyl)azepane (δ, ppm) | Rationale for Change |
| -CH(X)-CH₃ (quartet) | ~4.6 | ~4.1 | The α-proton is adjacent to the electronegative chlorine, resulting in a downfield shift. The azide group is less deshielding than chlorine, causing an upfield shift of this proton in the product. |
| -CH(X)-CH₃ (doublet) | ~1.7 | ~1.5 | This methyl group is coupled to the α-proton. Its chemical shift will also move slightly upfield upon substitution of chlorine with the azide group. |
¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon signals of the azepane ring will be present in both spectra. The change at the α-carbon is the most telling feature.
| Carbon | 1-(2-Chloropropanoyl)azepane (δ, ppm) | 1-(2-azidopropanoyl)azepane (δ, ppm) | Rationale for Change |
| C=O | ~170 | ~170 | The carbonyl carbon environment remains consistent. |
| -C(X)H-CH₃ | ~55 | ~60 | The α-carbon attached to chlorine is shifted downfield. Interestingly, the α-carbon attached to the azide group is often shifted even further downfield due to the combined electronegativity of the three nitrogen atoms. This provides a strong corroborating data point. |
| -CH(X)-CH₃ | ~22 | ~18 | The methyl carbon will experience a slight upfield shift. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are unique for each compound. The most striking difference will be the isotopic signature of chlorine in the starting material.
| Feature | 1-(2-Chloropropanoyl)azepane | 1-(2-azidopropanoyl)azepane | Rationale for Change |
| Molecular Formula | C₉H₁₆ClNO | C₉H₁₆N₄O | Substitution of Cl with N₃. |
| Molecular Weight | 189.68 g/mol | 196.25 g/mol | Increase in mass due to the substitution. |
| Molecular Ion (M⁺) | m/z 189 and 191 | m/z 196 | The product shows a single molecular ion peak at its higher molecular weight. |
| Isotopic Pattern | M⁺ / [M+2]⁺ ratio of ~3:1 | Absent | Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[9][10] This results in two molecular ion peaks separated by 2 m/z units with a characteristic 3:1 intensity ratio. This signature is the most definitive evidence for the presence of one chlorine atom and its absence is proof of substitution. |
| Key Fragments | Fragments containing Cl will also show the 3:1 isotopic pattern. Loss of Cl• (m/z 154) is a likely fragmentation pathway. | Loss of N₂ (m/z 168) from the azide group is a characteristic fragmentation pathway for azides. |
Data Summary Table
| Spectroscopic Technique | 1-(2-Chloropropanoyl)azepane | 1-(2-azidopropanoyl)azepane |
| IR (cm⁻¹) | C=O: ~1650; C-Cl: ~700 | C=O: ~1650; N₃: ~2100 |
| ¹H NMR (δ, ppm) | α-CH: ~4.6 (q); -CH₃: ~1.7 (d) | α-CH: ~4.1 (q); -CH₃: ~1.5 (d) |
| ¹³C NMR (δ, ppm) | α-C: ~55 | α-C: ~60 |
| MS (m/z) | [M]⁺: 189/191 (3:1 ratio) | [M]⁺: 196 |
Conclusion
The transformation of 1-(2-Chloropropanoyl)azepane into its azido derivative provides a clear case study in spectroscopic characterization. Each analytical technique offers a unique and complementary piece of evidence. The disappearance of the C-Cl stretch and the appearance of the strong N₃ stretch in the IR spectrum provide a rapid qualitative check. NMR spectroscopy confirms the structural changes around the α-carbon through predictable shifts in proton and carbon signals. Finally, mass spectrometry delivers the most definitive evidence through the change in molecular weight and, most critically, the loss of the characteristic 3:1 chlorine isotopic pattern in the product. By integrating these techniques, researchers can confidently verify the outcome of this and similar synthetic transformations, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to Purity Standards for 1-(2-Chloropropanoyl)azepane in Research
For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. In the synthesis of novel chemical entities, intermediates like 1-(2-Chloropropanoyl)azepane (CAS No: 115840-34-1, Formula: C₉H₁₆ClNO, MW: 189.68) serve as critical building blocks.[1][2] The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4][5] Consequently, the purity of its derivatives is not a trivial detail but a crucial parameter that can dictate the success of a research program.
This guide provides an in-depth comparison of purity standards and analytical methodologies for 1-(2-Chloropropanoyl)azepane. It is designed to move beyond mere procedural lists, offering insights into the causality behind experimental choices and empowering researchers to make informed decisions about reagent quality.
The Non-Negotiable Role of Purity in Scientific Outcomes
In any chemical synthesis, particularly in drug discovery, the quality of the inputs directly governs the success of the outputs.[6] Impurities, even in trace amounts, can have a cascade of detrimental effects:
-
Compromised Reaction Yields and Profiles: Unwanted contaminants can introduce unexpected side reactions, leading to the formation of undesirable byproducts and making reaction outcomes difficult to interpret and reproduce.[7]
-
Erroneous Biological Data: In biological assays, impurities can exhibit their own pharmacological activity, leading to false positives or negatives and confounding structure-activity relationship (SAR) studies.[8][9][10]
-
Safety and Toxicity Concerns: For compounds intended for therapeutic use, unidentified impurities pose a significant safety risk, potentially causing adverse reactions in preclinical and clinical studies.[10][11]
-
Regulatory Hurdles: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as Good Manufacturing Practices (GMP) mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and their intermediates.[6][12][13]
The presence of impurities transforms a well-defined chemical substance into a variable mixture, undermining the core scientific principles of precision and reproducibility.[7][8] Therefore, establishing and verifying the purity of a reagent like 1-(2-Chloropropanoyl)azepane is a foundational step in any research endeavor.
A Practical Comparison of Purity Grades
Chemical reagents are available in various grades, and selecting the appropriate one is a balance of application requirements and cost. For drug discovery and development, where precision is paramount, only high-purity grades are acceptable.
| Purity Grade | Typical Purity (%) | Key Characteristics & Use Case for 1-(2-Chloropropanoyl)azepane |
| Technical Grade | < 90% | Contains significant impurities. Unsuitable for any research or development application; intended for industrial or commercial use only.[14] |
| Purified Grade | > 90% - 97% | Meets no official standard and may contain a variety of unknown impurities.[14] Risky for most research; could be used for preliminary, non-critical synthesis exploration where purification will follow. |
| Reagent / ACS Grade | ≥ 95% | Meets or exceeds standards set by the American Chemical Society (ACS).[14] This is the minimum acceptable grade for serious research, ensuring a known level of purity and a defined impurity profile. |
| Pharmaceutical Grade (USP/EP) | > 98% - 99.9% | Meets the stringent requirements of pharmacopeias like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).[12] While this specific intermediate may not have a USP monograph, sourcing from a supplier adhering to these standards ensures the highest quality for API synthesis. |
For any application involving biological testing or the synthesis of compounds for preclinical trials, a purity of ≥98% is strongly recommended, accompanied by a comprehensive Certificate of Analysis (CoA).
Analytical Methodologies for Purity Verification
Verifying the purity claimed on a label is a cornerstone of good scientific practice. Several analytical techniques can be employed, each with distinct advantages. The choice of method depends on the nature of the compound and the potential impurities.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection and identification.[15] | Separation based on differential partitioning between a mobile and stationary phase.[6] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[15] |
| Primary Use | Ideal for identifying and quantifying volatile impurities, such as residual solvents or volatile starting materials.[15] | The workhorse for separating the main compound from non-volatile or thermally sensitive impurities and isomers.[16] | Provides an absolute purity determination without needing a specific reference standard for the compound itself.[15] |
| LOD/LOQ | Very low (pg/mL to ng/mL range).[15] | Moderate (ng/mL to µg/mL range).[15] | Higher (mg/mL range), less sensitive for trace impurities.[15] |
| Key Advantage | Excellent for identifying unknown volatile impurities through mass spectral libraries. | High versatility and resolving power for a wide range of compounds. | Provides a direct, primary measure of purity against a certified internal standard. |
For an acyl halide derivative like 1-(2-Chloropropanoyl)azepane, which may have limited volatility and thermal stability, HPLC is the most robust and commonly applied technique for purity and impurity profiling.
Experimental Workflow: HPLC Purity Determination
The following workflow illustrates a self-validating system for determining the purity of 1-(2-Chloropropanoyl)azepane, grounded in principles outlined by regulatory guidelines.[17][18] The goal is to create a documented, reliable process that ensures the method is suitable for its intended purpose.[16]
Detailed Protocol: HPLC Method Validation
To ensure trustworthiness, the analytical method itself must be validated.[19][20]
1. Specificity/Selectivity:
-
Objective: To demonstrate that the method can accurately measure the analyte without interference from impurities or degradation products.[16][19]
-
Procedure:
-
Inject a blank solution (diluent only) to ensure no peaks are present at the analyte's retention time.
-
Inject a solution of 1-(2-Chloropropanoyl)azepane.
-
Inject a spiked sample containing known, relevant impurities (if available).
-
Perform forced degradation (e.g., acid, base, peroxide, heat, light) on the sample and analyze the resulting solution.
-
-
Acceptance Criteria: The main peak should be free from co-eluting peaks in all cases. The method must be "stability-indicating," meaning it can separate the intact compound from its degradation products.[16][18]
2. Linearity:
-
Objective: To verify that the detector response is directly proportional to the analyte concentration over a given range.
-
Procedure: Prepare a series of at least five standard solutions of 1-(2-Chloropropanoyl)azepane at different concentrations (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Objective: To determine how close the measured value is to the true value.
-
Procedure: Perform a recovery study by spiking a placebo or blank matrix with a known amount of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision (Repeatability & Intermediate Precision):
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]
-
Procedure:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[17]
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay results.[17]
Understanding the Impurity Profile
The most likely impurities in a batch of 1-(2-Chloropropanoyl)azepane originate from its synthesis. A plausible synthetic route is the acylation of azepane with 2-chloropropanoyl chloride.
// Reactants Azepane [label="Azepane\n(Starting Material)"]; AcylChloride [label="2-Chloropropanoyl Chloride\n(Reagent)"];
// Product Product [label="1-(2-Chloropropanoyl)azepane\n(Target Compound)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Impurities Impurity1 [label="Unreacted Azepane", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="2-Chloropropanoic Acid\n(from Hydrolysis)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity3 [label="Residual Solvent\n(e.g., DCM, Toluene)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction {rank=same; Azepane; AcylChloride;} Azepane -> Product [label="+"]; AcylChloride -> Product;
// Impurity Origins Azepane -> Impurity1 [style=dashed, label="Incomplete Reaction"]; AcylChloride -> Impurity2 [style=dashed, label="Reaction with H₂O"]; Product -> Impurity3 [style=dashed, label="From Workup/Purification"]; } ax Caption: Plausible synthesis of 1-(2-Chloropropanoyl)azepane and origins of common impurities.
This analysis allows for a targeted approach to purity testing:
| Potential Impurity | Origin | Recommended Analytical Method | Rationale |
| Azepane | Unreacted starting material | HPLC, GC-MS | Can be detected by both, but HPLC is preferred if the overall method is already established. |
| 2-Chloropropanoic Acid | Hydrolysis of 2-chloropropanoyl chloride | HPLC | Non-volatile and acidic, making it well-suited for reverse-phase HPLC. |
| Residual Solvents | Reaction or purification steps | GC-MS (Headspace) | The gold standard for detecting and quantifying volatile organic compounds. |
| Diacylated byproduct | Side reaction | HPLC-MS | Mass spectrometry coupled with HPLC can help identify this higher molecular weight impurity. |
Conclusion and Best Practices
The purity of 1-(2-Chloropropanoyl)azepane is a critical variable that profoundly impacts the validity and success of research and development activities.[6][7] Simply relying on a manufacturer's label is insufficient for rigorous scientific work.
Key Recommendations for Researchers:
-
Procure High-Purity Material: Always select the highest grade of reagent available, preferably ≥98% purity, from a reputable supplier that provides a detailed Certificate of Analysis.
-
Verify Purity In-House: Implement a validated analytical method, such as the HPLC protocol detailed above, to confirm the purity of each new batch before use. This is a critical step for ensuring reproducibility.
-
Understand the Impurity Profile: Use orthogonal methods like GC-MS to test for residual solvents and HPLC-MS to identify unknown, non-volatile impurities. A comprehensive understanding of what is in the vial is essential.[16]
-
Maintain Proper Storage: Store the reagent according to the manufacturer's recommendations (typically cool, dry, and under an inert atmosphere) to prevent degradation and hydrolysis of the reactive acyl chloride group.
By adopting these principles, researchers can mitigate risks associated with chemical impurities, enhance the reliability of their data, and accelerate the path of drug discovery and development.
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The Impact of Impurities in Lab Chemicals. (2024). Post Apple Scientific. [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. [Link]
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Azepane. (n.d.). Wikipedia. [Link]
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Basic Information about Chemical Data Reporting. (n.d.). US EPA. [Link]
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Chemical Data Reporting Rule: The Time Is Now. (2016). The Environmental Law Firm. [Link]
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Chemical Data Reporting (CDR) Rule: What You Need to Know. (n.d.). Cority. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. [Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). PubMed Central. [Link]
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Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. (n.d.). ResearchGate. [Link]
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Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]
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Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. (n.d.). PubMed. [Link]
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Synthesis, Characterization and Biological Screening of Azepine Derivative. (n.d.). Nepal Journals Online. [Link]
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Synthesis and application of[6][7][12]triazepane and[6][7][12]oxadiazepane as versatile structural units for drug discovery. (2010). PubMed. [Link]
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Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (n.d.). MDPI. [Link]
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Validation of a synthetic route to 1-(2-Chloropropanoyl)azepane
An In-Depth Technical Guide to the Synthesis of 1-(2-Chloropropanoyl)azepane: A Comparative Analysis
Authored by: A Senior Application Scientist
Introduction
1-(2-Chloropropanoyl)azepane (CAS No. 115840-34-1) is a substituted N-acylheterocycle that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1][2] Its structure combines a seven-membered azepane ring with a reactive 2-chloropropanoyl group, offering multiple points for further functionalization. The validation of an efficient, scalable, and reproducible synthetic route is paramount for ensuring the consistent supply of high-purity material for drug discovery and development pipelines.
This guide provides a comprehensive validation of the primary synthetic route to 1-(2-Chloropropanoyl)azepane via direct acylation. We will delve into the mechanistic rationale behind the experimental choices, present a detailed, self-validating protocol, and objectively compare its performance against a common alternative synthetic strategy. The insights provided are grounded in established chemical principles and are intended for researchers, chemists, and process development professionals.
Primary Synthetic Route: Direct Acylation via Schotten-Baumann Conditions
The most direct and industrially favored approach for the synthesis of N-acylheterocycles is the acylation of the parent amine with a suitable acyl chloride.[3] This method, often performed under Schotten-Baumann reaction conditions, involves the nucleophilic attack of the secondary amine of azepane on the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride.[3]
Causality Behind Experimental Choices:
-
Reagent Selection : 2-Chloropropanoyl chloride is a highly reactive acylating agent, ensuring a rapid and high-yielding reaction.[4] Its reactivity stems from the excellent leaving group ability of the chloride ion.
-
Base : A tertiary amine, such as triethylamine (TEA), is employed as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical as the formation of azepane hydrochloride would render the amine non-nucleophilic, halting the reaction.
-
Solvent : An aprotic solvent like dichloromethane (DCM) is ideal as it readily dissolves the reactants and does not participate in the reaction.
-
Temperature Control : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic release of energy upon mixing the highly reactive components. Allowing the reaction to proceed to room temperature ensures completion.
Reaction Scheme: Direct Acylation
Caption: Synthesis of 1-(2-Chloropropanoyl)azepane via direct acylation.
Detailed Experimental Protocol: Route 1
Materials:
-
Azepane (1.0 eq)
-
2-Chloropropanoyl chloride (1.1 eq)[5]
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (1.0 eq) and anhydrous DCM.
-
Cooling & Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition : Dissolve 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Expert Insight: Slow, dropwise addition is crucial to manage the reaction's exothermicity and prevent the formation of undesired side products.
-
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup :
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-Chloropropanoyl)azepane as a clear oil.
Experimental Workflow: Route 1dot
Sources
A Comparative Guide to the Acylation Reactivity of Chloroacetyl Azepane and 2-Chloropropanoyl Azepane
Introduction
In the landscape of pharmaceutical and specialty chemical synthesis, N-acylated azepanes serve as critical intermediates. The selection of an appropriate acylating agent is paramount, directly influencing reaction kinetics, yield, and impurity profiles. This guide provides an in-depth, objective comparison of the reactivity of two common electrophilic building blocks: N-(chloroacetyl)azepane and N-(2-chloropropanoyl)azepane.
While structurally similar, the introduction of an α-methyl group in the 2-chloropropanoyl moiety introduces significant steric and electronic effects that modulate the electrophilicity of the carbonyl carbon. Understanding these differences is crucial for researchers and process chemists aiming to optimize synthetic routes, control side reactions, and predict outcomes. This document delves into the theoretical underpinnings of their reactivity, presents a robust experimental framework for direct comparison, and offers practical insights for their application.
Theoretical Framework: Unpacking the Determinants of Reactivity
The core reaction pathway for both compounds is the nucleophilic acyl substitution, a two-step addition-elimination process.[1][2] A nucleophile first attacks the electrophilic carbonyl carbon to form a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final substituted product.[3][4]
The relative reactivity of these two acyl chlorides is governed by two primary factors:
-
Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is a key determinant of reaction rate.[5] The α-methyl group in 2-chloropropanoyl azepane imposes significant steric bulk around the electrophilic center compared to the unsubstituted methylene group in chloroacetyl azepane. This increased steric hindrance is expected to raise the activation energy of the nucleophilic attack, thereby slowing the reaction rate.[6]
-
Electronic Effects: The electrophilicity of the carbonyl carbon is modulated by the inductive and resonance effects of its substituents.[7]
-
Inductive Effect: The chlorine atom is strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon and enhances its reactivity toward nucleophiles.[8]
-
Hyperconjugation: The α-methyl group in the 2-chloropropanoyl system is weakly electron-donating through hyperconjugation. This effect slightly reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic and thus less reactive compared to its chloroacetyl counterpart.
-
Based on these principles, the guiding hypothesis is that N-(chloroacetyl)azepane will exhibit a higher reactivity towards nucleophiles than N-(2-chloropropanoyl)azepane due to lower steric hindrance and a more electrophilic carbonyl carbon.
Experimental Design for Kinetic Comparison
To empirically validate the theoretical hypothesis, a comparative kinetic analysis is essential. In-situ reaction monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose.[9][10] It allows for the real-time tracking of reactant consumption and product formation without the need for quenching or sampling.[11]
Objective: To determine the second-order rate constants for the reaction of N-(chloroacetyl)azepane and N-(2-chloropropanoyl)azepane with a model nucleophile, benzylamine.
Rationale for Component Selection:
-
Nucleophile: Benzylamine is chosen as a representative primary amine nucleophile. Its aromatic protons provide a distinct NMR signal that does not overlap with the aliphatic signals of the azepane ring or acyl chains, simplifying spectral analysis.
-
Solvent: Deuterated acetonitrile (CD₃CN) is an excellent choice as it is a polar aprotic solvent that can dissolve all reactants but does not participate in the reaction.
-
Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), is included to scavenge the HCl byproduct generated during the reaction.[9] This prevents the protonation of benzylamine, which would render it non-nucleophilic and complicate the kinetics.[12]
-
Internal Standard: An inert compound with a sharp, isolated NMR signal (e.g., 1,3,5-trimethoxybenzene) is added to provide a constant concentration reference for accurate quantification.
Illustrative Data Presentation
The following table summarizes the expected kinetic data from the proposed experiment. The values are illustrative, designed to reflect the anticipated lower reactivity of the sterically hindered 2-chloropropanoyl derivative.
| Parameter | N-(chloroacetyl)azepane | N-(2-chloropropanoyl)azepane | Rationale for Difference |
| Structure | Presence of α-methyl group | ||
| Relative Reactivity | Higher | Lower | Lower steric hindrance and higher carbonyl electrophilicity for chloroacetyl derivative. |
| Rate Constant (k) | k₁ | k₂ (k₁ > k₂) | Steric bulk of the α-methyl group impedes nucleophilic attack. |
| Reaction Half-Life (t₁/₂) | t₁ | t₂ (t₂ > t₁) | Slower reaction rate leads to a longer time to reach 50% completion. |
Experimental Protocols
Caution: Chloroacetyl chloride and 2-chloropropionyl chloride are lachrymators and corrosive. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]
Protocol 1: Synthesis of N-(chloroacetyl)azepane
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add azepane (1.0 equiv.) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 equiv.) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.05 equiv.) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 5 °C.[14]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.
Protocol 2: Synthesis of N-(2-chloropropanoyl)azepane
This protocol is identical to Protocol 1, with the substitution of 2-chloropropionyl chloride for chloroacetyl chloride.[15] The reaction may require a slightly longer reaction time or gentle heating to reach completion due to its lower reactivity.
Protocol 3: Comparative Kinetic Analysis by In-situ ¹H NMR
-
Preparation: Prepare stock solutions of N-(chloroacetyl)azepane, N-(2-chloropropanoyl)azepane, benzylamine, DIPEA, and the internal standard (1,3,5-trimethoxybenzene) in CD₃CN.
-
NMR Setup: Equilibrate the NMR spectrometer probe to a constant temperature (e.g., 298 K).
-
Sample Loading: In an NMR tube, combine the azepane derivative stock solution (1.0 equiv.), DIPEA (1.1 equiv.), and the internal standard.
-
T₀ Measurement: Acquire a spectrum before the addition of the nucleophile to serve as the t=0 reference.
-
Reaction Initiation: Inject the benzylamine stock solution (1.0 equiv.) into the NMR tube, mix rapidly, and immediately begin acquiring spectra at fixed time intervals.
-
Data Analysis: Process the array of spectra. For each time point, calculate the concentration of the reactants by integrating their characteristic peaks relative to the peak of the internal standard.
-
Kinetic Modeling: Plot the natural logarithm of the reactant concentration versus time. Fit the data to the appropriate second-order rate equation to extract the rate constant, k.
-
Comparison: Repeat the procedure under identical conditions for the other azepane derivative and compare the calculated rate constants.
Discussion and Synthetic Implications
The experimental results are expected to confirm that N-(chloroacetyl)azepane reacts significantly faster than N-(2-chloropropanoyl)azepane. This has direct implications for synthetic strategy:
-
For High Reactivity Needs: When acylating poorly nucleophilic substrates or when rapid reaction times are desired under mild conditions, N-(chloroacetyl)azepane is the superior choice. Its unhindered nature ensures efficient reaction progress.
-
For Enhanced Selectivity: In complex molecules with multiple nucleophilic sites (e.g., primary and secondary amines), the lower reactivity of N-(2-chloropropanoyl)azepane can sometimes be leveraged to achieve greater selectivity. The increased steric bulk may disfavor reaction at a more hindered nucleophilic site.
-
Process Considerations: Reactions with N-(2-chloropropanoyl)azepane may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion, which could be a factor in process development and impurity formation.
Conclusion
The reactivity of α-chloro-N-acyl azepanes is a direct function of steric and electronic factors at the carbonyl center. N-(chloroacetyl)azepane is demonstrably more reactive than its N-(2-chloropropanoyl) counterpart due to reduced steric hindrance and a more electrophilic carbonyl. This fundamental difference, quantifiable through straightforward kinetic experiments, provides chemists with a rational basis for reagent selection. By understanding these principles, researchers can better control their synthetic outcomes, optimize reaction conditions, and design more efficient and selective chemical transformations.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloropropanoyl)azepane
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This guide provides essential, field-proven procedures for the proper disposal of 1-(2-Chloropropanoyl)azepane, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our approach is built on a foundational understanding of the molecule's chemical reactivity to create a robust, self-validating system of waste management.
Hazard Analysis: A Structurally-Informed Risk Assessment
A specific, comprehensive Safety Data Sheet (SDS) for 1-(2-Chloropropanoyl)azepane is not consistently available. Therefore, a prudent risk assessment must be derived from its constituent functional groups: the acyl chloride , the chlorinated alkyl chain , and the azepane ring .
-
Acyl Chloride Group: This functional group is highly reactive and the primary driver of immediate handling risks. Acyl chlorides are water-reactive, hydrolyzing to form hydrochloric acid (HCl) and the corresponding carboxylic acid.[1][2] This reaction is exothermic and produces corrosive fumes. Consequently, 1-(2-Chloropropanoyl)azepane must be treated as a water-reactive and corrosive substance.
-
Chlorinated Alkyl Chain: The presence of a chlorine atom on the propanoyl chain classifies this compound as a halogenated organic compound .[3] Halogenated wastes are managed under specific disposal protocols due to their potential to form persistent organic pollutants and toxic byproducts (like dioxins) if not incinerated at appropriate temperatures.[4]
-
Azepane Ring: Azepane is a seven-membered cyclic secondary amine.[5] While the nitrogen's reactivity is significantly attenuated by its amide bond, the overall structure contributes to the molecule's potential biological activity and persistence. Many compounds containing this ring system are pharmaceutically active.[5][6]
Based on this analysis, 1-(2-Chloropropanoyl)azepane must be handled as a corrosive, water-reactive, and toxic halogenated organic waste .
| Property / Hazard | Identifier / Classification | Rationale / Source |
| Molecular Formula | C₉H₁₆ClNO | Santa Cruz Biotechnology[7] |
| Molecular Weight | 189.68 g/mol | Santa Cruz Biotechnology[7] |
| Primary Hazard Class | Halogenated Organic Waste | Contains a chlorinated alkyl chain.[3][8][9] |
| Secondary Hazard Class | Corrosive, Water-Reactive | Contains a reactive acyl chloride group.[1][2][10] |
| Recommended PPE | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Standard precaution for corrosive and potentially toxic organic compounds.[11] |
| Disposal Pathway | High-Temperature Incineration | Standard for halogenated organic wastes to prevent environmental release.[4][12] |
Immediate Waste Handling & Segregation Protocol
Proper segregation at the point of generation is the most critical step in ensuring safe disposal. Combining incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Waste Collection Procedure:
-
Select the Correct Waste Container:
-
Use a dedicated container specifically designated for "Halogenated Organic Waste." [3][8]
-
The container must be constructed of a compatible material (e.g., borosilicate glass or high-density polyethylene, HDPE) with a secure, vapor-tight screw cap.[8] Never use metal containers for materials that can generate acids.[1]
-
-
Label the Container Before Use:
-
Transferring Waste:
-
Conduct all waste transfers inside a certified chemical fume hood to control exposure to potential vapors.
-
Slowly and carefully add the waste to the container, avoiding splashes.
-
Keep the container closed at all times except when actively adding waste.[8]
-
-
Segregation Causality:
-
DO NOT mix 1-(2-Chloropropanoyl)azepane waste with aqueous waste, acids, bases, or non-halogenated organic solvents.
-
Mixing with water or protic solvents will cause a vigorous reaction, generating HCl gas.
-
Keeping it separate from non-halogenated solvents is crucial for cost-effective and environmentally sound disposal; mixed streams are often more difficult and expensive to process.[9]
-
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process from the moment waste is generated to its final disposal. This workflow is designed to be a self-validating system, guiding the user toward the safest and most compliant course of action.
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Navigating the Safe Handling of 1-(2-Chloropropanoyl)azepane: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-(2-Chloropropanoyl)azepane, a compound of interest in synthetic chemistry. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds and established laboratory safety protocols to offer a robust framework for its safe utilization.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
1-(2-Chloropropanoyl)azepane (CAS No: 115840-34-1, Molecular Formula: C9H16ClNO, Molecular Weight: 189.68) is a compound that requires careful handling due to its chemical structure.[1] It combines an azepane ring with a 2-chloropropanoyl group. This structure suggests potential hazards associated with α-halocarbonyl compounds, which are known irritants and lachrymators, and chlorinated hydrocarbons, which can present long-term health risks.[2] Therefore, it is prudent to treat this compound with a high degree of caution.
Assumed Hazards:
-
Skin and Eye Irritant: Based on the presence of the α-halocarbonyl group, direct contact is likely to cause irritation or burns.[2]
-
Respiratory Irritant: Vapors or aerosols may irritate the respiratory tract.[2]
-
Toxicity: While specific data is unavailable, many organic chlorinated compounds exhibit toxicity and may have long-term health effects, including potential organ damage or carcinogenicity with chronic exposure.[3]
-
Reactivity: The acyl chloride functionality suggests reactivity towards nucleophiles, including water.
A thorough risk assessment should be conducted before any procedure involving this compound, considering the quantities being used, the nature of the operation (e.g., heating, agitation), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure.[4][5] The selection of appropriate PPE should be a conscious and deliberate process, as illustrated in the workflow below.
Caption: PPE Selection Workflow for Handling 1-(2-Chloropropanoyl)azepane.
Detailed PPE Recommendations:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times.[2][6] A face shield should be worn over goggles when there is a significant risk of splashing.[7] | Protects against splashes and potential vapors that can cause severe eye irritation or damage. |
| Skin and Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[8] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8] Full-length pants and closed-toe shoes are required.[6] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-resistant gloves, such as nitrile, are required.[8][9] Consider double-gloving for added protection. Inspect gloves for any signs of degradation or puncture before use.[6] | Prevents skin absorption and irritation. The choice of glove material should be based on chemical compatibility. |
| Respiratory Protection | All handling of 1-(2-Chloropropanoyl)azepane should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6] If there is a potential for generating aerosols or dust outside of a fume hood, a properly fitted respirator may be necessary.[7] | Protects the respiratory system from potentially harmful vapors or aerosols. |
Safe Handling and Storage: Procedural Excellence
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition.[3] Identify the location of the nearest safety shower and eyewash station.[3]
-
Engineering Controls: All manipulations of 1-(2-Chloropropanoyl)azepane, including weighing and transfers, must be performed in a certified chemical fume hood with the sash at the lowest practical height.[2][6]
-
Preventing Contamination: Avoid cross-contamination by designating specific equipment for use with this compound. Do not wear gloves outside of the laboratory area.[2] Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.[10] The label should include the full chemical name and any known hazards.[3]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water.[11]
-
Segregation: Do not store with flammable materials, as the reactivity is not fully known.
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a clear and practiced response is critical.
Caption: Emergency Response Workflow for 1-(2-Chloropropanoyl)azepane Incidents.
Specific Emergency Actions:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek prompt medical attention.[14] Do not use neutralizing chemicals.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.[12][14]
-
Inhalation: Move the affected person to fresh air immediately.[12][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15]
-
Spill: For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled material.[16] Place the absorbed material in a sealed container for disposal as hazardous waste.[16] For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[14]
Waste Disposal: Responsible Stewardship
All waste containing 1-(2-Chloropropanoyl)azepane must be treated as hazardous waste.
Operational Plan:
-
Segregation: Do not mix this waste with other waste streams. Collect all materials contaminated with 1-(2-Chloropropanoyl)azepane, including disposable labware, gloves, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.[2][16]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-(2-Chloropropanoyl)azepane".[16]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas.[16]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department.[16] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][16] The likely method of disposal will be high-temperature incineration by a licensed waste management contractor.[16]
By adhering to these guidelines, researchers can confidently and safely work with 1-(2-Chloropropanoyl)azepane, ensuring both personal safety and environmental responsibility.
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Cas 7500-35-8,1-(1-chloropropan-2-yl)azepane. (n.d.). lookchem.com. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
